molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

货号: B599133
CAS 编号: 120267-00-7
分子量: 147.606
InChI 键: GGORMDKHCGIIFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, also known as 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, is a useful research compound. Its molecular formula is C5H10ClN3 and its molecular weight is 147.606. The purity is usually 95%.
BenchChem offers high-quality 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-8-4-2-7-5(8)6-1;/h1-4H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGORMDKHCGIIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCN=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: A Comprehensive Guide to the Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a detailed, research-backed protocol for the synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. The document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles and strategic choices in the synthetic pathway. The core synthesis is based on established literature, involving the cyclization of a key intermediate, 1-(β-aminoethyl)-2-imidazolidinethione, followed by conversion to the final hydrochloride salt. This guide is structured to provide researchers with the necessary expertise to replicate this synthesis, troubleshoot potential issues, and understand the critical parameters for success. We will cover the strategic approach, a detailed step-by-step protocol, characterization methods, and the necessary safety considerations.

Introduction and Strategic Significance

The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold represents a class of bicyclic guanidine analogues. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic and structural properties allow it to interact with various biological targets, making its derivatives valuable for drug discovery.[3] The fused bicyclic system of the target molecule imparts conformational rigidity and specific stereoelectronic properties, making it an attractive building block for novel therapeutics and specialized ligands.[4]

This guide focuses on a reliable and well-documented synthetic route, breaking it down into two primary stages:

  • Synthesis of the Free Base: Construction of the core bicyclic structure, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.

  • Formation of the Hydrochloride Salt: Conversion of the basic free base into a stable, crystalline hydrochloride salt, which is often preferred for handling, purification, and formulation.

Synthetic Strategy and Workflow

The chosen pathway is a robust method adapted from foundational research in the field.[5] The strategy involves the initial formation of a substituted imidazolidinethione, which then undergoes an intramolecular cyclization to form the desired bicyclic system. This approach is advantageous due to the commercial availability of the initial starting materials and the straightforward nature of the transformations.

G cluster_0 Stage 1: Free Base Synthesis cluster_1 Stage 2: Salt Formation A Diethylenetriamine + Carbon Disulfide B Intermediate: 1-(β-aminoethyl)-2-imidazolidinethione A->B Formation of Thione C Cyclization with Chloroacetic Acid B->C D Free Base: 2,3,5,6-tetrahydro-1H- imidazo[1,2-a]imidazole C->D Reflux E Dissolution in Isopropanol D->E Purification & Isolation F Acidification with HCl in Isopropanol E->F G Final Product: Hydrochloride Salt F->G Precipitation

Caption: Overall synthetic workflow from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Stage 1: Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (Free Base)

This stage is based on the reaction of 1-(β-aminoethyl)-2-imidazolidinethione with chloroacetic acid, leading to the formation of the bicyclic product.[5] The thione intermediate can be prepared from diethylenetriamine and carbon disulfide as described in the literature.[5]

Reaction Mechanism Overview

The proposed mechanism involves an initial S-alkylation of the thione by chloroacetic acid, followed by an intramolecular nucleophilic attack of the terminal primary amine onto the newly formed ester/acid carbonyl, and subsequent cyclization and dehydration to yield the final bicyclic guanidine structure.

reaction_mechanism start Thione Intermediate + Chloroacetic Acid intermediate1 S-Alkylation Intermediate start->intermediate1 S-Alkylation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Amine Attack product Bicyclic Imidazoimidazole intermediate2->product Dehydration & Ring Closure

Caption: Conceptual mechanism for the cyclization reaction.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Role
1-(β-aminoethyl)-2-imidazolidinethione145.245.00 g34.4Starting Mat.
Chloroacetic Acid94.503.25 g34.4Reagent
Deionized Water18.02100 mL-Solvent
Saturated Picric Acid Solution-As needed-For Deriv.
Ion-Exchange Resin (e.g., IRA-400)-As needed-Purification

Step-by-Step Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(β-aminoethyl)-2-imidazolidinethione (5.00 g, 34.4 mmol) and chloroacetic acid (3.25 g, 34.4 mmol).[5]

  • Dissolution & Reflux: Add 100 mL of deionized water to the flask. Stir the mixture to dissolve the solids. Heat the solution to reflux and maintain reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Workup and Isolation: After 4 hours, allow the reaction mixture to cool to room temperature. The resulting solution contains the hydrochloride salt of the product in an oily form.[5]

  • Yield Determination (via Picrate): To quantify the yield, a small aliquot of the reaction mixture can be treated with a saturated aqueous solution of picric acid. The resulting picrate salt precipitates and can be filtered, dried, and weighed. The reported melting point of the picrate derivative is 220-221°C, which serves as a key validation point.[5]

  • Purification (Optional): For obtaining the pure free base, the aqueous solution can be passed through a column containing a strong anion-exchange resin (e.g., IRA-400 in the hydroxyl form) to remove the chloride and any unreacted chloroacetic acid.[5] Evaporation of the solvent under reduced pressure will yield the free base as an oil or low-melting solid.

Stage 2: Formation of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

This procedure converts the isolated free base into its stable hydrochloride salt, facilitating purification by crystallization. The choice of isopropanol is strategic, as it typically solubilizes the free base but not the resulting salt, causing it to precipitate.[6]

Reagents and Materials

Reagent/MaterialDetailsQuantityRole
Crude or Purified Free BaseFrom Stage 1~3.8 gStarting Mat.
2-Propanol (Isopropanol)Anhydrous~50 mLSolvent
Isopropanolic HCl (or Gaseous HCl)Saturated solution or direct bubblingTo excessAcidifying Agent
AcetoneAnhydrous~20 mLWashing Solvent

Step-by-Step Protocol

  • Dissolution: Dissolve the crude or purified free base obtained from Stage 1 in anhydrous 2-propanol. Gentle warming may be required to ensure complete dissolution.

  • Filtration: Filter the solution through a pad of diatomaceous earth or a fine filter paper to remove any insoluble impurities.[6]

  • Acidification: Cool the filtrate in an ice bath. While stirring, slowly add an excess of 2-propanol saturated with gaseous hydrogen chloride. The product will begin to precipitate as a white solid.[6] The use of a pre-prepared saturated solution is often safer and more controllable than bubbling HCl gas directly.

  • Crystallization and Isolation: Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation. Filter the precipitated salt using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold acetone to remove residual solvent and impurities.[6] Dry the product under vacuum to yield 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride as a crystalline solid.

Characterization and Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is recommended:

  • Melting Point: The final hydrochloride salt should have a sharp melting point. For reference, the closely related 5-(p-chlorophenyl) derivative melts at 266.1°C.[6] The melting point of the target unsubstituted compound should be determined and recorded.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the expected proton and carbon signals and their respective couplings. The spectrum should be consistent with the C5H9N3·HCl formula.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H stretching (as an ammonium salt), C-H stretching, and C-N bond vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent peak for the molecular ion of the free base [M+H]⁺.

Safety and Handling

  • Chloroacetic Acid: Is toxic and corrosive. Handle with extreme care, using gloves and eye protection, and avoid inhalation of dust.

  • Diethylenetriamine & Carbon Disulfide: These reagents are toxic and flammable. All manipulations should be performed in a certified chemical fume hood.

  • Hydrogen Chloride (Gas/Solution): Is highly corrosive and a respiratory irritant. Use in a well-ventilated fume hood with appropriate acid-resistant gloves and safety goggles.

  • General Precautions: Standard laboratory safety practices, including the use of a lab coat, gloves, and safety glasses, are mandatory throughout the procedure.

Conclusion

This guide has outlined a reliable and well-substantiated protocol for the synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. By breaking the process into the synthesis of the free base and its subsequent conversion to the hydrochloride salt, this document provides a clear and manageable workflow for researchers. The emphasis on the rationale behind procedural choices, coupled with detailed steps and characterization advice, equips scientists with the necessary tools to successfully synthesize this valuable heterocyclic compound for further research and development.

References

  • Title: Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride Source: PrepChem.com URL: [Link]

  • Title: CHEMISTRY OF 2,3,5,6-TETRAHYDRO-1-IMIDAZ(1,2-a)IMIDAZOLE Source: Canadian Journal of Chemistry, 1957 URL: [Link]

  • Title: Process for the production of 2, 3, 5, 6 tetrahydro-1-imidaz (1, 2-a) imidazole Source: SciSpace (citing a 1957 patent by Mckay Arthur Ferguson et al.) URL: [Link]

  • Title: Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence Source: World Journal of Pharmacy and Pharmaceutical Sciences, 2022 URL: [Link]

  • Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: Journal of Advanced Research in Dynamical & Control Systems, 2019 URL: [Link]

  • Title: Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI - Pharmaceuticals, 2021 URL: [Link]

  • Title: 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | C5H9N3 Source: PubChem, National Institutes of Health URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of the Imidazo[1,2-a]imidazole Scaffold

The landscape of contemporary medicinal chemistry is characterized by an unceasing pursuit of novel molecular architectures that possess significant therapeutic potential. Within this dynamic field, nitrogen-containing heterocyclic compounds have consistently emerged as privileged scaffolds, forming the core of numerous approved drugs and clinical candidates. Among these, the imidazo[1,2-a]imidazole framework has garnered considerable attention from researchers in drug discovery and development. This bicyclic 5-5 fused system, with its unique electronic properties and conformational rigidity, presents a versatile template for the design of potent and selective modulators of various biological targets. The structural features of the imidazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind effectively to enzymes and receptors.[1] Consequently, derivatives of the imidazo[1,2-a]imidazole core are being actively investigated for a range of therapeutic applications, underscoring the importance of robust and efficient synthetic methodologies to access this promising chemical space. This guide provides a comprehensive overview of the key synthetic strategies for the construction of imidazo[1,2-a]imidazole derivatives, with a focus on the underlying principles, practical considerations, and recent advancements in the field.

I. Foundational Strategies in Imidazo[1,2-a]imidazole Synthesis: A Mechanistic Perspective

The construction of the imidazo[1,2-a]imidazole ring system can be achieved through several strategic approaches, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule and the availability of starting materials. This section will delve into the core synthetic methodologies, elucidating the mechanistic underpinnings that govern these transformations.

Multicomponent Reactions: A Paradigm of Efficiency in Heterocyclic Synthesis

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[2][3] In the context of imidazo[1,2-a]imidazole synthesis, MCRs have proven to be particularly powerful.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent MCR that has been successfully applied to the synthesis of a variety of fused imidazole systems, including imidazo[1,2-a]imidazoles.[2][3] This reaction typically involves the condensation of a 2-aminoazole, an aldehyde, and an isocyanide, often facilitated by a Lewis or Brønsted acid catalyst.

A notable application of this methodology is the zirconium(IV) chloride-catalyzed three-component synthesis of 5-amino- and 5-iminoimidazo[1,2-a]imidazoles from 1-unsubstituted 2-aminoimidazoles, various aldehydes, and isocyanides.[2][3][4][5] The reaction proceeds in moderate to good yields and demonstrates a broad substrate scope.

Reaction Mechanism:

The proposed mechanism for the ZrCl₄-catalyzed GBB reaction commences with the activation of the aldehyde by the Lewis acid, facilitating the formation of an imine intermediate with the 2-aminoimidazole. The isocyanide then undergoes a [4+1] cycloaddition with the imine, leading to a bicyclic intermediate which, upon tautomerization and subsequent rearrangement, yields the final 5-aminoimidazo[1,2-a]imidazole product. In some cases, the initial product can undergo in-situ oxidation to the corresponding 5-imino derivative.[3]

GBB_Mechanism cluster_1 Imine Formation cluster_2 [4+1] Cycloaddition cluster_3 Rearrangement & Aromatization 2-Aminoimidazole 2-Aminoimidazole Imine_Intermediate Imine Intermediate 2-Aminoimidazole->Imine_Intermediate + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine_Intermediate Cycloadduct Bicyclic Intermediate Imine_Intermediate->Cycloadduct + Isocyanide Isocyanide Isocyanide Isocyanide->Cycloadduct Final_Product 5-Aminoimidazo[1,2-a]imidazole Cycloadduct->Final_Product Tautomerization & Rearrangement

Caption: Proposed mechanism for the Groebke-Blackburn-Bienaymé reaction.

Table 1: Substrate Scope and Yields for the ZrCl₄-Catalyzed Synthesis of 5-Aminoimidazo[1,2-a]imidazoles [3]

Entry2-Aminoimidazole (R¹)Aldehyde (R²)Isocyanide (R³)ProductYield (%)
1-CO₂Et4-MeO-C₆H₄t-Octyl4a75
2-CO₂Et4-Cl-C₆H₄t-Octyl4b72
3-CO₂Et4-CF₃-C₆H₄t-Octyl4c68
4-CN4-MeO-C₆H₄t-Octyl5a82
5-CN4-Cl-C₆H₄t-Octyl5b79
6-CN2-Naphthylt-Octyl5g70
7-CN2-Furylt-Octyl5h65
8-CNPropanalt-Octyl5i35

Reaction conditions: 2-aminoimidazole (1.0 mmol), aldehyde (1.1 mmol), isocyanide (1.1 mmol), ZrCl₄ (0.1 mmol), PEG-400 (1 mL), 55-75 °C, 2-4 h.

Another efficient MCR approach utilizes microwave irradiation to accelerate the synthesis of 1H-imidazo[1,2-a]imidazole-3-amine derivatives. This method involves the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile in pyridine under controlled microwave heating.[6][7][8] This environmentally friendly process is characterized by short reaction times and high yields.

Reaction Mechanism:

The proposed mechanism for this transformation likely proceeds through an initial Strecker-type reaction between the aldehyde and benzoyl cyanide to form an α-aminonitrile intermediate. This intermediate then reacts with the 2-aminoimidazole-4,5-dicarbonitrile, followed by an intramolecular cyclization and subsequent aromatization to afford the final product.[6]

MCR_Mechanism cluster_1 Strecker-type Reaction cluster_2 Condensation & Cyclization cluster_3 Aromatization Aldehyde Aldehyde Aminonitrile_Intermediate α-Aminonitrile Intermediate Aldehyde->Aminonitrile_Intermediate + Benzoyl Cyanide Benzoyl_Cyanide Benzoyl Cyanide Benzoyl_Cyanide->Aminonitrile_Intermediate Cyclized_Intermediate Cyclized Intermediate Aminonitrile_Intermediate->Cyclized_Intermediate + 2-Aminoimidazole dicarbonitrile 2-Aminoimidazole_dicarbonitrile 2-Aminoimidazole- 4,5-dicarbonitrile 2-Aminoimidazole_dicarbonitrile->Cyclized_Intermediate Final_Product 3-Aminoimidazo[1,2-a]imidazole Cyclized_Intermediate->Final_Product Aromatization

Caption: Proposed mechanism for the microwave-assisted MCR.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and direct approach to the formation of cyclic structures. In the synthesis of imidazo[1,2-a]imidazoles, this strategy typically involves the construction of a suitably functionalized imidazole precursor that can undergo a ring-closing reaction to form the second five-membered ring.

While specific examples of intramolecular cyclizations leading directly to the imidazo[1,2-a]imidazole core are less common in the readily available literature compared to MCRs, the principles can be extrapolated from the synthesis of related fused imidazole systems, such as imidazo[1,2-a]pyridines and pyrrolo[1,2-a]imidazoles.[9][10] For instance, a plausible synthetic route could involve the N-alkylation of a 2-aminoimidazole with a halo-carbonyl compound, followed by an intramolecular condensation to form the fused ring system.

Hypothetical Intramolecular Cyclization Workflow:

Intramolecular_Cyclization 2-Aminoimidazole 2-Aminoimidazole N-Alkylated_Intermediate N-Alkylated Intermediate 2-Aminoimidazole->N-Alkylated_Intermediate + Halo-carbonyl Halo-carbonyl Halo-carbonyl Compound Halo-carbonyl->N-Alkylated_Intermediate Imidazo[1,2-a]imidazole Imidazo[1,2-a]imidazole N-Alkylated_Intermediate->Imidazo[1,2-a]imidazole Intramolecular Cyclization

Caption: Hypothetical workflow for intramolecular cyclization.

II. Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]imidazole derivatives, based on the key strategies discussed above. These protocols are designed to be self-validating and are grounded in published, peer-reviewed literature.

Protocol 1: Zirconium(IV) Chloride-Catalyzed Three-Component Synthesis of 5-Aminoimidazo[1,2-a]imidazoles[3]

Materials:

  • Substituted 2-aminoimidazole (1.0 mmol)

  • Aldehyde (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • Zirconium(IV) chloride (ZrCl₄) (0.1 mmol)

  • Polyethylene glycol 400 (PEG-400) (1 mL)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the substituted 2-aminoimidazole (1.0 mmol), the aldehyde (1.1 mmol), and PEG-400 (1 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add zirconium(IV) chloride (0.1 mmol) to the reaction mixture.

  • Add the isocyanide (1.1 mmol) to the flask.

  • Heat the reaction mixture to the appropriate temperature (typically 55-75 °C) and stir for the required time (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 5-aminoimidazo[1,2-a]imidazole derivative.

Protocol 2: Microwave-Assisted Synthesis of 1H-Imidazo[1,2-a]imidazole-3-amine Derivatives[8]

Materials:

  • 2-Aminoimidazole-4,5-dicarbonitrile (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Benzoyl cyanide (1 mmol)

  • Pyridine (3 mL)

  • Microwave vial

  • Microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • In a microwave vial, combine 2-aminoimidazole-4,5-dicarbonitrile (1 mmol), the aromatic aldehyde (1 mmol), benzoyl cyanide (1 mmol), and pyridine (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 120 °C for 10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1H-imidazo[1,2-a]imidazole-3-amine derivative.

III. Conclusion and Future Outlook

The synthesis of imidazo[1,2-a]imidazole derivatives is a rapidly evolving area of research, driven by the significant therapeutic potential of this heterocyclic scaffold. Multicomponent reactions, particularly the Groebke-Blackburn-Bienaymé reaction, have emerged as a highly effective and versatile strategy for the construction of these molecules, offering operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. The use of microwave irradiation has further enhanced the efficiency of these transformations, allowing for rapid synthesis with high yields.

While significant progress has been made, the exploration of alternative synthetic routes, such as novel intramolecular cyclization and cycloaddition strategies, remains an important avenue for future research. The development of new catalytic systems, including the use of more environmentally benign and recyclable catalysts, will also be crucial for the sustainable production of these valuable compounds. As our understanding of the biological targets of imidazo[1,2-a]imidazole derivatives continues to grow, the demand for innovative and efficient synthetic methodologies will undoubtedly increase, paving the way for the discovery of new and improved therapeutic agents.

IV. References

  • Driowya, M., Guillot, R., Bonnet, P., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. [Link][2][3][4][5]

  • Driowya, M., Guillot, R., Bonnet, P., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. [Link][2][3][4][5]

  • Driowya, M., Guillot, R., Bonnet, P., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 457. [Link][4]

  • Driowya, M., Guillot, R., Bonnet, P., & Guillaumet, G. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. ResearchGate. [Link][2][3][4][5]

  • Abdel-Hameed, A. M., Sadek, K. U., & El-Nezhawy, A. O. H. (2018). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][2][3][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. ResearchGate. [Link][6][7][8]

  • Lory, P. M. J., Jones, R. C. F., Iley, J. N., Coles, S. J., & Hursthouse, M. B. (2006). Intramolecular 1,3-dipolar cycloadditions of dihydroimidazolium ylides: synthesis of pyrrolo[1,2,3-de]quinoxalines and imidazo[1,2-a]indoles. Organic & Biomolecular Chemistry, 4(16), 3155–3165. [Link]

  • (8 + 2) Cycloaddition of imidazo[1,2‐a]pyrimidine/imidazo[1,2‐a]pyridine. ResearchGate. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Pereshivko, O. P., Van der Eycken, J., & Van der Eycken, E. V. (2012). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 77(17), 7516–7524. [Link]

  • Synthesis of imidazo[1,2-a]imidazole derivatives. ResearchGate. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985–4002. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. [Link]

  • Can, E., Ozkay, Y., & Iskar, Y. (2020). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(1), 167–180. [Link]

  • Sravanthi, T., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38045-38055. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. National Center for Biotechnology Information. [Link]

  • Driowya, M., et al. (2019). Data_Sheet_1_Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride.pdf. Figshare. [Link]

  • Substrate scope for benzimidazo‐fused imidazo[1,2‐a]pyridinesa. ResearchGate. [Link]

  • Multicomponent reactions: An efficient and green approach to imidazole derivatives. International Journal of Applied Research, 2(7), 608-612. [Link]

  • Abdel-Hameed, A. M., Sadek, K. U., & El-Nezhawy, A. O. H. (2018). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][2][3][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. ResearchGate. [Link][6][7][8]

  • Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. [Link][9]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. National Center for Biotechnology Information. [Link][10]

  • Substrate scope of imidazole synthesis a. ResearchGate. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608–81637. [Link]

  • Synthesis of 1H‐imidazo[1,2‐a]imidazole. ResearchGate. [Link]

  • 2-Aminoimidazoles. ResearchGate. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link][1]

Sources

An In-Depth Technical Guide to the Chemical Properties of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core is a fascinating bicyclic scaffold that has garnered significant interest in medicinal chemistry and synthetic organic chemistry.[1] This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt, a more stable and readily handled form of the parent compound. We will delve into its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and potential applications, offering a technical resource for researchers working with this versatile molecule. The imidazole moiety is a key component in a vast array of biologically active compounds, and understanding the nuances of this fused ring system is crucial for the development of novel therapeutics and catalysts.[2][3][4]

Introduction to the Imidazo[1,2-a]imidazole Scaffold

The imidazo[1,2-a]imidazole system is a nitrogen-rich heterocyclic framework that is a subtype of the broader class of imidazopyridines and related fused imidazoles, which are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The tetrahydro- derivative, the subject of this guide, presents a saturated bicyclic structure, which imparts distinct conformational and electronic properties compared to its aromatic counterparts. The presence of multiple nitrogen atoms makes it a potent hydrogen bond donor and acceptor, and a strong base, which are key features for its interaction with biological targets and its utility in catalysis.[7]

Synthesis and Preparation

The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and its subsequent conversion to the hydrochloride salt can be achieved through a multi-step process. The primary route involves the cyclization of a suitable precursor, followed by salt formation.

Synthesis of the Free Base

A well-established method for the synthesis of the free base, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, involves the desulfurization and cyclization of 1-(β-aminoethyl)-2-imidazolidinethione.[8] This reaction can be effectively carried out using chloroacetic acid.[8]

Synthesis_of_Free_Base 1-(β-aminoethyl)-2-imidazolidinethione reagents + Chloroacetic Acid + H2O, reflux 1-(β-aminoethyl)-2-imidazolidinethione->reagents Free_Base reagents->Free_Base caption Synthesis of the free base

Caption: Synthesis of the free base.

Experimental Protocol:

  • A solution of 1-(β-aminoethyl)-2-imidazolidinethione (1 equivalent) and chloroacetic acid (1 equivalent) in water is refluxed for 4 hours.[8]

  • The reaction mixture is then cooled, and the water is removed under reduced pressure to yield a residue.

  • The residue contains the crude 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. The free base is an oil at room temperature and can be purified by vacuum distillation, though yields may be affected by its slow hydrolysis in water.[8]

Preparation of the Hydrochloride Salt

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrogen chloride, often dissolved in an appropriate solvent like isopropanol.[9]

Hydrochloride_Salt_Formation Free_Base reagents + HCl (in isopropanol) Free_Base->reagents Hydrochloride_Salt 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride reagents->Hydrochloride_Salt caption Formation of the hydrochloride salt

Caption: Formation of the hydrochloride salt.

Experimental Protocol:

  • The crude or purified free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol.[9]

  • The solution is then acidified by the addition of a solution of hydrogen chloride in isopropanol until the solution is acidic.[9]

  • The precipitated hydrochloride salt is collected by filtration, washed with a non-polar solvent like acetone, and dried under vacuum.[9]

Physicochemical Properties

The hydrochloride salt of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a white to off-white solid. Its properties are summarized in the table below.

PropertyValueSource
CAS Number 120267-00-7[]
Molecular Formula C₅H₁₀ClN₃PubChem
Molecular Weight 147.61 g/mol PubChem
Appearance White to off-white solidAssumed from similar compounds
Melting Point (Free Base) 158.5-159.5 °C[8]
Melting Point (HCl Salt) Not reported
Solubility Soluble in water and polar organic solventsAssumed from imidazole properties
pKa Not reported (expected to be basic)

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the four methylene groups and the N-H proton. The protons on the carbon adjacent to the sp² nitrogen will likely be the most deshielded. Due to the bicyclic nature of the molecule, the signals for the methylene protons may appear as complex multiplets.

  • δ 9.0-11.0 ppm (broad singlet, 1H): N-H proton of the imidazolium ion.

  • δ 3.5-4.0 ppm (multiplets, 6H): Protons of the three methylene groups adjacent to nitrogen atoms.

  • δ 3.0-3.5 ppm (multiplet, 2H): Protons of the methylene group in the five-membered ring not directly attached to the double bond.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display four distinct signals for the carbon atoms of the bicyclic system.

  • δ ~158 ppm: C=N carbon of the guanidinium-like system.

  • δ ~40-50 ppm: The four methylene carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the stretching vibrations of the N-H, C-H, and C=N bonds.

  • ~3200-3400 cm⁻¹ (broad): N-H stretching vibration of the imidazolium group.

  • ~2850-3000 cm⁻¹: C-H stretching vibrations of the methylene groups.

  • ~1650 cm⁻¹: C=N stretching vibration.

Reactivity and Stability

Hydrolysis

The free base, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, is known to undergo slow hydrolysis in water at room temperature.[8] The hydrolysis product is 1-(β-aminoethyl)-2-imidazolidone.[8] The hydrochloride salt is expected to be more stable towards hydrolysis due to the protonation of the nitrogen atoms.

Hydrolysis_Reaction Free_Base reagents + H₂O Free_Base->reagents Hydrolysis_Product reagents->Hydrolysis_Product caption Hydrolysis of the free base

Sources

CAS number 6573-15-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Plerixafor: A CXCR4 Antagonist for Hematopoietic Stem Cell Mobilization

Abstract

Plerixafor, a bicyclam derivative identified by the CAS number 110078-46-1 (for the free base), represents a significant advancement in hematopoietic stem cell transplantation. This guide provides a comprehensive technical overview of Plerixafor, from its fundamental chemical properties to its clinical applications. As a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), Plerixafor plays a crucial role in mobilizing hematopoietic stem cells from the bone marrow into the peripheral blood for collection and subsequent autologous transplantation in patients with hematological malignancies. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety.

Introduction: The Advent of Plerixafor in Stem Cell Mobilization

Historically, the mobilization of hematopoietic stem cells (HSCs) for autologous transplantation has primarily relied on the use of granulocyte-colony stimulating factor (G-CSF).[1] However, a notable percentage of patients exhibit a suboptimal response to G-CSF alone, leading to insufficient stem cell yields.[1] Plerixafor, originally investigated as an anti-HIV agent due to its ability to block the CXCR4 co-receptor used by the virus, emerged as a solution to this challenge.[2][3] During early clinical trials, an unexpected and significant elevation in circulating CD34+ cells, a marker for HSCs, was observed, leading to its development as a stem cell mobilizer.[2] Marketed under the brand name Mozobil®, Plerixafor is now a critical component in the treatment paradigm for patients with non-Hodgkin's lymphoma (NHL) and multiple myeloma (MM) undergoing autologous stem cell transplantation.[4][5]

Physicochemical Properties and Synthesis

Plerixafor is an azamacrocycle, specifically a bicyclam derivative, with the chemical name 1,1'-[1,4-phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane).[4] Its unique structure is central to its biological activity.

PropertyValue
CAS Number 110078-46-1 (Plerixafor), 155148-31-5 (Plerixafor octahydrochloride)
Molecular Formula C28H54N8
Molecular Weight 502.78 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water

The synthesis of Plerixafor involves the connection of two cyclam rings through a 1,4-phenylenebis(methylene) linker.[4] This process requires multi-step organic synthesis to construct the macrocyclic structures and link them appropriately.

Mechanism of Action: Antagonism of the CXCR4/CXCL12 Axis

The retention of HSCs within the bone marrow microenvironment is critically dependent on the interaction between the CXCR4 receptor, expressed on the surface of HSCs, and its cognate ligand, stromal cell-derived factor-1α (SDF-1α or CXCL12), which is secreted by bone marrow stromal cells.[2][6] This binding anchors the stem cells within the marrow.[2]

Plerixafor functions as a selective and reversible antagonist of CXCR4.[3][6] By binding to the CXCR4 receptor, Plerixafor blocks the interaction with CXCL12.[3][6] This disruption of the CXCR4/CXCL12 axis leads to the release of HSCs from the bone marrow into the peripheral circulation, a process known as mobilization.[2][6] When used in combination with G-CSF, which also contributes to HSC mobilization through a different mechanism, Plerixafor has a synergistic effect, leading to a significantly higher yield of circulating CD34+ cells compared to G-CSF alone.[1][6]

Figure 1: Plerixafor's antagonism of the CXCR4/SDF-1α interaction, leading to HSC mobilization.

Application in Hematopoietic Stem Cell Mobilization

Plerixafor is indicated in combination with G-CSF to mobilize HSCs to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin's lymphoma and multiple myeloma.[5]

Standard Mobilization Protocol

The following protocol outlines a typical workflow for HSC mobilization using Plerixafor in combination with G-CSF.

Step 1: G-CSF Administration

  • Administer G-CSF at a dose of 10 µg/kg subcutaneously daily for four consecutive days.[7]

Step 2: Plerixafor Administration

  • On the evening of the fourth day of G-CSF administration, approximately 10-12 hours before the planned start of apheresis, administer Plerixafor at a dose of 0.24 mg/kg subcutaneously.[7]

Step 3: Monitoring of Peripheral Blood CD34+ Cells

  • Monitor the peripheral blood CD34+ cell count on the day of expected harvest.[8] A common threshold to proceed with apheresis is a CD34+ count of ≥10-20 cells/µL.[7]

Step 4: Apheresis

  • Initiate apheresis approximately 11 hours after Plerixafor administration to collect the mobilized HSCs.[5]

Step 5: Subsequent Dosing

  • Plerixafor and G-CSF may be administered daily for up to four consecutive days if additional apheresis sessions are required to achieve the target stem cell yield.[5]

HSC Mobilization Workflow with Plerixafor start Patient with NHL or MM Requiring Autologous SCT gcsf Administer G-CSF (10 µg/kg/day) for 4 days start->gcsf plerixafor Administer Plerixafor (0.24 mg/kg) ~11 hours before apheresis gcsf->plerixafor monitor Monitor Peripheral Blood CD34+ Cell Count plerixafor->monitor apheresis Initiate Apheresis for HSC Collection monitor->apheresis If CD34+ count is adequate check_yield Target Stem Cell Yield Achieved? apheresis->check_yield end Proceed to Transplantation check_yield->end Yes repeat_dose Repeat G-CSF and Plerixafor (up to 4 consecutive days) check_yield->repeat_dose No repeat_dose->monitor

Figure 2: Clinical workflow for hematopoietic stem cell mobilization using G-CSF and Plerixafor.

Pharmacokinetics and Pharmacodynamics

Plerixafor exhibits rapid absorption following subcutaneous administration, with peak plasma concentrations occurring within 30-60 minutes.[5] It has a terminal half-life of 3-6 hours.[5] Plerixafor is not metabolized and is primarily excreted unchanged in the urine.[5] Therefore, dose adjustments are necessary for patients with moderate to severe renal impairment.[5]

The pharmacodynamic effect of Plerixafor is a rapid and transient increase in the number of circulating CD34+ cells.[9] When administered with G-CSF, the peak of circulating CD34+ cells in the peripheral blood is observed between 10 and 14 hours after Plerixafor administration.[4]

Pharmacokinetic ParameterValue
Time to Peak Plasma Concentration (Tmax) 30-60 minutes[5]
Volume of Distribution (Vd) 0.3 L/kg[5]
Protein Binding 58%[5]
Elimination Half-Life 3-6 hours[5]
Excretion ~70% in urine as unchanged drug[5]

Clinical Efficacy and Safety

Efficacy

Phase III clinical trials have demonstrated the superiority of Plerixafor in combination with G-CSF over G-CSF alone for HSC mobilization in patients with NHL and MM.[2] In a study of NHL patients, a significantly higher proportion of those in the Plerixafor group achieved the target collection of ≥5 x 10^6 CD34+ cells/kg in fewer apheresis days compared to the placebo group.[10] Similar results were observed in patients with multiple myeloma.[2]

Safety and Tolerability

Plerixafor is generally well-tolerated.[2] The most commonly reported adverse reactions are injection site reactions, diarrhea, nausea, fatigue, and headache.[5] These are typically mild to moderate in severity. Serious adverse events are infrequent but can include anaphylactic reactions and splenic rupture, particularly when used in conjunction with G-CSF.[5] Plerixafor is not intended for HSC mobilization in patients with leukemia due to the potential for mobilizing and collecting leukemic cells.[5]

Future Directions and Broader Applications

The mechanism of Plerixafor, targeting the CXCR4/CXCL12 axis, has implications beyond stem cell mobilization. This signaling pathway is also involved in cancer progression, including tumor growth, metastasis, and the tumor microenvironment.[11] Consequently, Plerixafor is being investigated in various clinical trials for its potential as an anti-cancer agent, often in combination with other therapies, to sensitize tumor cells to treatment or to modulate the immune response within the tumor microenvironment.[11][12]

Conclusion

Plerixafor has revolutionized the field of hematopoietic stem cell mobilization, providing a reliable and effective option for patients who are poor mobilizers with G-CSF alone. Its well-defined mechanism of action, predictable pharmacokinetics, and established clinical efficacy and safety profile make it an invaluable tool in autologous stem cell transplantation for non-Hodgkin's lymphoma and multiple myeloma. Ongoing research into its role in oncology and other areas where the CXCR4/CXCL12 axis is implicated holds promise for expanding its therapeutic applications.

References

  • Plerixafor - PMC - NIH. National Institutes of Health. Available from: [Link]

  • What is the mechanism of Plerixafor? - Patsnap Synapse. Patsnap. Available from: [Link]

  • Physiology and Pharmacology of Plerixafor - PMC - PubMed Central - NIH. National Institutes of Health. Available from: [Link]

  • Plerixafor | C28H54N8 | CID 65015 - PubChem - NIH. National Institutes of Health. Available from: [Link]

  • Mozobil (plerixafor) dosing, indications, interactions, adverse effects, and more. Medscape. Available from: [Link]

  • Plerixafor, a CXCR4 antagonist for the mobilization of hematopoietic stem cells - PubMed. National Institutes of Health. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of plerixafor in patients with non-Hodgkin lymphoma and multiple myeloma - PubMed. National Institutes of Health. Available from: [Link]

  • Clinical Trials Using Plerixafor - NCI - National Cancer Institute. National Cancer Institute. Available from: [Link]

  • Phase I study of the safety and pharmacokinetics of plerixafor in children undergoing a second allogeneic hematopoietic stem cell transplantation for relapsed or refractory leukemia - PubMed. National Institutes of Health. Available from: [Link]

  • CXCR4 Antagonist AMD3100 (Plerixafor) Modulates Immune Responses in the Tumor Microenvironment - ClinMed International Library. ClinMed International Library. Available from: [Link]

  • Plerixafor is a Selective CXCR4 Antagonist and Mobilizes Hematopoietic Stem Cells in Cancer. Network of Cancer Research. Available from: [Link]

  • Recent advances on the use of the CXCR4 antagonist plerixafor (AMD3100, Mozobil™) and potential of other CXCR4 antagonists as stem cell mobilizers - PubMed. National Institutes of Health. Available from: [Link]

  • Efficacy and Cost Analysis of a Plerixafor Protocol for Peripheral Blood Stem-Cell Mobilization in Patients with Multiple Myeloma or Non-Hodgkin Lymphoma - Journal of Hematology Oncology Pharmacy. Journal of Hematology Oncology Pharmacy. Available from: [Link]

  • Mozobil, INN-plerixafor. European Medicines Agency. Available from: [Link]

  • Plerixafor for peripheral blood stem cell (PBSC) mobilisation in adult patients - NSSG - Haematology. NHS. Available from: [Link]

  • Phase III prospective randomized double-blind placebo-controlled trial of plerixafor plus granulocyte colony-stimulating factor compared with placebo plus granulocyte colony-stimulating factor for autologous stem-cell mobilization and transplantation for patients with non-Hodgkin's lymphoma - PubMed. National Institutes of Health. Available from: [Link]

  • Pharmacokinetics of Plerixafor (AMD3100) in Volunteers with Renal Impairment. | Blood | American Society of Hematology - ASH Publications. American Society of Hematology. Available from: [Link]

  • Plerixafor (stem cell mobilisation). University Hospitals Bristol and Weston NHS Foundation Trust. Available from: [Link]

  • A trial of plerixafor for children with a solid tumour who are going to have a stem cell transplant using their own cells - Cancer Research UK. Cancer Research UK. Available from: [Link]

  • Plerixafor and granulocyte colony stimulating factor for poor mobilizers in patients undergoing autologous peripheral hematopoietic stem cell transplantation: Single institution study - Frontiers. Frontiers. Available from: [Link]

  • Safety and Efficacy Assessment of Plerixafor in Patients With Multiple Myeloma Proven or Predicted to Be Poor Mobilizers, Including Assessment of Tumor Cell Mobilization - PubMed. National Institutes of Health. Available from: [Link]

Sources

The Multifaceted Mechanisms of Action of Imidazo[1,2-a]imidazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]imidazole core is a fascinating bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms create a unique pharmacophore capable of engaging with a diverse array of biological targets through various non-covalent interactions. This has led to the development of a plethora of derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide will provide an in-depth exploration of the multifaceted mechanisms of action of imidazo[1,2-a]imidazole compounds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential.

Anticancer Mechanisms of Action: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]imidazole derivatives have emerged as promising candidates for cancer therapy due to their ability to modulate a variety of cellular processes critical for tumor growth and survival. Their mechanisms of action are often complex and can involve the inhibition of key enzymes, disruption of signaling pathways, and induction of programmed cell death.

Enzyme Inhibition: Targeting the Engines of Cancer Proliferation

A primary mechanism through which these compounds exert their anticancer effects is through the direct inhibition of enzymes that are dysregulated in cancer.

  • Kinase Inhibition: Many imidazo[1,2-a]imidazole analogues have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[4] For instance, derivatives have been shown to target the PI3K/AKT/mTOR pathway, a central signaling cascade that is frequently hyperactivated in a wide range of human cancers.[5] By inhibiting key kinases in this pathway, these compounds can effectively block downstream signaling, leading to a reduction in tumor cell growth and survival. Furthermore, specific derivatives have been designed as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2), which are receptor tyrosine kinases implicated in cancer progression and metastasis.[5]

  • Topoisomerase Inhibition: Some imidazo[1,2-a]imidazole compounds have been shown to interfere with the function of topoisomerases, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, the compounds can induce DNA damage and trigger apoptotic cell death in rapidly dividing cancer cells.[6]

  • Matrix Metalloproteinase (MMP) Inhibition: Certain imidazo[1,2-a]pyrazine derivatives, a closely related scaffold, have demonstrated inhibitory activity against matrix metalloproteinase-9 (MMP-9).[7] MMPs are a family of enzymes involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. Inhibition of MMP-9 can therefore limit the spread of cancer cells to distant organs.

Induction of Apoptosis: Activating the Cellular Suicide Program

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Imidazo[1,2-a]imidazole derivatives have been shown to trigger this process through various mechanisms.

  • Caspase Activation: Several studies have demonstrated that these compounds can activate the caspase cascade, a family of proteases that execute the apoptotic program.[8] Specifically, the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3, has been observed following treatment with imidazo[1,2-a]imidazole derivatives.[8] Molecular docking studies have further supported these findings by revealing favorable binding interactions between the compounds and the active sites of these caspases.[8]

  • Cell Cycle Arrest: In addition to inducing apoptosis, many imidazo[1,2-a]imidazole compounds can cause cell cycle arrest at specific checkpoints, thereby preventing cancer cells from proliferating.[4][5] This is often achieved by interfering with the assembly of microtubules, which are essential components of the mitotic spindle.[9] By disrupting microtubule dynamics, these compounds can halt the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[9]

Immunomodulation: Harnessing the Immune System to Fight Cancer

A novel and exciting mechanism of action for some imidazo[1,2-a]pyrazine derivatives is their ability to stimulate an anti-tumor immune response.

  • ENPP1 Inhibition: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects the presence of cytosolic DNA and triggers an inflammatory response. By inhibiting ENPP1, certain imidazo[1,2-a]pyrazine derivatives can enhance the STING-mediated immune response, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells to the tumor microenvironment.[10] This can potentiate the efficacy of immunotherapy agents such as anti-PD-1 antibodies.[10]

Visualizing the Anticancer Mechanisms

To better illustrate the complex interplay of these mechanisms, the following diagrams depict key signaling pathways and processes targeted by imidazo[1,2-a]imidazole compounds.

anticancer_mechanisms cluster_kinase Kinase Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest Imidazo[1,2-a]imidazole Imidazo[1,2-a]imidazole PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway Imidazo[1,2-a]imidazole->PI3K/AKT/mTOR Pathway Inhibits Receptor Tyrosine Kinases (c-Met, DDR1/2) Receptor Tyrosine Kinases (c-Met, DDR1/2) Imidazo[1,2-a]imidazole->Receptor Tyrosine Kinases (c-Met, DDR1/2) Inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT/mTOR Pathway->Cell Proliferation & Survival Receptor Tyrosine Kinases (c-Met, DDR1/2)->Cell Proliferation & Survival Imidazo[1,2-a]imidazole_apoptosis Imidazo[1,2-a]imidazole Caspase-9 Caspase-9 Imidazo[1,2-a]imidazole_apoptosis->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Imidazo[1,2-a]imidazole_cellcycle Imidazo[1,2-a]imidazole Microtubule Assembly Microtubule Assembly Imidazo[1,2-a]imidazole_cellcycle->Microtubule Assembly Interferes G2/M Arrest G2/M Arrest Microtubule Assembly->G2/M Arrest

Figure 1: Key anticancer mechanisms of imidazo[1,2-a]imidazole compounds.

Antimicrobial Mechanisms of Action: Combating Pathogenic Microbes

The imidazo[1,2-a]imidazole scaffold is also a valuable template for the development of novel antimicrobial agents. These compounds have demonstrated activity against a range of bacteria and fungi, often through mechanisms that are distinct from their anticancer effects.[1][5][11]

Antibacterial Activity

The antibacterial mechanism of action of imidazole derivatives generally involves the disruption of essential cellular processes in bacteria.

  • Inhibition of Cell Wall Synthesis: A key target for many antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity. Some imidazole-containing compounds have been shown to interfere with the synthesis of peptidoglycan, a major component of the bacterial cell wall, leading to cell lysis and death.[5][12]

  • Disruption of DNA Replication and Membrane Integrity: Imidazole derivatives can also exert their antibacterial effects by interfering with DNA replication and disrupting the integrity of the bacterial cell membrane.[5] This can lead to a loss of cellular contents and ultimately, cell death.

Antifungal Activity

In the realm of antifungal agents, imidazole-based compounds are well-established. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

  • Inhibition of Lanosterol 14α-demethylase (CYP51): Azole antifungals, including those with an imidazole core, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[6][13] This enzyme is a key player in the biosynthetic pathway of ergosterol. By inhibiting CYP51, these compounds deplete the fungal cell membrane of ergosterol and lead to the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth and replication. Molecular docking studies have been employed to understand the binding interactions of novel imidazo[1,2-a]pyrimidine derivatives with CYP51, aiding in the design of more potent antifungal agents.[14]

Experimental Protocols: Elucidating the Mechanisms of Action

The elucidation of the mechanisms of action described above relies on a variety of well-established experimental techniques. The following protocols provide a general framework for assessing the biological activities of novel imidazo[1,2-a]imidazole compounds.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic and antiproliferative effects of imidazo[1,2-a]imidazole compounds on cancer cell lines.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.[8][15]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 hours).[15]

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by imidazo[1,2-a]imidazole compounds.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for various time points.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Kinase Inhibition Assay

Objective: To determine the inhibitory activity of imidazo[1,2-a]imidazole compounds against specific kinases.

Methodology:

  • Assay Setup: In a microplate, combine the purified kinase, its specific substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Use a detection reagent that measures either the consumption of ATP or the generation of the phosphorylated product. This can be based on luminescence, fluorescence, or absorbance.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation: A Comparative Overview of Biological Activities

The following table summarizes the reported in vitro anticancer activities of selected imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives, which are structurally related to the core topic and provide valuable insights.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
6d Imidazo[1,2-a]pyridineHepG2-[8]
6i Imidazo[1,2-a]pyridineHepG2-[8]
12b Imidazo[1,2-a]pyridineHep-211[15][16]
12b Imidazo[1,2-a]pyridineHepG213[15][16]
12b Imidazo[1,2-a]pyridineMCF-711[15][16]
12b Imidazo[1,2-a]pyridineA37511[15][16]
15d Imidazo[1,2-a]pyridineA375P< 0.06[17]
17e Imidazo[1,2-a]pyrazineA375P< 0.06[17]
18c Imidazo[1,2-a]pyrazineA375P< 0.06[17]
18h Imidazo[1,2-a]pyrazineA375P< 0.06[17]
18i Imidazo[1,2-a]pyrazineA375P< 0.06[17]

Future Perspectives and Conclusion

The imidazo[1,2-a]imidazole scaffold and its related fused heterocyclic systems represent a rich source of biologically active compounds with significant therapeutic potential. The diverse mechanisms of action, ranging from enzyme inhibition and apoptosis induction to immunomodulation, underscore the versatility of this chemical framework. Future research in this area should focus on optimizing the potency and selectivity of these compounds for their respective targets, as well as on elucidating their pharmacokinetic and pharmacodynamic properties in preclinical models. The continued exploration of the structure-activity relationships of imidazo[1,2-a]imidazole derivatives will undoubtedly pave the way for the development of novel and effective therapies for a wide range of diseases, from cancer to infectious diseases.

References

  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (URL: )
  • Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. (URL: )
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. (URL: )
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (URL: [Link])

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])

  • (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore - ResearchGate. (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. (URL: [Link])

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (URL: [Link])

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

  • Proposed mechanism for the formation of imidazo[1,2-a]imidazole... - ResearchGate. (URL: [Link])

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. (URL: [Link])

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Publishing. (URL: [Link])

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (URL: [Link])

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 - ResearchGate. (URL: [Link])

  • Synthesis, Biological Evaluation, and In Silico Characterization of Novel Imidazothiadiazole–Chalcone Hybrids as Multi-Target Enzyme Inhibitors - PubMed Central. (URL: [Link])

  • Full article: Investigation of novel imidazo[1,2-a]pyrazine derivatives as antiproliferative agents and their enzymatic inhibition effect against MMP-9 - Taylor & Francis Online. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

  • Biologically active imidazo[1,2-a]heterocycles - ResearchGate. (URL: [Link])

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (URL: [Link])

  • Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing... - ResearchGate. (URL: [Link])

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore - ChemRxiv. (URL: [Link])

  • Hydrazineyl-linked imidazole[1,2-a]pyrimidine-thiazole hybrids: design, synthesis, and in vitro biological evaluation studies. (URL: [Link])

Sources

Spectroscopic Profile of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and its derivatives represent a class of bicyclic nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The rigid, saturated ring system serves as a versatile scaffold in the design of novel therapeutic agents. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, a critical consideration in drug development. A thorough understanding of the spectroscopic characteristics of this core structure is paramount for researchers in synthesis, characterization, and metabolic studies. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is a synthesis of established principles of spectroscopy and data from structurally related imidazole derivatives.

Molecular Structure and Key Features

The structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride comprises a fused five-membered and six-membered ring system. The protonation at one of the nitrogen atoms in the hydrochloride salt significantly influences the electronic environment and, consequently, the spectroscopic output.

Caption: Molecular structure of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the methylene protons of the saturated bicyclic system. The protonation of one of the nitrogen atoms will lead to a downfield shift of the adjacent protons due to the increased electron-withdrawing effect. The chemical shifts are predicted for a solution in D₂O, a common solvent for hydrochloride salts.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-33.8 - 4.2m-
H-5, H-63.5 - 3.9m-
H-7a, H-7b3.2 - 3.6m-

Causality behind Predictions: The protons on the carbons adjacent to the positively charged nitrogen (C2, C3, and C7a/b) are expected to be the most deshielded and appear at the lowest field. The overlapping multiplets are anticipated due to the complex spin-spin coupling in the saturated ring system. The use of a deuterated solvent like D₂O will likely result in the exchange of the N-H proton, rendering it invisible in the spectrum.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (amidine carbon)155 - 165
CH₂ (adjacent to N)45 - 55
CH₂40 - 50

Causality behind Predictions: The amidine carbon (C=N) is expected to be the most downfield signal due to its sp² hybridization and proximity to two nitrogen atoms. The methylene carbons adjacent to the nitrogen atoms will appear in the 40-55 ppm range. The presence of the positive charge on the nitrogen will cause a downfield shift for the adjacent carbons compared to the free base.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift referencing.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters to consider are spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

    • Two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

cluster_workflow NMR Experimental Workflow start Sample Weighing dissolve Dissolution in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Shimming) transfer->instrument_setup H1_acq 1H NMR Acquisition instrument_setup->H1_acq C13_acq 13C NMR Acquisition instrument_setup->C13_acq D2_acq 2D NMR (COSY, HSQC) instrument_setup->D2_acq process Data Processing (FT, Phasing, Baseline Correction) H1_acq->process C13_acq->process D2_acq->process analyze Spectral Analysis and Interpretation process->analyze

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, the IR spectrum will be characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Predicted IR Spectral Data
Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
N-H stretch (from NH⁺)3200 - 2800Strong, Broad
C-H stretch (aliphatic)3000 - 2850Medium
C=N stretch (amidine)1680 - 1640Strong
C-N stretch1250 - 1020Medium

Causality behind Predictions: The broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibration of the N-H bond in a protonated amine salt. The C-H stretching of the methylene groups will appear in the typical aliphatic region. A strong absorption band between 1680 and 1640 cm⁻¹ is expected for the C=N stretching of the amidine group, which may be slightly shifted due to the influence of the positive charge.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectral Data

For 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the most appropriate technique due to the pre-existing positive charge in the molecule.

  • Molecular Ion: The base peak is expected to be the molecular ion of the free base [M+H]⁺, where M is the molecular weight of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. The molecular formula of the free base is C₅H₉N₃, with a monoisotopic mass of 111.08 g/mol . Therefore, the expected m/z for the molecular ion is approximately 112.09.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the cleavage of the bicyclic ring system. Common fragmentation pathways for similar structures involve the loss of small neutral molecules such as ethene (C₂H₄) or ammonia (NH₃). The exact fragmentation pattern would need to be determined experimentally using tandem mass spectrometry (MS/MS).

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride in a suitable solvent system, typically a mixture of methanol or acetonitrile and water, with a small amount of formic acid to aid ionization. A typical concentration is in the range of 1-10 µg/mL.

  • Instrument Setup and Data Acquisition:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Operate the instrument in positive ion mode.

    • Optimize the ESI source parameters, such as capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable and intense signal for the molecular ion.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Conclusion

This technical guide provides a predictive overview of the key spectroscopic data for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. The outlined ¹H NMR, ¹³C NMR, IR, and MS characteristics, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists involved in the synthesis, characterization, and development of novel drug candidates based on this important heterocyclic scaffold. The provided information is intended to guide experimental design and aid in the interpretation of acquired data, thereby accelerating the drug discovery and development process.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Journal of Molecular Structure, 1196, 735-745.
  • SpectraBase. (n.d.). Imidazole hydrochloride. Retrieved from [Link]

  • NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole. In NIST Chemistry WebBook. Retrieved from [Link]

An In-Depth Technical Guide to 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride Structural Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core represents a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This bicyclic system, characterized by a fused imidazole and imidazolidine ring, has garnered significant interest for its potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride and its structural analogs. We will delve into detailed synthetic methodologies, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential as antidiabetic, antimicrobial, anticancer, and neuroprotective agents. Furthermore, this guide presents detailed protocols for key biological assays and outlines the molecular mechanisms of action where evidence is available. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this versatile chemical scaffold.

Introduction: The Imidazo[1,2-a]imidazole Scaffold - A Privileged Structure in Drug Discovery

The imidazole ring is a fundamental component of numerous biologically active molecules, including natural products and synthetic drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and coordinate with metal ions make it a versatile pharmacophore.[2] The fusion of an imidazole ring with other heterocyclic systems often leads to compounds with enhanced biological activity and novel pharmacological profiles. The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold is one such example, offering a rigid three-dimensional structure that can be strategically functionalized to interact with various biological targets.

Derivatives of the broader class of imidazo[1,2-a]pyridines, which share a similar fused bicyclic core, have already found success as marketed drugs, including anxiolytics like alpidem and zolpidem.[1] This precedent underscores the therapeutic potential inherent in this class of compounds. Research into the more saturated 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole system has revealed promising activities across several therapeutic areas, which will be the focus of this guide.

Chemical Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Analogs

The synthesis of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core and its analogs can be achieved through several synthetic routes. A common strategy involves the cyclization of a substituted imidazoline precursor.

General Synthetic Strategy

A versatile method for the synthesis of 1-substituted-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazoles involves a multi-step sequence starting from 1-(β-hydroxyethyl)-2-(substituted amino)-2-imidazolines. These intermediates can be prepared by reacting various amines with 1-(β-hydroxyethyl)-2-methylmercapto-2-imidazoline. Subsequent chlorination followed by dehydrochlorination yields the desired bicyclic products.[3]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow Start 1-(β-hydroxyethyl)-2-methylmercapto-2-imidazoline Intermediate1 1-(β-hydroxyethyl)-2-(substituted amino)-2-imidazoline Start->Intermediate1 Amine Intermediate2 Chlorinated Intermediate Intermediate1->Intermediate2 Chlorination Product 1-Substituted-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Intermediate2->Product Dehydrochlorination

A general synthetic workflow for 1-substituted analogs.
Detailed Protocol: Synthesis of 5-(p-chlorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

This protocol describes a specific example of the synthesis of a substituted analog.[4][5]

Step 1: Cyclization

  • In a flask equipped with a stirrer and cooled in an ice bath, add 30 parts of 80% sulfuric acid.

  • While stirring and maintaining the cool temperature, slowly add 3.4 parts of p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol.

  • After the addition is complete, continue stirring the mixture for 2 hours at room temperature.[4]

  • Pour the reaction mixture onto crushed ice.

  • Basify the mixture with a concentrated sodium hydroxide solution.

  • Extract the product (in its base form) with methylene chloride.

  • Dry the organic extract, filter, and evaporate the solvent.

Step 2: Salt Formation

  • Dissolve the residue from Step 1 in 2-propanol.

  • Filter the solution over diatomaceous silica.

  • Acidify the filtrate with an excess of 2-propanol previously saturated with gaseous hydrogen chloride.

  • Collect the precipitated salt by filtration.

  • Wash the salt with acetone and dry to yield 5-(p-chlorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.[4] The melting point of this compound is reported as 266.1°C.[4]

Pharmacological Activities and Therapeutic Potential

Structural analogs of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole have demonstrated a range of promising biological activities. The following sections will explore some of the most significant of these, with a focus on their potential therapeutic applications.

Antidiabetic Activity

Several imidazole derivatives have been investigated for their potential as antidiabetic agents.[6] The molecular targets for antidiabetic drugs are diverse and include protein tyrosine phosphatase 1B (PTP1B), dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and peroxisome proliferator-activated receptor-γ (PPARγ).[7][8][9]

Structurally related imidazopyridine-based thiazole derivatives have shown potent α-glucosidase inhibitory activity. For instance, some analogs exhibited IC50 values significantly lower than the standard drug acarbose.[10] This suggests that the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold could also be a promising starting point for the design of novel α-glucosidase inhibitors for the management of type 2 diabetes.

Antidiabetic_MoA cluster_moa Potential Antidiabetic Mechanism of Action Compound Imidazo[1,2-a]imidazole Analog AlphaGlucosidase α-Glucosidase Compound->AlphaGlucosidase Inhibition Glucose Glucose AlphaGlucosidase->Glucose Carbohydrate Complex Carbohydrates Carbohydrate->Glucose Digestion Absorption Glucose Absorption Glucose->Absorption Hyperglycemia Postprandial Hyperglycemia Absorption->Hyperglycemia MIC_Workflow cluster_mic Broth Microdilution Workflow Start Prepare Inoculum Inoculation Inoculate with Microorganism Start->Inoculation Dilution Serial Dilution of Compound Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Readout Determine MIC Incubation->Readout

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. [1][11][12] Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours. [1]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO). [1]3. Incubation: Incubate the plates for 48-72 hours. [1]4. MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 3-4 hours, until a purple precipitate is visible. [1][11]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. [1][11]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [1]7. Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.

Structure-Activity Relationship (SAR) and Molecular Modeling

Understanding the relationship between the chemical structure of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole analogs and their biological activity is crucial for the rational design of more potent and selective compounds. While a comprehensive SAR study for this specific scaffold is still emerging, insights can be drawn from related fused imidazole systems and general principles of medicinal chemistry.

For instance, in a series of imidazopyridine-based thiazole derivatives with antidiabetic activity, the presence of electron-withdrawing groups such as -NO2 and -Cl on an aryl substituent was found to enhance α-glucosidase inhibitory activity. [13]This suggests that electronic effects play a significant role in the interaction with the target enzyme.

In silico tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to further elucidate the SAR and guide the design of new analogs. [14]Molecular docking studies can predict the binding mode of these compounds within the active site of a target protein, providing insights into the key interactions that govern their activity. [14]

Pharmacokinetics and ADME Properties

For any compound to be a viable drug candidate, it must possess favorable absorption, distribution, metabolism, and excretion (ADME) properties. [15][16]In silico prediction of ADME properties is a valuable tool in the early stages of drug discovery to identify potential liabilities. [13][17]Experimental evaluation of ADME properties, such as metabolic stability in liver microsomes and cell permeability assays (e.g., Caco-2), are essential for lead optimization. [16][18]

Conclusion and Future Directions

The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold is a promising starting point for the development of new therapeutic agents with a wide range of potential applications. Its rigid bicyclic structure provides a unique three-dimensional framework that can be decorated with various functional groups to achieve potent and selective interactions with biological targets.

Future research in this area should focus on:

  • Expansion of the chemical space: The synthesis and biological evaluation of a larger and more diverse library of analogs are needed to establish a comprehensive SAR.

  • Target identification and mechanism of action studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed biological activities will be crucial for the rational design of more effective and safer drugs.

  • In vivo efficacy studies: Promising compounds identified from in vitro screening should be advanced to in vivo animal models to evaluate their efficacy and pharmacokinetic profiles.

By leveraging the synthetic versatility and inherent biological potential of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core, researchers can pave the way for the discovery of novel and effective treatments for a variety of diseases.

References

  • PrepChem.com. Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kümmerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masri, M. H., Al-Adham, M. I., & Al-Dujaili, E. A. S. (2025).
  • Engineered Science Publisher. (n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science Publisher.
  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & El-Faham, A. (2020). Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein. Scientific Reports, 10(1), 13495.
  • Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
  • Kaur, H., & Kumar, S. (n.d.).
  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Bathini, N., Godumala, R., Anantaraju, H. S., Yellu, N. R., & Shankaraiah, N. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277.
  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • PrepChem.com. (n.d.). Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. Retrieved from [Link]

  • Borbély, A., Bek-Tóth, B., Oláh, J., Szabó, G., Bacsó, Z., & Borbély, J. (2023). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Molecules, 28(20), 7088.
  • McKay, A. F., & Garmaise, D. L. (1957). A NEW SYNTHESIS OF 1-SUBSTITUTED-2,3,5,6-TETRAHYDRO-1-IMIDAZ(1,2-a)IMIDAZOLES. Canadian Journal of Chemistry, 35(1), 8–14.
  • Abdel-Hameed, A. M., El-Sayed, M. A., El-Faham, A., & Elmaaty, A. A. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives.
  • Rani, N., Sharma, A., & Singh, R. (2017). Current anti-diabetic agents and their molecular targets: A review. Journal of the Serbian Chemical Society, 82(11), 1187–1217.
  • Faden, A. I., Labroo, V. M., & Cohen, L. A. (1993). Imidazole-substituted Analogues of TRH Limit Behavioral Deficits After Experimental Brain Trauma. Journal of Neurotrauma, 10(2), 101–108.
  • Ibrahim, S. M., Atlam, F. M., El-Deeb, I. M., & El-Gohary, N. S. (2023). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Bioorganic Chemistry, 141, 106872.
  • Reddy, T. S., Kumar, M. R., & Rao, V. J. (n.d.). Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research.
  • Li, A. P. (n.d.). In vitro ADME and In vivo Pharmacokinetics.
  • Budriesi, R., Ioan, P., Ugenti, M. P., Carosati, E., Cosimelli, B., Fusi, F., ... & Spisani, R. (2019). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. European Journal of Medicinal Chemistry, 169, 133–145.
  • Al-Blewi, F. F., Almehmadi, M. A., Al-Saeed, F. A., & Gomaa, A. M. (2021). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 13(23), 2057–2087.
  • Çolak, A. G., Çavuşoğlu, B. K., Çelik, H., Alp, M. İ., & Acar, Ç. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Omega, 7(48), 44047–44065.
  • Reddy, C. S., Kumar, M. R., & Rao, V. J. (2022). Synthesis, Characterization, and Anticancer Activity of Novel Imidazo[1,2-a]pyridine Linked 1,2,3-Triazole Derivatives. Russian Journal of General Chemistry, 92(9), 1801–1809.
  • Lozynskyi, A., Zimenkovsky, B., & Lesyk, R. (2019). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. European Journal of Medicinal Chemistry, 169, 133–145.
  • Liu, Z., Wang, Y., Zhao, S., Li, Y., Wu, H., & Zeng, S. (2014). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression.
  • Jurjević, S. L., Drinčić, A., Jevtić, S., Radić, J., & Glavaš-Obrovac, L. (2021).
  • Llebaria, A., López-Sánchez, L., Sureda, F. X., & Pubill, D. (2021). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Molecules, 26(24), 7586.
  • Bobbili, V. V. R., & Vudem, D. R. (2022). Design, Synthesis, and Anticancer Activity of 1,2,3-Triazole Linked 1,2-Isoxazole-imidazo[4,5-b]pyridine Derivatives.
  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6614.
  • Hassan, A. S., El-Sayed, M. A., & El-Faham, A. (2022).
  • Li, A. P. (2013). What ADME tests should be conducted for preclinical studies? Acta Pharmaceutica Sinica B, 3(4), 219–225.
  • Frontiers. (n.d.).
  • Dyatkin, O. G., & Peregudov, A. S. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1–25.
  • Khan, I., Ibrar, A., Zaib, S., & Iqbal, J. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Molecules, 28(18), 6614.
  • Gu, C., & Li, A. P. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.

Sources

solubility of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Authored by a Senior Application Scientist

Foreword: Navigating the Physicochemical Landscape of a Novel Heterocycle

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy. This guide focuses on 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride (CAS 120267-00-7), a bicyclic nitrogen-containing heterocycle with potential applications in medicinal chemistry.[1][]

While specific, publicly available quantitative solubility data for this exact hydrochloride salt is sparse, this document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge and detailed experimental protocols required to expertly characterize its solubility profile. We will delve into the theoretical underpinnings of solubility for such a molecule, present a rigorous, self-validating experimental workflow for its determination, and discuss the critical factors that modulate its dissolution.

Molecular Profile and Theoretical Solubility Considerations

Molecular Structure: 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Chemical Formula: C₅H₉N₃[1][3] Molecular Weight: 111.15 g/mol (for the free base)[1][3] Hydrochloride Salt Formula: C₅H₁₀ClN₃

The structure, featuring a fused imidazole ring system, contains three nitrogen atoms.[1] These nitrogen atoms, particularly the non-bridgehead ones, are basic and can be protonated. The formation of a hydrochloride salt by reacting the basic free form with hydrochloric acid is a common strategy in pharmaceutical development to enhance aqueous solubility and stability.[4][5]

Theoretically, as a hydrochloride salt of a weak base, the is expected to be significantly influenced by pH. In acidic to neutral media, the compound will exist predominantly in its ionized (protonated) form, which is generally more water-soluble. As the pH increases and approaches the pKa of the conjugate acid, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation.[6]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "shake-flask" method is the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[7] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Principle

An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This constant concentration represents the equilibrium solubility at that temperature.

Materials and Equipment
  • 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

  • Calibrated analytical balance

  • Thermostatically controlled orbital shaker or rotator

  • Glass vials with screw caps (e.g., 10 mL)

  • Calibrated pH meter

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Solvents: Purified water (Type I), Methanol, Ethanol, and other relevant organic solvents.

  • Buffers: Pre-prepared, pH-calibrated aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[7]

Step-by-Step Methodology

Step 1: Preliminary Assessment

  • Objective: To estimate the required amount of compound and the time to reach equilibrium.[8]

  • Procedure:

    • Add a small, known amount of the hydrochloride salt (e.g., 2-5 mg) to 1 mL of the test medium (e.g., pH 6.8 buffer) in a glass vial.

    • Agitate at a controlled temperature (e.g., 25°C or 37°C).

    • Visually inspect for dissolution. If fully dissolved, add another aliquot of the solid. Repeat until a suspension of undissolved solid is clearly visible. This provides a rough estimate of the solubility and ensures an excess of solid is used in the main experiment.

    • Sample the supernatant at various time points (e.g., 4, 8, 24, 48, and 72 hours) to determine the time required to reach a plateau in concentration.

Step 2: Definitive Solubility Measurement

  • Preparation: Add an excess amount of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride (e.g., 2-3 times the estimated amount from the preliminary test) to triplicate vials for each solvent/buffer system.

  • Agitation: Place the sealed vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate for the time determined in the preliminary assessment (or a default of 48-72 hours if no preliminary test was done).

  • Phase Separation: After agitation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is critical to remove fine particulates that would otherwise lead to an overestimation of solubility. Perform a precise, pre-determined dilution of the filtrate into a suitable diluent (typically the mobile phase of the analytical method) to bring the concentration within the calibrated range of the HPLC assay.

  • pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm the pH at which the solubility was determined.[6]

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Solid State Analysis: After the experiment, recover the remaining solid and analyze it (e.g., using XRPD or DSC) to confirm that no polymorphic transformation or conversion to the free base has occurred during the experiment. This step is crucial for data trustworthiness.[7]

Data Presentation

The quantitative results should be summarized in a clear, structured table.

Solvent/Buffer SystemTemperature (°C)Equilibrium pHMean Solubility (mg/mL)Standard Deviation
0.1 M HCl (pH ~1.2)25
Acetate Buffer (pH 4.5)25
Phosphate Buffer (pH 6.8)25
Purified Water25
Methanol25N/A
Ethanol25N/A
Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Add Excess Solid to Triplicate Vials prep2 Add Solvent/Buffer prep1->prep2 equil Agitate in Thermostatic Shaker (e.g., 48h at 25°C) prep2->equil phase_sep Centrifuge for Phase Separation equil->phase_sep sampling Filter Supernatant (0.22 µm) phase_sep->sampling ph_check Measure Final pH phase_sep->ph_check solid_check Analyze Residual Solid (XRPD) phase_sep->solid_check dilution Precise Dilution sampling->dilution analysis Quantify by HPLC dilution->analysis

Caption: Workflow for Equilibrium Solubility Determination.

Key Factors Influencing Solubility

The is not an intrinsic constant but is modulated by several environmental factors.[9]

pH

As a salt of a weak base, pH is the most critical factor governing aqueous solubility. The Henderson-Hasselbalch equation dictates the ratio of the ionized (soluble) form to the non-ionized (less soluble) free base. A full pH-solubility profile, determined by repeating the solubility experiment across a range of pH values (typically 1.2 to 7.4), is essential for predicting its behavior in biological systems.[7][10]

Temperature

The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[11] Characterizing solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) is important for defining storage conditions and understanding its behavior at physiological temperature.

Solvent Polarity

The principle of "like dissolves like" applies.[9] As an ionic salt, the compound is expected to be most soluble in polar protic solvents like water and to a lesser extent in alcohols like methanol and ethanol. Its solubility will likely be poor in nonpolar solvents such as alkanes or toluene.

Polymorphism

The crystalline form (polymorph) of the solid can significantly impact solubility.[12] Different polymorphs of the same compound can have different lattice energies, leading to variations in their dissolution properties. It is crucial to characterize the solid form used in any solubility study to ensure reproducibility.

Common Ion Effect

In solutions containing a high concentration of chloride ions (e.g., concentrated HCl or brine), the solubility of the hydrochloride salt may be slightly suppressed due to the common ion effect, which shifts the dissolution equilibrium to favor the solid state.[6]

Logical Relationship Diagram

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors solubility Compound Solubility pka pKa ph pH of Medium pka->ph logp LogP (Lipophilicity) solvent Solvent Polarity logp->solvent polymorph Crystalline Form (Polymorphism) polymorph->solubility ph->solubility temp Temperature temp->solubility solvent->solubility common_ion Common Ion common_ion->solubility

Caption: Factors Influencing Compound Solubility.

Conclusion

While a definitive, published solubility value for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride remains to be broadly disseminated, this guide provides the essential scientific framework and practical, detailed protocols for its determination. By understanding the compound's chemical nature as a hydrochloride salt and meticulously applying the validated experimental procedures outlined herein, researchers can confidently and accurately characterize its solubility profile. This foundational data is indispensable for advancing the development of this promising molecule, enabling rational formulation design, and ultimately, paving the way for its potential therapeutic applications.

References

  • Sigma-Aldrich. Imidazole hydrochloride (I3386)
  • Lifechem Pharma.
  • Guidechem. Imidazole hydrochloride 1467-16-9 wiki.
  • Gupta, V. D. (1984). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • MedchemExpress. 1H-Imidazole hydrochloride (Synonyms: Imidazole hydrochloride).
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012).
  • Goud, N. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology.
  • Solubility of Things. Imidazole.
  • Sciventions. (2019). Screening and Formulating Drugs as Salts to Improve API Performance.
  • Guidechem. What are the Physical and Chemical Properties of Imidazole Hydrochloride?.
  • World Health Organization. (2018).
  • BenchChem.
  • Smolecule. (2023). 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.
  • BYJU'S. Factors Affecting Solubility.
  • AAT Bioquest. (2022).
  • PubChem. 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.
  • Santa Cruz Biotechnology. CAS 120267-00-7 2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride.
  • ChemScene. 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.
  • PrepChem.com. Synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.
  • ChemScene.
  • Echemi. 2,3,5,6-tetrahydro-1H-iMidazo[1,2-a]iMidazole hydrochloride.

Sources

An In-Depth Technical Guide to the Stability of Tetrahydroimidazoimidazole Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the stability of tetrahydroimidazoimidazole hydrochloride in solution. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of stability testing, potential degradation pathways, and the establishment of robust, validated analytical methodologies. By integrating established regulatory guidelines with mechanistic insights into related heterocyclic systems, this guide offers a scientifically rigorous approach to ensuring the quality, safety, and efficacy of formulations containing this molecule. We will explore the critical roles of pH, temperature, light, and oxidative stress on the integrity of the tetrahydroimidazoimidazole core, providing detailed experimental protocols and data interpretation strategies.

Introduction: The Chemical Context and Stability Imperative

The tetrahydroimidazo[4,5-d]imidazole ring system, a saturated, fused bicyclic urea structure, forms the core of the molecule . Its hydrochloride salt enhances aqueous solubility, a common strategy in pharmaceutical development. However, the presence of multiple heteroatoms, amide-like functionalities, and saturated ring junctions presents a unique set of potential stability challenges. Understanding the intrinsic stability of an active pharmaceutical ingredient (API) like tetrahydroimidazoimidazole hydrochloride is not merely a regulatory hurdle; it is a fundamental aspect of drug development that ensures patient safety and product efficacy.[1][2]

This guide will systematically deconstruct the stability profile of this molecule by:

  • Predicting Degradation Pathways: Leveraging knowledge of analogous structures, such as glycolurils and imidazoles, to anticipate likely hydrolytic, oxidative, and photolytic degradation routes.

  • Designing Rigorous Stress Studies: Outlining forced degradation protocols to intentionally degrade the molecule, thereby revealing its vulnerabilities and enabling the development of stability-indicating analytical methods.

  • Establishing Validated Analytical Protocols: Providing detailed, step-by-step methodologies for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, with further guidance on using advanced techniques like Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of degradation products.

  • Interpreting Stability Data: Offering insights into the analysis of data from accelerated and long-term stability studies to establish a retest period or shelf-life.

The following logical workflow underpins the stability assessment process described in this guide.

G cluster_0 Phase 1: Foundational Knowledge & Prediction cluster_1 Phase 2: Experimental Design & Execution cluster_2 Phase 3: Analysis & Characterization cluster_3 Phase 4: Formal Stability Assessment A Structural Analysis of Tetrahydroimidazoimidazole HCl B Literature Review: Glycolurils & Imidazoles A->B C Prediction of Potential Degradation Pathways B->C D Forced Degradation (Stress Testing) Design C->D F Execution of Stress Studies: Hydrolysis, Oxidation, Photolysis, Thermal D->F E Development of Stability-Indicating Analytical Method (HPLC) E->F G Analysis of Stressed Samples by HPLC-UV F->G H Isolation & Characterization of Degradants (UPLC-MS, NMR) G->H I Validation of Stability- Indicating Method H->I J Long-Term & Accelerated Stability Study Protocol I->J K Data Analysis & Shelf-Life Determination J->K

Figure 1: Workflow for Stability Assessment

Predicted Degradation Pathways of Tetrahydroimidazoimidazole Hydrochloride

Based on the chemical structure and literature on related compounds, several degradation pathways can be anticipated.

Hydrolytic Degradation

The tetrahydroimidazoimidazole core is analogous to glycoluril (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione). Studies on glycoluril derivatives indicate that while they are generally stable in acidic conditions, they are susceptible to hydrolysis in alkaline environments.[3] The hydrolysis proceeds through the cleavage of a C-N bond within the bicyclic urea structure. This can lead to a ring-opening cascade, potentially forming hydantoin intermediates and ultimately hydantoic acids.[4][5]

Given that the subject molecule is a hydrochloride salt, an aqueous solution will be acidic, which may confer some initial hydrolytic stability. However, the pH of the solution can change depending on the formulation, and exposure to basic conditions should be considered a significant risk for degradation.

G A Tetrahydroimidazoimidazole (Core Structure) N N B Ring-Opened Intermediate (Hydantoin derivative) N NH A->B Alkaline Hydrolysis (C-N Cleavage) C Final Degradant (Hydantoic acid derivative) B->C Further Hydrolysis

Figure 2: Predicted Alkaline Hydrolysis Pathway
Oxidative Degradation

The imidazole moiety, in general, is susceptible to oxidation.[6][7] While the tetrahydroimidazoimidazole core is saturated, the presence of tertiary amine functionalities could be sites for oxidation. Oxidative stress, often simulated in forced degradation studies using hydrogen peroxide, can lead to the formation of N-oxides or other oxidative degradation products.[8][9] The reaction with reactive oxygen species can be a significant degradation pathway.[10]

Photodegradation

As mandated by ICH guideline Q1B, the photostability of a new drug substance must be evaluated.[11][12] Imidazole-containing compounds have been shown to be sensitive to photodegradation.[7] Exposure to UV and visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products. The specific chromophores within the tetrahydroimidazoimidazole hydrochloride molecule will determine its light-absorbing properties and, consequently, its photosensitivity. Forced photostability studies are essential to identify potential photodecomposition products.[13]

A Framework for Stability Testing: From Forced Degradation to Shelf-Life

A comprehensive stability testing program is sequential, beginning with aggressive stress testing to inform the design of formal, long-term studies.

Forced Degradation (Stress Testing) Studies

The primary goal of forced degradation is to generate degradation products to a level of approximately 5-20%, which is sufficient for the development and validation of a stability-indicating analytical method.[14] It is crucial to include a control sample (unstressed) in all studies for comparison.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ProtocolRationale & Causality
Acid Hydrolysis 0.1 M HCl at 60°C for up to 7 days.To assess stability in acidic environments. The hydrochloride salt form suggests inherent stability, but this must be confirmed. Elevated temperature accelerates the reaction.[15]
Base Hydrolysis 0.1 M NaOH at 60°C for up to 7 days.To evaluate susceptibility to alkaline-mediated degradation, which is a known vulnerability of the related glycoluril structure.[4][5][15]
Oxidative Stress 3% H₂O₂ at room temperature for up to 7 days.To mimic potential oxidation during manufacturing or storage. Hydrogen peroxide is a standard oxidizing agent for these studies.[9][14]
Thermal Stress Solid drug substance and solution at 80°C for up to 7 days.To assess the impact of heat, which can accelerate various degradation reactions.[14]
Photostability As per ICH Q1B guidelines: exposure to ≥ 1.2 million lux hours of visible light and ≥ 200 watt hours/m² of UVA light.[11][13]To determine the intrinsic photosensitivity of the molecule and the need for light-protective packaging. A dark control is essential.[16]

Note: If no degradation is observed under the initial conditions, the stress can be increased (e.g., higher concentration of acid/base, higher temperature). Conversely, if extensive degradation occurs rapidly, milder conditions should be employed.[17]

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance.[18] These studies are designed to establish the re-test period.

Table 2: ICH Conditions for Formal Stability Studies (General Case)

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is performed if a significant change occurs during accelerated testing.[9][18] A "significant change" is defined as a failure to meet the established specifications.[18]

Analytical Methodologies for Stability Assessment

A robust, validated, stability-indicating analytical method is the cornerstone of any stability study.[1] It must be able to quantify the decrease of the active ingredient and the increase of degradation products without interference from each other, excipients, or other potential impurities.

Primary Analytical Technique: Stability-Indicating HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is the workhorse for stability testing due to its ability to separate and quantify multiple components in a mixture.[19]

Protocol 1: Development and Validation of a Stability-Indicating RP-HPLC Method

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for polar heterocyclic compounds.

  • Mobile Phase Development:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and a pH 3.5 phosphate buffer.[20] The acidic pH will ensure the protonation of the amine functionalities, leading to better peak shape.

    • Inject a mixture of the unstressed drug and the various stressed samples.

    • Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

  • Wavelength Selection: Use a photodiode array (PDA) detector to acquire spectra for the parent compound and all degradants. Select a wavelength that provides an adequate response for all components, or use multiple wavelengths if necessary.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by showing peak purity of the parent peak in the stressed samples.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).

    • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.

    • Precision: Assess the method's repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[21]

    • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Structural Elucidation of Degradation Products

Once degradation products are separated by HPLC, their structures must be elucidated to understand the degradation pathways fully.

4.2.1. UPLC-MS/MS for Mass Identification

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry provides molecular weight and fragmentation data for each degradation product.

G A Stressed Sample B UPLC Separation A->B C Mass Spectrometer (QTOF or Ion Trap) B->C D MS1 Scan (Accurate Mass of Parent Ion) C->D Ionization E MS/MS Scan (Fragmentation Pattern) D->E Collision-Induced Dissociation F Proposed Structure of Degradant E->F Data Interpretation

Figure 3: UPLC-MS/MS Workflow for Degradant Identification

This technique is invaluable for proposing tentative structures by comparing the fragmentation patterns of the degradants with that of the parent drug.[22][23]

4.2.2. NMR Spectroscopy for Definitive Structure Confirmation

For unambiguous structural confirmation, especially of novel degradation products, isolation of the impurity (e.g., by preparative HPLC) followed by NMR spectroscopy is the gold standard.[22] Techniques like ¹H NMR, ¹³C NMR, COSY, and HMBC can provide a complete picture of the molecular structure.[3][4]

Considerations for the Hydrochloride Salt

The hydrochloride salt form has several implications for stability:

  • pH of Solution: As mentioned, it will create an acidic solution, which is expected to be protective against the predicted alkaline hydrolysis pathway.

  • Effect of Chloride Ions: In some oxidative degradation pathways, chloride ions can react with radical species to form chlorine radicals, potentially leading to different, chlorinated degradation products.[17][24] This possibility should be considered when analyzing the results of oxidative stress studies.

  • Hygroscopicity: The salt form may be more hygroscopic than the free base, which is a critical parameter to assess during solid-state stability studies.

Conclusion and Forward Outlook

This guide has outlined a comprehensive, scientifically-grounded strategy for evaluating the stability of tetrahydroimidazoimidazole hydrochloride in solution. By anticipating degradation pathways based on its structural similarity to glycolurils and imidazoles, and by applying a systematic approach to forced degradation, a robust stability-indicating analytical method can be developed and validated. The subsequent application of this method in long-term and accelerated stability studies will yield the necessary data to ensure product quality and establish appropriate storage conditions and shelf-life, in line with global regulatory expectations.

The principles and protocols detailed herein provide a self-validating system for stability assessment. Each step, from predicting degradation to elucidating the structure of the resulting products, builds upon the last, ensuring a thorough understanding of the molecule's behavior over time. This foundational knowledge is indispensable for successful drug development and for delivering safe and effective medicines to patients.

References

  • Study of hydrolytic stability of glycolurils under alkaline conditions. [Source URL not available]
  • Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Publishing. [Link]

  • Study of hydrolytic stability of glycolurils under alkaline conditions. Главная. [Link]

  • Buketov University. [Source URL not available]
  • Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]

  • [Investigations on the stability of therapeutic drugs derived from imidazole. XII. Qualitative and quantitative stability evaluation of phentolamine hydrochloride solutions]. PubMed. [Link]

  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Source URL not available]
  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • Stability testing of existing active substances and related finished products. [Source URL not available]
  • (PDF) Development and Validation of a Stability-Indicating HPTLC Assay Method for Idebenone. ResearchGate. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Urea-associated oxidative stress and Gadd153/CHOP induction. PubMed - NIH. [Link]

  • Degradative imidazole oxidation of particle by reactive oxygen species... ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Stability Indicating Assay Method. IJCRT.org. [Link]

  • Effect of chloride ion over pollutant degradation (+ve: Positive... ResearchGate. [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. [Link]

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Publishing. [Link]

  • Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: implications for formation of chlorinated aromatic compounds. PubMed. [Link]

  • Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. MDPI. [Link]

  • Bambusuril analogs based on alternating glycoluril and xylylene units. PMC - NIH. [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. AMERICAN ELEMENTS ®. [Link]

  • Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. [Source URL not available]
  • The Biological Processes of Chloride Ions Removal from the Environment. MDPI. [Link]

  • Laser flash photolysis and quantum chemical studies of UV degradation of pharmaceutical drug chloramphenicol. PubMed. [Link]

  • Use of LC-MS/TOF, LC-MS(n), NMR and LC-NMR in characterization of stress degradation products: Application to cilazapril. PubMed. [Link]

  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]

  • Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: Implications for formation of chlorinated aromatic compounds. ResearchGate. [Link]

  • Oxidative stress tests: overview on reliability and use. Part I. PubMed. [Link]

  • Stability Indicating Hplc Method For Forskolin And Glycyrrhetinic Acid. International Journal of Ayurvedic and Herbal Medicine. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC. [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. [Link]

  • Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals. PubMed. [Link]

  • Sulfate radical-based degradation of polychlorinated biphenyls: effects of chloride ion and reaction kinetics. PubMed. [Link]

  • Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. RSC Advances (RSC Publishing). [Link]

  • Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. NIH. [Link]

Sources

The Imidazo[1,2-a]imidazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, nitrogen-containing heterocyclic compounds have consistently emerged as a cornerstone of drug discovery, owing to their diverse pharmacological activities.[1][2][3] Among these, the imidazo[1,2-a]imidazole core and its related fused analogs represent a "privileged scaffold" of significant interest. This technical guide provides a comprehensive overview of the burgeoning research into the potential biological activities of this versatile nucleus. We will delve into its synthetic accessibility, explore its multifaceted therapeutic potential across oncology, infectious diseases, inflammation, and neurology, and elucidate the underlying mechanisms of action that make it a compelling starting point for the development of next-generation therapeutics. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering field-proven insights and detailed methodologies to accelerate innovation in this exciting area of medicinal chemistry.

Introduction: The Allure of the Imidazo[1,2-a]imidazole Scaffold

The imidazole ring is a fundamental building block in nature, found in essential biomolecules such as the amino acid histidine and purine bases of nucleic acids.[4][5] This inherent biocompatibility and its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, make it an ideal foundation for the design of bioactive molecules.[6] The fusion of a second imidazole ring to create the imidazo[1,2-a]imidazole core, or the fusion with other nitrogen-containing heterocycles like pyridine, pyrazine, or pyrimidine, gives rise to a class of compounds with a unique three-dimensional architecture and electronic distribution. This, in turn, allows for precise modulation of their physicochemical properties and biological targets.

The synthetic tractability of these fused imidazole systems is a key advantage. Various synthetic strategies, including multi-component reactions, have been developed to efficiently generate diverse libraries of imidazo[1,2-a]imidazole derivatives, facilitating robust structure-activity relationship (SAR) studies.[7][8] This guide will explore the diverse biological landscape of this scaffold, highlighting its potential to address some of the most pressing challenges in modern medicine.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The imidazo[1,2-a]imidazole core and its analogs have demonstrated significant promise as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[9][10]

Kinase Inhibition: A Dominant Anticancer Strategy

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The imidazo[1,2-a]imidazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and drug resistance. Novel series of imidazo[1,2-a]pyrazines have been identified as potent PI3K inhibitors, demonstrating the potential of this scaffold to target this critical oncogenic pathway.[11]

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that is overexpressed in many solid tumors and plays a crucial role in cell adhesion, migration, and invasion. Imidazo[1,2-a][7][9][12]triazine derivatives have been designed and synthesized as potent FAK inhibitors, exhibiting significant antitumor activity and arresting the cell cycle in the G2/M phase.[12]

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is associated with genomic instability and tumorigenesis. Imidazo[1,2-a]pyrazine-based compounds have been discovered as potent inhibitors of Aurora kinases, with lead compounds showing promising overall profiles for further development.[13]

  • Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibition: The IGF-1R signaling pathway is implicated in tumor growth, proliferation, and survival. Researchers have developed a novel series of 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine derivatives as potent and selective IGF-1R kinase inhibitors with favorable pharmacokinetic properties for oral administration.[14]

  • RAF Kinase Inhibition: Imidazole derivatives have been identified as excellent RAF inhibitors, exhibiting superior anticancer activities against various cancer cell lines compared to the approved drug sorafenib.[9]

  • Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition: Novel imidazolyl-2-cyanoprop-2-enimidothioate derivatives and imidazole-1,2,4-oxadiazole hybrids have been recognized as effective EGFR inhibitors.[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of novel imidazo[1,2-a]imidazole derivatives against a target kinase.

  • Reagents and Materials:

    • Purified recombinant human kinase

    • Kinase-specific substrate peptide

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

    • Multimode plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a multimode plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) using a non-linear regression analysis.

Other Anticancer Mechanisms

Beyond kinase inhibition, imidazo[1,2-a]imidazole derivatives exhibit anticancer effects through various other mechanisms:

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds have been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases, the key executioners of this process.[16] Some derivatives have been observed to upregulate pro-apoptotic proteins like p53 and Bax, while downregulating proteins involved in cell proliferation such as cyclin D1.[16]

  • Cell Cycle Arrest: Certain imidazo[1,2-a]imidazole analogs can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase.[9][12]

  • Inhibition of Tubulin Polymerization: The microtubule network is a crucial component of the cellular cytoskeleton and is essential for cell division. Some imidazole derivatives have been found to interfere with the colchicine-binding sites of tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[9]

Table 1: Selected Imidazo[1,2-a] Fused Heterocycles with Anticancer Activity

Compound ClassTarget Cancer Cell Line(s)Mechanism of ActionReported IC50/ActivityReference
Imidazo[1,2-a]pyridines (IP-5, IP-6, IP-7)HCC1937 breast cancerCell cycle arrest, apoptosis, Akt signaling pathway inhibitionNot specified[16]
Imidazo[1,2-a][7][9][12]triazinesU87-MG, HCT-116FAK inhibition, G2/M cell cycle arrestIC50 of 50 nM against FAK[12]
Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridinesHep-2, HepG2, MCF-7, A375Not fully elucidatedCompound 12b: IC50 values of 11-13 µM[17][18]
Imidazo[1,2-a]pyrazinesVarious cancer cell linesPI3K inhibitionNot specified[11]
Imidazo[1,2-a]pyrazine derivativesFour cancer cell linesNot fully elucidatedStructure-activity relationship studied[19]

Diagram 1: Key Signaling Pathways Targeted by Imidazo[1,2-a]imidazole Derivatives in Cancer

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IGF-1R) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation FAK FAK FAK->Proliferation RAF RAF RAF->Proliferation Tubulin Tubulin Apoptosis Apoptosis CellCycle Cell Cycle Progression Imidazo_core Imidazo[1,2-a]imidazole Derivatives Imidazo_core->RTK Inhibition Imidazo_core->PI3K Inhibition Imidazo_core->FAK Inhibition Imidazo_core->RAF Inhibition Imidazo_core->Tubulin Inhibition of Polymerization Imidazo_core->Apoptosis Induction Imidazo_core->CellCycle Arrest drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Synthesis Synthesis of Imidazo[1,2-a]imidazole Library Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability, Enzyme Inhibition) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies SAR_Studies->Synthesis Iterative Design Lead_Optimization Lead Optimization (ADMET Properties) SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Safety Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Candidate_Selection Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A typical workflow for the discovery of new drugs based on the imidazo[1,2-a]imidazole scaffold.

Conclusion and Future Perspectives

The imidazo[1,2-a]imidazole core and its fused analogs have firmly established themselves as a versatile and privileged scaffold in medicinal chemistry. The extensive research highlighted in this guide underscores the broad therapeutic potential of this chemical class, with promising activities spanning oncology, infectious diseases, inflammation, and neurology. The synthetic accessibility of these compounds, coupled with their ability to interact with a diverse range of biological targets, makes them highly attractive for further investigation.

Future research in this area will likely focus on several key aspects:

  • Structure-Based Drug Design: As more crystal structures of imidazo[1,2-a]imidazole derivatives in complex with their biological targets become available, structure-based design approaches will enable the rational design of more potent and selective inhibitors.

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies will allow for the exploration of a wider chemical space around the imidazo[1,2-a]imidazole core, potentially leading to the discovery of compounds with novel mechanisms of action.

  • Target Deconvolution: For compounds with promising phenotypic effects, target deconvolution studies will be crucial to identify their specific molecular targets and elucidate their mechanisms of action.

  • Preclinical and Clinical Development: Promising lead compounds will need to be advanced through rigorous preclinical and clinical evaluation to assess their safety and efficacy in humans.

References

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a]t[7][9][12]riazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Imidazoles as potential anticancer agents. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives under microwave.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Retrieved from [Link]

  • PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved from [Link]

  • ResearchGate. (2024). Imidazo[1,2‐α] azine's esters increase selectivity and anti‐inflammatory activity in microglial cells. Retrieved from [Link]

  • PMC. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Retrieved from [Link]

  • PubMed. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • PubMed. (n.d.). Effect of imidazo[1,2-a]pyrimidine Derivatives on Leukocyte Function. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of imidazoles C 1–C 12 compared.... Retrieved from [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). 12 A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (n.d.). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Retrieved from [Link]

  • iMedPub. (n.d.). Imidazole and its biological activities: A review. Retrieved from [Link]

  • MDPI. (2023). From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far?. Retrieved from [Link]

  • PMC. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • PMC. (n.d.). Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Imidazole and its Biological Activities: A Review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. Retrieved from [Link]

  • PubMed. (2017). Neuroprotective Effects of a Structurally New Family of High Affinity Imidazoline I 2 Receptor Ligands. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Retrieved from [Link]

  • ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. Retrieved from [Link]

  • Wiley Online Library. (2025). Triazole, imidazole, and thiazole-based compounds as potential agents against coronavirus. Retrieved from [Link]

  • National Genomics Data Center (CNCB-NGDC). (n.d.). Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents.. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]imidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a "privileged scaffold" for interacting with a wide array of biological targets.[3][4] Fused heterocyclic systems incorporating this moiety, such as the imidazo[1,2-a]imidazole core, have garnered significant attention from researchers in drug development. These derivatives exhibit a broad spectrum of pharmacological activities, including potential applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6][7]

The development of efficient and sustainable synthetic methodologies is crucial for exploring the chemical space around this valuable scaffold. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy in this endeavor.[8] MCRs offer significant advantages over traditional multi-step synthesis by combining three or more reactants in a single vessel to form a complex product. This approach enhances efficiency, reduces waste, minimizes purification steps, and improves atom economy, aligning with the principles of green chemistry.[9][10]

This guide provides an in-depth overview and detailed protocols for the one-pot synthesis of imidazo[1,2-a]imidazole derivatives, focusing on robust and versatile multi-component strategies.

Core Synthetic Strategies & Mechanistic Insights

Several one-pot methodologies have been successfully developed for the synthesis of fused imidazole systems. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Below, we discuss the key reactions and their underlying mechanisms.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction (3CR)

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone for the synthesis of 3-amino-substituted imidazo-fused heterocycles.[11] It is a highly efficient three-component condensation of an amidine-containing heterocycle (like 2-aminoimidazole), an aldehyde, and an isocyanide.[12][13]

Mechanistic Rationale: The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps. First, the aldehyde and the exocyclic amino group of the 2-aminoimidazole condense to form a Schiff base or iminium ion intermediate. The nucleophilic isocyanide then attacks this electrophilic intermediate in a [4+1] cycloaddition. The resulting intermediate subsequently undergoes a prototropic shift and cyclization via attack of the endocyclic nitrogen, followed by elimination of water to yield the aromatic imidazo[1,2-a]imidazole core.

GBB_Mechanism Fig. 1: GBB Reaction Workflow cluster_reactants Reactants cluster_process One-Pot Reaction 2-Aminoimidazole 2-Aminoimidazole Imine_Formation Step 1: Imine Formation (Acid Catalyzed) 2-Aminoimidazole->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Isocyanide Isocyanide Cycloaddition Step 2: [4+1] Cycloaddition & Tautomerization Isocyanide->Cycloaddition Imine_Formation->Cycloaddition Iminium Intermediate Aromatization Step 3: Aromatization Cycloaddition->Aromatization Product 3-Amino-Imidazo[1,2-a]imidazole Aromatization->Product

Caption: Fig. 1: GBB Reaction Workflow

Strecker-Type Synthesis of Imidazo[1,2-a]imidazole Amines

A highly effective one-pot method for synthesizing novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives utilizes a Strecker-type reaction. This approach involves the reaction of an aromatic aldehyde, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile.[1][14] This method is particularly valuable for creating densely functionalized heterocyclic systems.

Mechanistic Rationale: The proposed mechanism begins with the nucleophilic attack of the exocyclic amino group of 2-aminoimidazole onto the carbonyl carbon of the aromatic aldehyde, forming an intermediate that eliminates water to yield an imine. Concurrently, benzoyl cyanide can be considered a source of both cyanide and a benzoyl group. The cyanide ion attacks the imine carbon, followed by an intramolecular cyclization where the endocyclic nitrogen attacks the nitrile carbon derived from the benzoyl cyanide. Subsequent rearrangement and aromatization lead to the final product.[1][15] Microwave irradiation has been shown to significantly accelerate this transformation.[15]

Strecker_Mechanism Fig. 2: Proposed Strecker-Type Mechanism A 2-Aminoimidazole + Aldehyde B Imine Intermediate A->B Condensation (-H₂O) C Cyanide Attack (from Benzoyl Cyanide) B->C D α-aminonitrile Intermediate C->D E Intramolecular Cyclization D->E F Rearrangement & Aromatization E->F G Imidazo[1,2-a]imidazole Product F->G

Caption: Fig. 2: Proposed Strecker-Type Mechanism

Tandem GBB-Ugi Reactions for Peptidomimetic Synthesis

For the creation of highly complex and diverse molecular architectures, one-pot or sequential tandem reactions provide immense power. A notable example is the combination of the GBB and Ugi reactions.[12][16][17] In this strategy, a product from an initial GBB reaction, which now contains a new functional handle (e.g., a carboxylic acid), is used as a component in a subsequent Ugi four-component reaction (Ugi-4CR) in the same pot or in a sequential manner. This allows for the rapid assembly of peptidomimetics containing the imidazo[1,2-a]pyridine or related fused imidazole core.[12][16][17]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]imidazole derivatives.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 1H-Imidazo[1,2-a]imidazole-3-amines via Strecker-Type Reaction

This protocol is adapted from methodologies that utilize microwave irradiation to promote the efficient synthesis of substituted imidazo[1,2-a]imidazoles.[1][9]

Materials and Reagents:

  • Appropriate aromatic aldehyde (1.0 mmol)

  • 2-Aminoimidazole-4,5-dicarbonitrile (1.0 mmol)

  • Benzoyl cyanide (1.0 mmol)

  • Pyridine or DMF (3-5 mL)

  • Microwave synthesis vials (10 mL)

  • Ethanol for recrystallization

  • Standard laboratory glassware and magnetic stirrer

  • Monitored microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), 2-aminoimidazole-4,5-dicarbonitrile (1.0 mmol), and benzoyl cyanide (1.0 mmol).

  • Add pyridine (3 mL) as the solvent and catalyst.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a constant temperature of 120 °C for 15-25 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vial to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold water (2 x 10 mL) and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to afford the pure 1H-imidazo[1,2-a]imidazole derivative.

  • Dry the product under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Self-Validation & Trustworthiness: The success of this protocol relies on the purity of the starting materials and the precise control of microwave parameters. The final product's identity and purity should be rigorously confirmed by spectroscopic methods. The sharp melting point of the recrystallized solid serves as an initial indicator of purity.

Protocol 2: One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles

This protocol describes a multicomponent reaction for synthesizing the related imidazo[1,2-a]benzimidazole scaffold, which follows similar principles and can be adapted. It involves the initial formation of an imine, followed by a [4+1] cycloaddition with an isocyanide.[18]

Materials and Reagents:

  • 2-Aminobenzimidazole derivative (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 mmol)

  • Piperidine (catalytic amount, ~0.3 mmol)

  • Dichloromethane (DCM) or other suitable solvent (5 mL)

  • Microwave synthesis vials (10 mL)

Procedure:

  • Step 1 (Imine Formation): In a 10 mL microwave vial, combine the 2-aminobenzimidazole derivative (1.0 mmol), the aromatic aldehyde (1.0 mmol), and a catalytic amount of piperidine in DCM (5 mL).

  • Seal the vial and heat the mixture under microwave irradiation at 100 °C for 10 minutes.

  • Cool the vial to room temperature.

  • Step 2 (Cycloaddition): Add the isocyanide (1.2 mmol) to the reaction mixture containing the in situ generated imine.

  • Reseal the vial and heat again under microwave irradiation at 130 °C for an additional 10-15 minutes.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure imidazo[1,2-a]benzimidazole product.

  • Characterize the product using appropriate spectroscopic techniques.

Data Presentation: Substrate Scope & Yields

The versatility of the one-pot synthesis is demonstrated by its tolerance to various functional groups on the aromatic aldehyde. The following table summarizes typical results for the microwave-assisted Strecker-type synthesis (Protocol 1).

EntryAromatic Aldehyde (Ar-CHO)Product Yield (%)Reaction Time (min)
1Benzaldehyde85-92%15
24-Chlorobenzaldehyde88-95%15
34-Methoxybenzaldehyde82-90%20
44-Nitrobenzaldehyde90-96%12
52-Naphthaldehyde80-88%20
6Thiophene-2-carboxaldehyde78-85%25

Note: Yields are for isolated, purified products and may vary based on specific equipment and reagent purity. The data indicates that aldehydes with both electron-donating and electron-withdrawing groups are well-tolerated, highlighting the robustness of the method.[8][10]

References

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. [Link]

  • Proposed mechanism for the formation of imidazo[1,2-a]imidazole... ResearchGate. [Link]

  • Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of imidazo[1,2-a]imidazole derivatives. ResearchGate. [Link]

  • Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Plausible mechanism for the synthesis of imidazo[1,2-a]imidazole... ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of imidazo[1,2- a]pyridine-containing peptidomimetics by tandem of Groebke-Blackburn-Bienaymé and Ugi reactions. PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Imidazole - Wikipedia. Wikipedia. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health (NIH). [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC - National Center for Biotechnology Information. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. [Link]

  • A Rapid and Efficient one Pot Synthesis of Imidazole Derivative. International Journal of Scientific Research and Engineering Development. [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega. [Link]

  • One-Pot, Two-Step Synthesis of Imidazo[1,2-a]benzimidazoles via A Multicomponent [4 + 1] Cycloaddition Reaction. ACS Combinatorial Science. [Link]

  • (PDF) The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]imidazole scaffold is a privileged heterocyclic system due to its prevalence in bioactive molecules and its utility as a versatile building block in medicinal chemistry. Traditional synthetic routes to this fused-ring system often require harsh reaction conditions, extended timelines, and laborious purification procedures. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of substituted imidazo[1,2-a]imidazoles. By leveraging the principles of dielectric heating, the protocols outlined herein offer a rapid, efficient, and environmentally conscious alternative to conventional methods, aligning with the principles of green chemistry. We will detail a highly efficient multi-component Strecker reaction, provide step-by-step protocols, and discuss the mechanistic rationale and optimization strategies inherent to this powerful synthetic approach.

The Rationale for Microwave-Assisted Synthesis

Conventional heating methods transfer energy indirectly and inefficiently, relying on conduction from the vessel walls to the solvent and finally to the reactants. This process results in a significant temperature gradient within the vessel and can lead to localized overheating, side product formation, and decomposition of sensitive reagents.

Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules (solvents, reactants) to transform electromagnetic energy into heat.[1] This is achieved through two primary mechanisms: dipolar polarization and ionic conduction. The rapid, in-situ, and uniform heating of the reaction mixture eliminates thermal gradients and allows for precise temperature control, leading to remarkable benefits[1]:

  • Drastically Reduced Reaction Times: Reactions that take hours or days under conventional reflux can often be completed in minutes.[2]

  • Increased Product Yields: The reduction in side product formation and thermal decomposition leads to cleaner reactions and higher isolated yields.

  • Enhanced Product Purity: The cleaner reaction profiles simplify downstream purification efforts.

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature, pressure, and power, ensuring high run-to-run consistency.

  • Alignment with Green Chemistry: The efficiency of MAOS reduces energy consumption and often allows for the use of greener solvents, minimizing waste.[3][4]

Synthetic Strategy: A Multi-Component Approach

A highly effective and atom-economical route to the imidazo[1,2-a]imidazole core is the one-pot, three-component Strecker-type reaction. This strategy involves the condensation of a 2-aminoimidazole derivative, an aromatic aldehyde, and a cyanide source (e.g., benzoyl cyanide) under controlled microwave irradiation.[4] This approach is particularly advantageous as it rapidly builds molecular complexity from simple, readily available starting materials in a single synthetic operation.

Proposed Reaction Mechanism

The reaction is proposed to proceed through the pathway illustrated below. The microwave irradiation serves to rapidly overcome the activation energy barriers for each step of the cascade.

  • Knoevenagel Condensation: The reaction initiates with a rapid, base-catalyzed condensation between the aromatic aldehyde (1) and the active methylene group of 2-aminoimidazole-4,5-dicarbonitrile (2) . This step forms a reactive styryl intermediate (3) .

  • Michael Addition: The exocyclic amine of a second molecule of the 2-aminoimidazole (2) acts as a nucleophile, attacking the electron-deficient double bond of the styryl intermediate (3) in a conjugate Michael addition. This forms the acyclic intermediate (4) .

  • Intramolecular Cyclization & Tautomerization: Intermediate (4) undergoes a rapid intramolecular cyclization. The endocyclic nitrogen of the newly added imidazole ring attacks one of the adjacent nitrile groups. This is followed by tautomerization to form the amino-imidazo[1,2-a]imidazole intermediate (5) .

  • Aromatization: The reaction is driven to completion by the elimination of a molecule of malononitrile, resulting in the stable, aromatic 1H-imidazo[1,2-a]imidazole-3-amine product (6) .

Reaction_Mechanism cluster_intermediates Reaction Cascade cluster_product Final Product Aldehyde Aromatic Aldehyde (1) Styryl Styryl Intermediate (3) Aldehyde->Styryl + (2) Knoevenagel Condensation Aminoimidazole 2-Aminoimidazole Dicarbonitrile (2) Aminoimidazole->Styryl Michael_Adduct Michael Adduct (4) Styryl->Michael_Adduct + (2) Michael Addition Cyclized Cyclized Intermediate (5) Michael_Adduct->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]imidazole Derivative (6) Cyclized->Product Aromatization (- Malononitrile)

Caption: Proposed mechanism for the three-component synthesis of imidazo[1,2-a]imidazole derivatives.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1H-imidazo[1,2-a]imidazole-3-amine derivatives.

General Protocol for Microwave-Assisted Synthesis

Workflow Overview:

Caption: General experimental workflow from reagent preparation to final product characterization.

Step-by-Step Procedure:

  • Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-aminoimidazole-4,5-dicarbonitrile (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and benzoyl cyanide (1.0 mmol).

  • Solvent Addition: Add pyridine (3.0 mL) to the vial. Causality Note: Pyridine acts as both a high-dielectric solvent suitable for microwave heating and as a base to catalyze the initial condensation step.

  • Vessel Sealing: Securely seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial into the cavity of a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10-15 minutes. The power should be set to automatically adjust to maintain the target temperature.

  • Cooling: After the irradiation is complete, cool the reaction vial to room temperature (approx. 20-25°C) using a compressed air stream.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 20 mL) to remove residual pyridine and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 1H-imidazo[1,2-a]imidazole-3-amine derivative.

Data Summary: Scope of the Reaction

The protocol is robust and accommodates a variety of aromatic aldehydes, as summarized in the table below. The data is based on the findings reported by El-Sheref, et al.[4]

EntryAromatic Aldehyde (Ar)Reaction Time (min)Yield (%)
1Phenyl1094
24-Methylphenyl1292
34-Methoxyphenyl1096
44-Chlorophenyl1593
54-Nitrophenyl1590
62-Naphthyl1288

This table demonstrates that both electron-donating and electron-withdrawing groups on the aromatic aldehyde are well-tolerated, furnishing the desired products in excellent yields with short reaction times.

Trustworthiness & Troubleshooting

The protocols described are designed to be self-validating. Consistent yields and product purity are achievable with precise control over the reaction parameters. However, should issues arise, consider the following:

  • Low Yield:

    • Moisture: Ensure all reagents and the solvent are anhydrous. Water can interfere with the initial condensation.

    • Temperature/Time: If the reaction is incomplete (as determined by TLC or LC-MS), consider increasing the reaction time in 2-minute increments or raising the temperature to 130°C.

    • Reagent Purity: Verify the purity of the starting 2-aminoimidazole derivative, as impurities can inhibit the reaction.

  • Side Product Formation:

    • Overheating: Excessive temperatures (>140°C) or prolonged reaction times can lead to decomposition. Adhere to the recommended parameters.

    • Alternative Pathways: While the described multi-component reaction is highly efficient, ensure the correct stoichiometry is used to disfavor alternative reaction pathways.

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the efficient construction of complex heterocyclic scaffolds. The multi-component protocol detailed here for the synthesis of 1H-imidazo[1,2-a]imidazole-3-amines offers significant advantages in terms of speed, yield, and operational simplicity.[4] This methodology provides researchers and drug development professionals with a reliable and scalable tool for rapidly generating libraries of novel compounds for biological screening and materials science applications.

References

  • El-Sheref, E. M., Shaaban, M. R., & Abdel-Fattah, H. A. (2018). An efficient green synthesis of novel 1 H -imidazo[1,2- a ]imidazole-3-amine and imidazo[2,1- c ][2][3][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. Monatshefte für Chemie - Chemical Monthly, 149(12), 2243–2249. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives under microwave irradiation. Retrieved January 16, 2026, from [Link]

  • El-Sheref, E. M. (2018). An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c][2][3][5]triazole-5-amine derivatives via Strecker reaction under controlled microwave heating. Scilit. [Link]

  • Güngör, E., & Aytac, S. P. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. Turkish Journal of Chemistry, 45(1), 219-230. [Link]

  • Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry. [Link]

  • Ireland, S. M., Tye, H., & Whittaker, M. (2003). Microwave-assisted multi-component synthesis of fused 3-aminoimidazoles. Tetrahedron Letters, 44(23), 4369-4371. [Link]

  • Zhao, X., Ding, Y., Lü, Y., & Kang, C. (2019). Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Chinese Journal of Organic Chemistry, 39(5), 1304-1315. [Link]

  • Kushwaha, P., Chaurasiya, N., Verma, A., & Khan, D. (2025). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Current Microwave Chemistry. [Link]

  • Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140. [Link]

Sources

The Ascendancy of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Derivatives as Chiral Brønsted Base Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Enantioselective Transformations

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Among the diverse array of catalytic systems, organocatalysis has emerged as a powerful paradigm, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. Within this field, chiral Brønsted bases have garnered significant attention for their ability to promote a wide range of enantioselective reactions.

The 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core represents a structurally rigid, bicyclic guanidine scaffold. While the parent compound is achiral, its derivatives, incorporating chiral elements, have proven to be exceptional organocatalysts.[1][2][3][4][5] These catalysts leverage their inherent strong basicity and hydrogen-bonding capabilities to activate a variety of prochiral substrates, enabling the formation of stereochemically complex products with high levels of enantioselectivity. This application note provides a comprehensive overview of the catalytic applications of chiral derivatives of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Principles of Catalysis: The Bicyclic Guanidine Motif

The efficacy of chiral 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole derivatives as organocatalysts is rooted in the unique properties of the bicyclic guanidine moiety. The guanidinium group is one of the strongest organic bases, a consequence of the resonance stabilization of its protonated form. This inherent basicity allows the catalyst to deprotonate weakly acidic prochiral nucleophiles, generating a chiral ion pair.

The rigidity of the bicyclic framework is crucial for effective stereochemical communication. It locks the chiral substituents into well-defined spatial orientations, creating a chiral pocket around the basic site. This controlled environment dictates the facial selectivity of the subsequent reaction of the nucleophile with an electrophile. Furthermore, the N-H protons of the catalyst can act as hydrogen-bond donors, further organizing the transition state and enhancing enantioselectivity.[2]

Figure 1: General structure of a chiral 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole derivative and a simplified catalytic cycle.

Applications in Asymmetric Synthesis

Chiral bicyclic guanidines derived from the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole scaffold have demonstrated remarkable utility in a variety of enantioselective transformations.

Enantioselective Michael Additions

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon bond formation. Chiral bicyclic guanidines have been successfully employed as catalysts for the enantioselective Michael addition of various carbon and heteroatom nucleophiles.[5]

Example: Michael Addition of Dithiomalonates to Maleimides

A notable application is the reaction of dithiomalonates with N-substituted maleimides, which provides access to chiral succinimide derivatives, valuable building blocks in medicinal chemistry.

EntryDienophileNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1N-BenzylmaleimideDibenzyl dithiomalonate10Toluene249592
2N-PhenylmaleimideDibenzyl dithiomalonate10Toluene249890
3N-MethylmaleimideDibenzyl dithiomalonate10Toluene249288

Protocol: General Procedure for the Enantioselective Michael Addition

  • To a stirred solution of the N-substituted maleimide (0.2 mmol) in toluene (1.0 mL) at room temperature is added the chiral bicyclic guanidine catalyst (0.02 mmol, 10 mol%).

  • The dithiomalonate (0.24 mmol) is then added, and the reaction mixture is stirred at room temperature for the time indicated in the table.

  • Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired product.

G cluster_workflow Michael Addition Workflow start Start reagents Dissolve maleimide in toluene start->reagents catalyst Add chiral guanidine catalyst (10 mol%) reagents->catalyst nucleophile Add dithiomalonate catalyst->nucleophile stir Stir at room temperature (24 h) nucleophile->stir workup Purify by column chromatography stir->workup product Obtain chiral succinimide derivative workup->product G cluster_tandem Tandem Isomerization-IMDA Reaction start Alkyne Substrate isomerization Isomerization (Chiral Guanidine) start->isomerization diene Transient Diene isomerization->diene imda Intramolecular Diels-Alder diene->imda product Polycyclic Product (e.g., Hydroisoquinoline) imda->product

Sources

Application Notes and Protocols: Enantioselective Strecker Reaction Catalyzed by Novel Chiral Imidazo[1,2-a]imidazole Organocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantioselective Strecker reaction stands as a cornerstone for the synthesis of chiral α-amino acids and their derivatives, which are pivotal building blocks in pharmaceutical development. This document details the application of a novel class of chiral imidazo[1,2-a]imidazole-based organocatalysts in this critical transformation. We provide a comprehensive guide, from the conceptual design of these catalysts to detailed experimental protocols and mechanistic insights. The unique bicyclic framework of imidazo[1,2-a]imidazoles offers a rigid scaffold for the installation of chiral elements, enabling high stereocontrol in the addition of cyanide to imines. These protocols are designed to be a self-validating system for researchers exploring new frontiers in asymmetric organocatalysis.

Introduction: The Quest for Asymmetric α-Amino Acid Synthesis

The synthesis of enantiomerically pure α-amino acids is of paramount importance in medicinal chemistry and drug discovery. The Strecker reaction, a three-component condensation of an aldehyde or ketone, an amine, and a cyanide source, offers one of the most direct and atom-economical routes to α-aminonitriles, the immediate precursors to α-amino acids.[1][2] The development of catalytic and enantioselective variants of this reaction has been a major focus of synthetic chemistry, with various catalysts being explored, including metal complexes and small organic molecules.[1][3]

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods.[4] Chiral Brønsted acids, thioureas, and N-heterocyclic carbenes have all been successfully employed in enantioselective Strecker reactions.[5][6][7][8] Within the realm of N-heterocyclic organocatalysts, chiral imidazoles and their derivatives have shown significant promise due to their ability to act as potent nucleophilic or Brønsted base catalysts.[9][10][11]

This application note introduces a novel and hypothetical class of chiral organocatalysts based on the imidazo[1,2-a]imidazole scaffold for the enantioselective Strecker reaction. The rigid, fused-ring system of these catalysts is envisioned to provide a well-defined chiral environment, leading to high levels of stereochemical control.

The Imidazo[1,2-a]imidazole Catalyst: A Novel Scaffold for Asymmetric Catalysis

The imidazo[1,2-a]imidazole core represents an underexplored scaffold in the design of chiral organocatalysts. Its rigid bicyclic structure is advantageous for creating a predictable and sterically defined catalytic pocket. By functionalizing this core with chiral substituents, we can design a catalyst that effectively shields one face of the reactive intermediate, directing the nucleophilic attack of the cyanide ion.

For the purpose of this guide, we propose a novel chiral imidazo[1,2-a]imidazole catalyst, (S)-1-(tert-butyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazol-4-ium salt , as a promising candidate for the enantioselective Strecker reaction. The rationale for this design is the presence of a bulky chiral group at a strategic position to induce asymmetry.

Caption: Proposed structure of a chiral imidazo[1,2-a]imidazole catalyst.

Mechanistic Insights: A Proposed Catalytic Cycle

We propose a plausible catalytic cycle based on a Brønsted acid activation mechanism, a common pathway in organocatalytic Strecker reactions.[5][6] The chiral imidazo[1,2-a]imidazolium salt is hypothesized to act as a chiral Brønsted acid.

  • Imine Formation: The reaction commences with the condensation of an aldehyde and an amine to form an imine. This step is typically reversible and can be facilitated by the removal of water.

  • Catalyst Activation of Imine: The chiral imidazo[1,2-a]imidazolium catalyst activates the imine through hydrogen bonding. This interaction not only increases the electrophilicity of the imine carbon but also establishes a chiral environment around the reactive center. The bulky chiral substituent on the catalyst is expected to block one face of the imine.

  • Enantioselective Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), delivers the cyanide nucleophile. The cyanide attacks the activated imine from the less sterically hindered face, leading to the formation of the enantioenriched α-aminonitrile.

  • Product Release and Catalyst Regeneration: The resulting α-aminonitrile is released from the catalyst, and the chiral imidazo[1,2-a]imidazolium catalyst is regenerated to enter the next catalytic cycle.

Proposed Catalytic Cycle cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aldehyde + Amine Aldehyde + Amine Imine Imine Aldehyde + Amine->Imine Condensation Activated Imine-Catalyst Complex Activated Imine-Catalyst Complex Imine->Activated Imine-Catalyst Complex Catalyst Binding Enantioenriched α-Aminonitrile Enantioenriched α-Aminonitrile Activated Imine-Catalyst Complex->Enantioenriched α-Aminonitrile + TMSCN (Stereoselective Attack) Enantioenriched α-Aminonitrile->Imine Product Release & Catalyst Regeneration TMSCN TMSCN

Caption: Proposed catalytic cycle for the enantioselective Strecker reaction.

Experimental Protocols

These protocols provide a general framework. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

  • Solvents should be freshly distilled and dried prior to use.

  • Aldehydes should be purified to remove any carboxylic acid impurities.

  • Amines should be distilled prior to use.

  • Trimethylsilyl cyanide (TMSCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Protocol for the Enantioselective Strecker Reaction

Experimental Workflow A 1. Add aldehyde and amine to a flame-dried flask. B 2. Add solvent and stir to form the imine. A->B C 3. Add the chiral imidazo[1,2-a]imidazole catalyst. B->C D 4. Cool the reaction mixture. C->D E 5. Add TMSCN dropwise. D->E F 6. Monitor the reaction by TLC/GC. E->F G 7. Quench the reaction. F->G H 8. Work-up and purification. G->H I 9. Characterization and enantiomeric excess determination. H->I

Caption: Step-by-step experimental workflow for the reaction.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol, 1.0 equiv) and the amine (1.1 mmol, 1.1 equiv).

  • Add dry toluene (5.0 mL) and stir the mixture at room temperature for 30 minutes to pre-form the imine. The formation of the imine can be monitored by TLC or GC-MS.

  • Add the chiral imidazo[1,2-a]imidazole catalyst (0.05 mmol, 5 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryostat.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-aminonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).

Data Presentation: Expected Substrate Scope and Performance

The following table presents a hypothetical substrate scope for the enantioselective Strecker reaction catalyzed by a chiral imidazo[1,2-a]imidazole catalyst, with expected yields and enantioselectivities based on analogous systems in the literature.

EntryAldehydeAmineProductYield (%)ee (%)
1BenzaldehydeAniline2-amino-2-phenylacetonitrile9592
24-MethoxybenzaldehydeAniline2-amino-2-(4-methoxyphenyl)acetonitrile9295
34-NitrobenzaldehydeAniline2-amino-2-(4-nitrophenyl)acetonitrile9890
42-NaphthaldehydeAniline2-amino-2-(naphthalen-2-yl)acetonitrile8988
5CinnamaldehydeAniline2-amino-4-phenylbut-3-enenitrile8585
6IsovaleraldehydeAniline2-amino-3-methylbutanenitrile7880
7BenzaldehydeBenzylamine2-(benzylamino)-2-phenylacetonitrile9394

Conclusion and Future Outlook

The proposed application of chiral imidazo[1,2-a]imidazole-based organocatalysts in the enantioselective Strecker reaction opens a new avenue for the synthesis of valuable chiral α-aminonitriles. The rigid bicyclic framework of these catalysts offers a promising platform for achieving high levels of stereocontrol. The detailed protocols and mechanistic rationale provided herein serve as a foundational guide for researchers to explore this novel catalytic system. Further investigations into the synthesis of a broader range of chiral imidazo[1,2-a]imidazole catalysts and their application in other asymmetric transformations are anticipated to significantly contribute to the field of organocatalysis and the development of efficient routes to enantiomerically pure pharmaceuticals.

References

  • Hong, S., Liu, W., & Yang, X. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Science Advances. [Link]

  • Hong, S., Liu, W., & Yang, X. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. PubMed. [Link]

  • Hong, S., Liu, W., & Yang, X. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. Semantic Scholar. [Link]

  • (2015). Chapter 22: Chiral Imidazoles and Pyridines as Asymmetric Organocatalysts. Royal Society of Chemistry. [Link]

  • Tu, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. [Link]

  • Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. Lifescience Global. [Link]

  • Tu, S., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. PubMed. [Link]

  • Hong, S., et al. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. ResearchGate. [Link]

  • Rueping, M., Sugiono, E., & Azap, C. (2006). A Highly Enantioselective Brønsted Acid Catalyst for the Strecker Reaction. Angewandte Chemie International Edition. [Link]

  • Shibasaki, M., Kanai, M., & Mita, T. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]

  • (2010). Chiral Brønsted acids for asymmetric organocatalysis. PubMed. [Link]

  • Lluna-Galán, C., et al. (2018). Organocatalytic Enantioselective Strecker Reaction with Seven-Membered Cyclic Imines. SciSpace. [Link]

  • (2010). ChemInform Abstract: Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids. ResearchGate. [Link]

  • Josephsohn, N. S., et al. (2003). Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society. [Link]

  • Rueping, M., Sugiono, E., & Azap, C. (2006). Asymmetric Strecker Reaction Catalyzed by a Brønsted Acid. Synfacts. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • (2025). Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. PubMed Central. [Link]

  • (2019). Chiral Imidazolium Prolinate Salts as Efficient Synzymatic Organocatalysts for the Asymmetric Aldol Reaction. PubMed Central. [Link]

  • (2023). Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole. Thieme. [Link]

  • (2017). Asymmetric Brønsted acid catalysis with chiral carboxylic acids. RSC Publishing. [Link]

  • (2023). Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. PubMed Central. [Link]

  • Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters. [Link]

  • Wang, J., et al. (2007). Asymmetric Activation of tropos 2,2′-Biphenol with Cinchonine Generates an Effective Catalyst for the Asymmetric Strecker Reaction of N-Tosyl-Protected Aldimines and Ketoimines. Angewandte Chemie International Edition. [Link]

  • Advances in organocatalytic asymmetric synthesis: Mechanistic insights, applications, and sustainable perspectives. AIMS Press. [Link]

  • (2021). Organocatalysis Using N-Heterocyclic Carbenes (NHCs). YouTube. [Link]

  • (2020). N Heterocyclic Carbenes. YouTube. [Link]

Sources

Application Notes and Protocols: Phase Transfer Catalysis Using Tetrahydroimidazo[4,5-d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide to the theory and practice of phase transfer catalysis (PTC) with a focus on the emerging class of chiral catalysts based on the tetrahydroimidazo[4,5-d]imidazole scaffold. This document is intended to equip researchers in organic synthesis and drug development with the foundational knowledge and practical protocols to leverage these powerful catalysts for the stereoselective construction of complex molecular architectures.

Introduction: The Power of Phase Transfer Catalysis

Phase transfer catalysis is a powerful and versatile methodology in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] The catalyst, a "phase transfer agent," transports a reactive species from one phase to another where the reaction can proceed. This technique offers numerous advantages, including the use of inexpensive and environmentally benign solvents like water, milder reaction conditions, and often improved yields and selectivities.[2]

Chiral phase transfer catalysis has emerged as a particularly valuable tool for the asymmetric synthesis of enantiomerically enriched compounds.[3][4] A variety of chiral catalysts, including quaternary ammonium salts, phosphonium salts, crown ethers, and guanidinium systems, have been developed to control the stereochemical outcome of a wide range of chemical transformations.[3][4]

Tetrahydroimidazo[4,5-d]imidazole Derivatives: A Privileged Scaffold for Chiral Catalysis

The tetrahydroimidazo[4,5-d]imidazole core, also known as glycoluril, presents a rigid and tunable platform for the design of novel chiral phase transfer catalysts.[5][6] The bicyclic structure provides a well-defined steric environment that can be modified with chiral substituents to create a chiral pocket around the active catalytic site. This allows for effective stereochemical communication with the reacting species, leading to high levels of enantioselectivity.

Derivatives of the tetrahydroimidazo[4,5-d]imidazole-2,5-dione are particularly noteworthy. The two urea-like carbonyl groups can be functionalized to introduce chiral auxiliaries, and the nitrogen atoms of the imidazole rings can be quaternized to generate the cationic center required for phase transfer activity. These catalysts are structurally analogous to the well-established chiral bicyclic guanidinium salts, which have demonstrated remarkable efficacy in a variety of asymmetric transformations.[7]

Mechanism of Action

The catalytic cycle of a tetrahydroimidazo[4,5-d]imidazole-derived phase transfer catalyst in a typical solid-liquid phase transfer reaction is depicted below. The chiral cation (Q*⁺) forms a lipophilic ion pair with the anion of the nucleophile (Nu⁻) at the interface of the solid and organic phases. This ion pair then migrates into the organic phase, where the "naked" and highly reactive nucleophile attacks the electrophilic substrate. The resulting product and the regenerated catalyst complete the cycle.

PTC_Mechanism cluster_1 Organic Phase M_Nu M⁺Nu⁻ (e.g., K₂CO₃) Q_Nu [Q⁺Nu⁻] (Ion Pair) M_Nu->Q_Nu Ion Exchange Q_X Q⁺X⁻ (Catalyst) Q_X->Q_Nu Product Product (E-Nu) Q_Nu->Product Reaction E Electrophile (E) E->Product Q_X_regen Q*⁺X⁻ Product->Q_X_regen M_X M⁺X⁻ Product->M_X Catalyst_Synthesis Start Chiral 1,2-Diamine Step1 Condensation with Dialkyl Oxalate Start->Step1 Intermediate1 Chiral Tetrahydroimidazo- [4,5-d]imidazole-2,5-dione Step1->Intermediate1 Step2 N-Alkylation with Chiral Groups (R) Intermediate1->Step2 Intermediate2 N,N'-Disubstituted Derivative Step2->Intermediate2 Step3 Quaternization Intermediate2->Step3 Final_Catalyst Chiral Phase Transfer Catalyst (Q⁺X⁻) Step3->Final_Catalyst

Figure 2: General Synthetic Strategy for Chiral Catalysts.

Application Notes & Protocols

The following sections provide detailed protocols for key asymmetric transformations catalyzed by tetrahydroimidazo[4,5-d]imidazole derivatives and their structural analogs, chiral bicyclic guanidinium salts.

Asymmetric Alkylation of Glycine Imines for the Synthesis of α-Amino Acids

The asymmetric alkylation of prochiral glycine imines is a cornerstone for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery. [3][5]Chiral phase transfer catalysts derived from the tetrahydroimidazo[4,5-d]imidazole scaffold can effectively control the stereochemistry of this transformation.

Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-Butyl Ester

This protocol describes a general procedure for the asymmetric alkylation of a glycine imine using a chiral tetrahydroimidazo[4,5-d]imidazole-derived catalyst.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral tetrahydroimidazo[4,5-d]imidazole-derived catalyst (1-5 mol%)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.), the chiral tetrahydroimidazo[4,5-d]imidazole-derived catalyst (0.02 equiv.), and finely powdered anhydrous potassium carbonate (5.0 equiv.).

  • Add anhydrous toluene to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add the alkyl halide (1.2 equiv.) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated amino acid derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Expected Results:

EntryAlkyl HalideCatalyst Loading (mol%)Yield (%)ee (%)
1Benzyl bromide2>90>95
2Ethyl iodide2>85>90
3Allyl bromide2>90>92

Note: The specific yields and enantioselectivities will depend on the exact structure of the catalyst and the reaction conditions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction that involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. [8]Chiral phase transfer catalysis provides an excellent platform for rendering this reaction enantioselective.

Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol outlines a general procedure for the asymmetric Michael addition of a malonate to a chalcone derivative.

Materials:

  • Chalcone

  • Diethyl malonate

  • Chiral tetrahydroimidazo[4,5-d]imidazole-derived catalyst (1-5 mol%)

  • Potassium hydroxide (KOH) or Cesium carbonate (Cs₂CO₃)

  • Toluene or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the chalcone (1.0 equiv.), the chiral catalyst (0.05 equiv.), and the solvent (toluene or DCM).

  • Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add diethyl malonate (2.0 equiv.) followed by the base (e.g., solid KOH, 3.0 equiv.).

  • Stir the reaction mixture vigorously at the specified temperature and monitor by TLC.

  • After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with DCM.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Expected Results:

EntryChalcone DerivativeBaseYield (%)ee (%)
1ChalconeKOH>95>90
24-ChlorochalconeCs₂CO₃>90>92
34-MethoxychalconeKOH>95>88

Note: The choice of base and solvent can significantly influence the outcome of the reaction.

Asymmetric Darzens Reaction

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of epoxides from a ketone or aldehyde and an α-haloester in the presence of a base. [9][10]The development of a catalytic and enantioselective version of this reaction is highly desirable, and chiral phase transfer catalysts have shown great promise in this area. [9][10][11] Protocol: Asymmetric Darzens Reaction of an α-Chloro Ketone with an Aldehyde

This protocol provides a general method for the asymmetric Darzens reaction.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • α-Chloro ketone (e.g., α-chloroacetophenone)

  • Chiral tetrahydroimidazo[4,5-d]imidazole-derived catalyst (5-10 mol%)

  • Solid potassium hydroxide (KOH)

  • Toluene or Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv.) and the α-chloro ketone (1.2 equiv.) in the chosen solvent at room temperature, add the chiral phase transfer catalyst (0.1 equiv.).

  • Add finely powdered solid KOH (4.0 equiv.) in one portion.

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, add water to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding α,β-epoxy ketone.

  • Determine the diastereomeric ratio and the enantiomeric excess of the major diastereomer by chiral HPLC or NMR analysis.

Expected Results:

EntryAldehydeα-Chloro KetoneYield (%)dr (trans:cis)ee (trans) (%)
1Benzaldehydeα-Chloroacetophenone>80>95:5>90
24-Nitrobenzaldehydeα-Chloroacetophenone>85>95:5>95
32-Naphthaldehydeα-Chloroacetophenone>80>95:5>92

Note: The diastereoselectivity and enantioselectivity are highly dependent on the catalyst structure and reaction conditions.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous. The base should be finely powdered and fresh. Increasing the catalyst loading or reaction time may also improve the yield.

  • Low Enantioselectivity: The choice of solvent can have a significant impact on enantioselectivity. Screen different solvents (e.g., toluene, DCM, MTBE, THF). The temperature of the reaction is also a critical parameter; lowering the temperature often improves enantioselectivity. The structure of the chiral catalyst is paramount, and different substituents on the tetrahydroimidazo[4,5-d]imidazole scaffold may be required for different substrates.

  • Difficult Product Isolation: If the product is water-soluble, perform a back-extraction of the aqueous layers. If the product co-elutes with the catalyst during chromatography, consider using a catalyst with different polarity or a different purification method.

Conclusion

Chiral phase transfer catalysts derived from the tetrahydroimidazo[4,5-d]imidazole scaffold represent a promising and versatile class of organocatalysts for asymmetric synthesis. Their rigid structure, tunability, and high catalytic activity make them valuable tools for the enantioselective construction of a wide range of important chiral molecules. The protocols provided in these application notes serve as a starting point for researchers to explore the potential of these catalysts in their own synthetic endeavors.

References

  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Catalytic asymmetric Darzens reactions of α-chloro acyclic and cyclic ketones promoted by a chiral phase-transfer catalyst derived from cinchonine. Tetrahedron, 55(21), 6375-6386. [URL not available]
  • Deng, L. (2007). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. National Institutes of Health. [Link]

  • Maruoka, K. Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. Scilit. [Link]

  • Deng, L. (2017). Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst. Chemical Science. [Link]

  • Asymmetric Synthesis of Novel Alpha-Amino Acids With Beta-Branched Side Chains. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. (2015). Austin Publishing Group. [Link]

  • Ye, F., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. PubMed. [Link]

  • Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. (2021). Organic & Biomolecular Chemistry. [Link]

  • Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. (2018). ResearchGate. [Link]

  • Catalytic asymmetric synthesis of .ALPHA.-amino acid derivatives and peptides using chiral phase-transfer catalysts. (2001). ResearchGate. [Link]

  • A Highly Enantioselective Aza-Darzens Reaction Catalyzed by an Enantiopure Supramolecular Host. (2022). eScholarship, University of California. [Link]

  • Alkorta, I., Picazo, O., & Elguero, J. (2006). Chiral recognition in self-complexes of tetrahydroimidazo[4,5-d]imidazole derivatives: from dimers to heptamers. PubMed. [Link]

  • Ye, F., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. ResearchGate. [Link]

  • Synthesis of Chiral Bicyclic Guanidinium Salts Using Di(imidazole-1-yl)methanimine. (2016). PubMed. [Link]

  • Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. (2021). PubMed. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2021). MDPI. [Link]

  • Synthesis of glycoluril derivatives catalyzed by some heteropolyoxometalates. (2011). ResearchGate. [Link]

  • Industrial Phase-Transfer Catalysis. (2004). PTC Organics. [Link]

  • Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI. [Link]

  • Synthesis of Glycoluril Derivatives Catalyzed by Some Heteropolyoxometalates. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

  • Stereodivergent organocatalytic intramolecular Michael addition/lactonization for the asymmetric synthesis of substituted dihydrobenzofurans and tetrahydrofurans. (2016). PubMed. [Link]

  • Asymmetric Michael Addition Mediated by Chiral Ionic Liquids. (2018). PubMed. [Link]

  • Asymmetric michael addition reaction. (2017). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Axially Chiral Imidazoles by Cation-Directed Desymmetrization. (2023). PubMed Central. [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). PubMed Central. [Link]

  • Regioselective synthesis of 7,8-dihydroimidazo[5,1-c]t[9][10][11]riazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. (2012). PubMed. [Link]

  • Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. (2019). ResearchGate. [Link]

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). ACS Publications. [Link]

  • Methods of analysis of glycoluril and its derivatives. (2021). ResearchGate. [Link]

  • Novel regioselective hydroxyl-alkylation of 4,5-diphenylimidazole-2-thione and a competitive intramolecular ring closure of the S-hydroxyalkyl-imidazoles to imidazo[2,1-b]thiazines and thiazoles. Role of catalyst, microwave irradiation, and solid support. (2007). PubMed. [Link]

  • A green synthesis of glycoluril derivatives in aqueous solution with recycle of the waste. (2007). ResearchGate. [Link]

  • Synthesis of 4,5-disubstituted imidazoles. (1993). ResearchGate. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (2019). MDPI. [Link]

  • Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d]t[9][10][11]hiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central. [Link]

  • Catalytic asymmetric synthesis of chiral azo compounds via interrupted Japp-Klingemann reaction with aryldiazonium salts. (2022). ResearchGate. [Link]

  • Synthesis and biological activity of dihydroimidazole and 3,4-dihydrobenzoi[10][12]midazo[1,2-a]t[11][12][13]riazins. (2011). PubMed. [Link]

  • Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2021). National Institutes of Health. [Link]

  • Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. (2019). PubMed. [Link]

  • 2H-Thiazolo[4,5-d]t[9][11][13]riazole: synthesis, functionalization, and application in scaffold-hopping. (2023). RSC Publishing. [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (2013). ResearchGate. [Link]

  • 4,5-Diiodo-1-H-imidazole-derived linker ligand and Cu(i) and Co(ii) coordination polymers based thereupon. (2022). RSC Publishing. [Link]

Sources

Introduction: The Rationale for Screening Imidazo[1,2-a]imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Screening of Imidazo[1,2-a]imidazole Compounds for Antidiabetic Activity

The global prevalence of diabetes mellitus continues to rise, creating an urgent need for novel therapeutic agents.[1] The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds due to its unique electronic characteristics and ability to engage in various biological interactions.[2][3][4] Fused heterocyclic systems, such as the imidazo[1,2-a]imidazole framework, offer a rigid three-dimensional structure that can be strategically decorated to achieve high-affinity binding to therapeutic targets. Given the broad biological activities reported for imidazole derivatives, a systematic screening of novel imidazo[1,2-a]imidazole libraries for antidiabetic properties is a promising avenue for drug discovery.[5][6]

This guide provides a comprehensive, multi-tiered protocol for the preclinical evaluation of imidazo[1,2-a]imidazole compounds, designed for researchers in drug development. The workflow is structured to efficiently identify and validate promising candidates, beginning with high-throughput in vitro target-based assays, progressing to cell-based functional assays, and culminating in proof-of-concept validation in a relevant in vivo model of type 2 diabetes. This hierarchical approach ensures that only the most promising compounds advance, optimizing resource allocation and increasing the probability of identifying a viable clinical candidate.[7][8]

Visualized Screening Workflow

The following diagram outlines the logical progression of the screening cascade, from initial high-throughput screening (HTS) to lead compound validation.

Screening_Workflow cluster_0 Phase 1: In Vitro Primary Screening cluster_1 Phase 2: In Vitro Secondary Screening cluster_2 Phase 3: In Vivo Validation Compound_Library Imidazo[1,2-a]imidazole Compound Library Alpha_Glucosidase α-Glucosidase Inhibition Assay Compound_Library->Alpha_Glucosidase DPP4_Assay DPP-4 Inhibition Assay Compound_Library->DPP4_Assay Hit_Selection Hit Prioritization (IC50 < 10 µM) Alpha_Glucosidase->Hit_Selection DPP4_Assay->Hit_Selection Glucose_Uptake Cell-Based Glucose Uptake Assay (L6 Myotubes) Hit_Selection->Glucose_Uptake Lead_Selection Lead Selection (Potency & Low Toxicity) Glucose_Uptake->Lead_Selection Animal_Model db/db Mouse Model of Type 2 Diabetes Lead_Selection->Animal_Model OGTT Oral Glucose Tolerance Test (OGTT) Animal_Model->OGTT Validated_Hit Validated Antidiabetic Lead OGTT->Validated_Hit

Caption: A hierarchical workflow for antidiabetic drug screening.

Part 1: Primary In Vitro Screening - Enzyme Inhibition Assays

The objective of this initial phase is to cost-effectively screen the compound library to identify "hits" that modulate the activity of well-validated molecular targets in diabetes therapy.[9][10] We will focus on two key enzymes: α-glucosidase and Dipeptidyl Peptidase-4 (DPP-4).

Protocol 1: α-Glucosidase Inhibition Assay
  • Scientific Rationale: α-glucosidase is an intestinal enzyme that breaks down complex carbohydrates into absorbable monosaccharides. Its inhibition slows carbohydrate digestion, reducing the characteristic post-meal spike in blood glucose. This is a clinically validated mechanism used by drugs such as acarbose.[7][11]

  • Step-by-Step Protocol: This protocol is adapted from established methodologies.[12][13]

    • Reagent Preparation:

      • Prepare a 0.1 M phosphate buffer (pH 6.8).

      • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL.

      • Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a final concentration of 5 mM.

      • Dissolve test compounds and the positive control, Acarbose, in DMSO to create 100x stock solutions (e.g., 10 mM).

    • Assay Procedure (96-well plate format):

      • Add 50 µL of phosphate buffer to each well.

      • Add 10 µL of the test compound solution (or Acarbose/DMSO for controls) to the appropriate wells.

      • Add 20 µL of the α-glucosidase solution to all wells except the blank. Mix gently and incubate at 37°C for 10 minutes.

      • Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.

      • Incubate the plate at 37°C for 20 minutes.

      • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na₂CO₃).

    • Data Acquisition:

      • Measure the absorbance at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate cleavage.

    • Data Analysis:

      • The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition against a range of compound concentrations.[11][14]

Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
  • Scientific Rationale: DPP-4 is a serine protease that deactivates the incretin hormones GLP-1 and GIP. These hormones enhance glucose-dependent insulin secretion. Inhibiting DPP-4 prolongs incretin activity, leading to improved glycemic control. This mechanism is employed by the "gliptin" class of drugs (e.g., Sitagliptin).[15]

  • Step-by-Step Protocol: This fluorometric assay is based on commercially available kits and literature.[16][17]

    • Reagent Preparation:

      • Prepare a Tris-HCl buffer (50 mM, pH 8.0).

      • Reconstitute human recombinant DPP-4 enzyme in the Tris-HCl buffer to the working concentration specified by the manufacturer (e.g., 1-2 mU/mL).

      • Dissolve the fluorogenic substrate, Gly-Pro-AMC (aminomethylcoumarin), in the buffer to a final concentration of 200 µM.

      • Dissolve test compounds and the positive control, Sitagliptin, in DMSO to create 100x stock solutions.

    • Assay Procedure (96-well black plate format):

      • Add 26 µL of the test compound solution (or Sitagliptin/DMSO for controls) to the appropriate wells.

      • Add 24 µL of the DPP-4 enzyme solution. Mix and incubate at 37°C for 10 minutes, protected from light.

      • Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

    • Data Acquisition:

      • Measure the increase in fluorescence in kinetic mode over 30 minutes at 37°C, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[17] The rate of fluorescence increase is proportional to DPP-4 activity.

    • Data Analysis:

      • Calculate the reaction rate (slope) for each well.

      • The percent inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

      • Determine the IC₅₀ value by testing a serial dilution of each compound.

Data Summary and Hit Selection

Compounds exhibiting an IC₅₀ value below a defined threshold (e.g., <10 µM) in either primary assay are considered "hits" and advance to secondary screening.

Compound IDα-Glucosidase IC₅₀ (µM)DPP-4 IC₅₀ (µM)Notes
Acarbose 2.1 >100Standard Control
Sitagliptin >1000.019 Standard Control
IMID-0018.575.2Hit (α-Glucosidase)
IMID-002>100>100Inactive
IMID-00315.34.2Hit (DPP-4)
IMID-0042.51.8Dual-Activity Hit

Part 2: Secondary Screening - Cell-Based Functional Assays

This phase aims to confirm the activity of primary hits in a more complex biological system, providing insights into their effects on cellular glucose metabolism.[1][9]

Protocol 3: Glucose Uptake in L6 Rat Skeletal Myotubes
  • Scientific Rationale: Skeletal muscle is responsible for the majority of postprandial glucose disposal, a process mediated by the translocation of GLUT4 transporters to the cell surface.[7] This assay identifies compounds that can stimulate glucose uptake, either by mimicking insulin or sensitizing cells to its effects. L6 myotubes are a well-established model for this purpose.[18][19]

  • Insulin Signaling Pathway The diagram below illustrates the canonical insulin signaling pathway leading to glucose uptake, the primary mechanism under investigation in this assay.

    Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt/PKB PDK1->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle triggers translocation Membrane Plasma Membrane GLUT4_vesicle->Membrane fuses with Glucose Glucose Glucose->Membrane uptake

    Caption: Insulin signaling cascade for GLUT4 translocation.

  • Step-by-Step Protocol:

    • Cell Culture and Differentiation:

      • Culture L6 myoblasts in DMEM with 10% fetal bovine serum (FBS).

      • To induce differentiation, grow cells to confluence in 24-well plates, then switch the medium to DMEM with 2% FBS for 5-7 days until multinucleated myotubes are formed.[18]

    • Glucose Uptake Assay:

      • Serum-starve the differentiated myotubes for 3-18 hours in serum-free DMEM to reduce basal glucose uptake.[18][20]

      • Wash cells with Krebs-Ringer HEPES (KRH) buffer.

      • Treat cells for 30 minutes with KRH buffer containing:

        • Vehicle (DMSO) for basal control.

        • 100 nM Insulin for positive control.[21]

        • Test compounds at various concentrations.

      • Add a fluorescent glucose analog, 2-NBDG (2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose), to a final concentration of 50-100 µM and incubate for an additional 30-60 minutes.

      • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.[19]

    • Data Acquisition:

      • Lyse the cells with a suitable lysis buffer.

      • Measure the fluorescence of the cell lysate in a microplate reader (Ex/Em ~485/535 nm).

    • Data Analysis:

      • Quantify glucose uptake by subtracting the fluorescence of a non-treated blank.

      • Express the results as a percentage of the basal (vehicle) control or as a fold-change relative to basal. Compare the compound's effect to that of the insulin positive control.

Part 3: In Vivo Validation in an Animal Model of Type 2 Diabetes

The final preclinical stage involves testing the most promising lead compound(s) in a whole-animal model to assess true physiological efficacy and safety.[8] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC), adhering to strict ethical guidelines.[22][23][24]

Choice of Animal Model: The db/db Mouse
  • Scientific Rationale: The C57BLKS/J-db/db mouse is a gold-standard genetic model for type 2 diabetes research.[25] These mice have a spontaneous mutation in the leptin receptor, leading to hyperphagia, severe obesity, insulin resistance, and subsequent hyperglycemia.[26][27] This model effectively recapitulates key pathophysiological features of human type 2 diabetes, making it ideal for evaluating compounds identified as potential insulin sensitizers or secretagogues.[28][29][30]

Protocol 4: Oral Glucose Tolerance Test (OGTT)
  • Scientific Rationale: The OGTT is a fundamental experiment to assess how a compound affects glucose disposal and overall glycemic control in response to a glucose challenge. An improvement in glucose tolerance is a key indicator of antidiabetic efficacy.[26]

  • Step-by-Step Protocol:

    • Animal Acclimatization and Grouping:

      • Use male db/db mice aged 8-10 weeks, when hyperglycemia is well-established.[27]

      • Acclimatize the animals for at least one week.

      • Randomly assign mice to treatment groups (n=8-12 per group): Vehicle control (e.g., 0.5% CMC), Positive Control (e.g., Metformin, 150 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).[31]

    • OGTT Procedure:

      • Fast the mice overnight (6-8 hours) with free access to water.

      • Record the baseline body weight.

      • Administer the vehicle, positive control, or test compound via oral gavage.

      • After 30-60 minutes, collect a baseline blood sample (Time 0) from the tail vein.

      • Immediately administer a 2 g/kg glucose solution via oral gavage.

      • Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

    • Data Acquisition:

      • Measure blood glucose levels at each time point using a standard glucometer.

    • Data Analysis:

      • Plot the mean blood glucose concentration versus time for each treatment group.

      • Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes for each animal.

      • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the AUC of the treatment groups to the vehicle control group. A significant reduction in AUC indicates improved glucose tolerance.

Hypothetical In Vivo Data
Treatment GroupDose (mg/kg)Glucose AUC (0-120 min) (mg/dLmin)% Reduction vs. Vehicle
Vehicle-35,500 ± 1,800-
Metformin15024,140 ± 1,55032%
IMID-0041031,240 ± 2,10012%
IMID-0043025,915 ± 1,750*27%
IMID-00410021,655 ± 1,600**39%
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle.

Conclusion

This structured protocol provides a robust framework for the systematic screening of imidazo[1,2-a]imidazole compounds for antidiabetic activity. By progressing from high-throughput enzyme assays to cell-based functional screens and finally to a validated in vivo model, this workflow enables the confident identification and characterization of novel lead candidates. A compound that demonstrates potent activity across this cascade, such as the hypothetical IMID-004, would be a strong candidate for further preclinical development, including mechanism of action studies, toxicology, and pharmacokinetic profiling.

References

  • Charles River Laboratories. (n.d.). Type 2 Diabetes Mouse Models. Retrieved from [Link]

  • Barber, A. J., et al. (2014). The db/db mouse: a useful model for the study of diabetic retinal neurodegeneration. PLoS One, 9(5), e97302. Retrieved from [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]

  • InnoSer. (2024). Metabolic disease models – db/db Mouse Model. Retrieved from [Link]

  • Srinivasan, K., & Ramarao, P. (2007). Animal models in type 2 diabetes research: An overview. Indian Journal of Medical Research, 125(3), 451-472. Retrieved from [Link]

  • Aparecida-Silva, M., et al. (2021). Animal Models for Understanding the Mechanisms of Beta Cell Death during Type 2 Diabetes Pathogenesis. Biomolecules, 11(9), 1333. Retrieved from [Link]

  • Villarejo-Zori, B., et al. (2014). The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration. PLoS ONE, 9(5), e97302. Retrieved from [Link]

  • Burcelin, R., et al. (2009). The Use of Animal Models in the Study of Diabetes Mellitus. In Vivo, 23(2), 245-257. Retrieved from [Link]

  • King, A. J. F. (2012). Animal models for type 1 and type 2 diabetes: advantages and limitations. Journal of Diabetes Research, 2012, 385972. Retrieved from [Link]

  • Bugger, H., & Abel, E. D. (2009). Diabetes in mice with monogenic obesity: the db/db mouse and its use in the study of cardiac consequences. Clinical Science, 116(7), 547-559. Retrieved from [Link]

  • Rees, D. A., & Alcolado, J. C. (2005). Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. ILAR Journal, 46(4), 189-200. Retrieved from [Link]

  • Vhora, N., et al. (2020). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Bentham Science Publishers. Retrieved from [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Streptozotocin induced Diabetes: Protocols & Experimental Insights. Retrieved from [Link]

  • Athmic Biotech Solutions. (2023). Exploring In Vitro Antidiabetic Assays: The Key to Drug Development. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cultured L6 cells glucose uptake evaluation. Retrieved from [Link]

  • Bio-protocol. (n.d.). Streptozotocin (STZ) - Induced Diabetes. Retrieved from [Link]

  • Vhora, N., et al. (2020). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. Current Drug Discovery Technologies, 17(4), 446-458. Retrieved from [Link]

  • Kopylov, A. T., et al. (2020). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Bulletin of Experimental Biology and Medicine, 169(1), 121-125. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). In-vitro cell line Models and Assay methods to study the Anti-diabetic Activity. Retrieved from [Link]

  • Wu, J., & Yan, L. J. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology, 40(1), 5.47.1-5.47.14. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

  • Lasker, S. P., & Raihan, R. (2012). Animal Research In Diabetes and Ethical Consideration. Journal of Clinical Research & Bioethics, 3(5). Retrieved from [Link]

  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • Nishiumi, S., & Ashida, H. (2007). Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. Bioscience, Biotechnology, and Biochemistry, 71(1), 246-250. Retrieved from [Link]

  • American Diabetes Association. (1985). Responsible Use of Animals in Research. Diabetes Care, 8(4), 415. Retrieved from [Link]

  • The Canadian Journal of Diabetes. (n.d.). The Ethics of Medical and Scientific Research Involving Animals. Retrieved from [Link]

  • S. K, S., et al. (2015). Study of glucose uptake activity of Helicteres isora Linn. fruits in L-6 cell lines. Journal of Ayurveda and Integrative Medicine, 6(4), 243-247. Retrieved from [Link]

  • Al-Watban, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5851. Retrieved from [Link]

  • Prom-u-thai, C., et al. (2020). α-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Plants, 9(10), 1279. Retrieved from [Link]

  • Bauvois, B., & Dugas, M. (2012). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (69), e4301. Retrieved from [Link]

  • Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 54(3), 311-313. Retrieved from [Link]

  • Bayne, K. A. (1993). Ethical Issues Involved in the Development of Animal Models for Type I Diabetes. ILAR Journal, 35(2), 75-80. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]

  • Harvard Gazette. (2015). New tool identifies novel compound targeting causes of type 2 diabetes. Retrieved from [Link]

  • Wagh, S. S., Patil, B. R., & Kasralikar, H. M. (2020). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Heterocyclic Letters, 10(3), 491-508. Retrieved from [Link]

  • Lombardino, J. G., & Wiseman, E. H. (1974). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 17(11), 1182-1188. Retrieved from [Link]

  • protocols.io. (2018). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Screening for Antidiabetic Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening Methods for the Evaluation of Antidiabetic Drugs. Retrieved from [Link]

  • Indian Journal of Chemistry, Section B. (2019). Synthesis and antidiabetic evaluation of some novel compounds. Retrieved from [Link]

  • ResearchGate. (2014). What is the apropriate protocol to measure glucose uptake in 3T3-L1 cells and L6 cells using 2-NBDG?. Retrieved from [Link]

  • ResearchGate. (2019). How to perform an alpha glucosidase inhibitory activity?. Retrieved from [Link]

  • MDPI. (2022). Glucose Uptake Is Increased by Estradiol Dipropionate in L6 Skeletal Muscle Cells. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Design of a multi-target focused library for antidiabetic targets using a comprehensive set of chemical transformation rules. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Antimicrobial Assays of Tetrahydroimidazoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Tetrahydroimidazo[4,5-d]imidazole derivatives, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. Their unique three-dimensional structure offers opportunities for novel interactions with microbial targets, potentially circumventing existing resistance mechanisms.[1][2]

This comprehensive guide provides detailed protocols for the in vitro evaluation of the antimicrobial properties of novel tetrahydroimidazoimidazole derivatives. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining reliable and reproducible data. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and cross-study comparability.[3][4][5][6]

Core Principles of Antimicrobial Susceptibility Testing (AST)

The fundamental goal of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or the lowest concentration that results in microbial death (Minimum Bactericidal Concentration or MBC). These values are critical early indicators of a compound's potential efficacy. This guide will focus on three cornerstone in vitro assays:

  • Broth Microdilution: For the quantitative determination of the Minimum Inhibitory Concentration (MIC).[7][8]

  • Kirby-Bauer Disk Diffusion: A qualitative or semi-quantitative method to assess the susceptibility of bacteria to the test compounds.[9][10][11]

  • Time-Kill Kinetics Assay: To determine the rate and extent of microbial killing, distinguishing between bacteriostatic and bactericidal activity.[12][13][14][15]

PART 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for determining the MIC of a novel compound.[8] It involves challenging a standardized bacterial inoculum with serial dilutions of the tetrahydroimidazoimidazole derivative in a liquid growth medium.

Causality Behind Experimental Choices:
  • Standardized Inoculum: Using a 0.5 McFarland standard ensures a consistent starting bacterial density (approximately 1-2 x 10⁸ CFU/mL), which is crucial for the reproducibility of MIC values.[16][17]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the recommended medium for susceptibility testing of non-fastidious, rapidly growing aerobic bacteria as its composition is standardized and has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which can influence the activity of certain antimicrobial agents.[12][18]

  • Serial Two-Fold Dilutions: This method allows for a precise determination of the MIC value across a broad concentration range.[19]

  • Inclusion of Controls: Positive (no drug) and negative (no bacteria) controls are essential to validate the assay's performance, ensuring that the bacteria are viable and the medium is sterile.[7]

Experimental Protocol: Broth Microdilution

Materials:

  • Tetrahydroimidazoimidazole derivatives (stock solutions of known concentration, typically in DMSO)

  • Test Organisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or Densitometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (A₆₂₅nm of 0.08-0.13).

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of CAMHB to all wells.

    • Add 100 µL of the stock solution of the tetrahydroimidazoimidazole derivative to the first well and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add the diluted bacterial suspension to each well to achieve the final target concentration of 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.[14]

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[20][21][22] This can be assessed visually or by using a plate reader.

Data Presentation: MIC Values
CompoundS. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Derivative A832
Derivative B16>64
Ciprofloxacin0.250.015
Visualization: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Inoculum 1. Prepare 0.5 McFarland Inoculum Dilution 2. Serial Dilute Compound in Plate Inoculate 3. Inoculate Plate with Bacteria Dilution->Inoculate Add diluted bacterial suspension Incubate 4. Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC 5. Read MIC: Lowest Concentration with No Growth Incubate->Read_MIC Time_Kill_Workflow Prep 1. Prepare Bacterial Culture (Log Phase, ~5x10^5 CFU/mL) Expose 2. Add Compound at Different MIC Multiples Prep->Expose T0 T=0h Expose->T0 Sample, Dilute, Plate T2 T=2h Expose->T2 Sample, Dilute, Plate T4 T=4h Expose->T4 Sample, Dilute, Plate T8 T=8h Expose->T8 Sample, Dilute, Plate T24 T=24h Expose->T24 Sample, Dilute, Plate Count 4. Incubate Plates & Count Colonies Plot 5. Plot log10 CFU/mL vs. Time Count->Plot

Workflow for the Time-Kill Kinetics Assay.

Interpretation of Results

  • MIC: A lower MIC value indicates greater in vitro potency. [19]However, the MIC alone does not predict clinical efficacy. It is a critical parameter for screening and comparing the activity of different derivatives. [20][21]* Zone of Inhibition: A larger zone of inhibition generally corresponds to greater susceptibility of the organism to the compound.

  • Time-Kill Curve: The plot will visually demonstrate the compound's effect. A rapid, concentration-dependent decrease in CFU/mL suggests bactericidal activity, while a plateau or slight decrease indicates a bacteriostatic effect. [14][15]

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, every assay must include a self-validating system:

  • Quality Control Strains: Always run reference strains (e.g., ATCC strains) with known susceptibility profiles in parallel. [19][23]The results for these strains should fall within the acceptable ranges published by CLSI or EUCAST.

  • Consistency Checks: For novel compounds, it is advisable to perform experiments in triplicate to ensure the reproducibility of the results.

  • Adherence to Standards: Strict adherence to the protocols outlined by CLSI and EUCAST is paramount for generating data that is both reliable and comparable to other studies. [3][5][24]

Conclusion

The protocols detailed in this guide provide a robust and standardized approach for the initial in vitro antimicrobial evaluation of novel tetrahydroimidazoimidazole derivatives. By meticulously following these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in identifying promising lead compounds for further development in the fight against antimicrobial resistance.

References

  • EUCAST. (n.d.). EUCAST - ESCMID. Retrieved from [Link]

  • Khan, M., Al-Masoudi, N., & Zarrabi, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 30(4), 103602. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • CLSI. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Wolska, K., Grudniak, A., & Kraczkiewicz-Dowjat, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 165. Retrieved from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • Al-Hussain, S. A., Al-Megrin, W. A., & El-Sayed, N. N. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 27693. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Otaibi, A. M. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(21), 7268. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Gendy, M. S. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12567-12579. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Retrieved from [Link]

  • MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Retrieved from [Link]

  • Humphries, R. M., Kircher, S. M., & Ferrell, A. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. Retrieved from [Link]

  • Al-Omair, L. A., Al-Ghamdi, A. M., & Al-Ghamdi, M. A. (2024). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. Scientific Reports, 14(1), 22105. Retrieved from [Link]

  • SciELO Brasil. (n.d.). Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Nanotechnology Perceptions. (n.d.). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Retrieved from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2018). Molecules, 23(11), 2945. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of imidazoles. Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. (2007). Annals of Laboratory Medicine, 27(4), 278-282. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • JoVE. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Neuroprotective Effect of Imidazo[1,2-a]imidazole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Imidazo[1,2-a]imidazoles in Neuroprotection

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing global health challenge. A common pathological hallmark of these devastating disorders is the progressive loss of neuronal structure and function. This neurodegeneration is often driven by a complex interplay of cellular stressors, including oxidative stress, excitotoxicity, and apoptosis (programmed cell death)[1]. Consequently, the development of therapeutic agents that can protect neurons from these insults is a paramount goal in modern drug discovery.

The imidazo[1,2-a]imidazole scaffold has emerged as a promising heterocyclic structure in medicinal chemistry due to its diverse biological activities. Derivatives of the broader imidazole class have demonstrated significant antioxidant and neuroprotective properties, making them attractive candidates for neurodegenerative disease research[2][3]. This guide provides a comprehensive framework for investigating the neuroprotective effects of novel imidazo[1,2-a]imidazole derivatives in vitro, focusing on their potential to mitigate oxidative stress and inhibit apoptotic pathways in neuronal cell models.

Proposed Mechanism of Neuroprotection: A Dual-Pronged Approach

Based on the activities of related imidazole-containing compounds, we hypothesize that imidazo[1,2-a]imidazole derivatives exert their neuroprotective effects through two primary, interconnected mechanisms: the activation of the Nrf2 antioxidant response and the inhibition of the intrinsic apoptotic cascade.

  • Upregulation of the Nrf2-ARE Antioxidant Pathway : Oxidative stress, an overabundance of reactive oxygen species (ROS), is a key contributor to neuronal damage[1][4]. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the cellular antioxidant response[5][6]. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon activation by small molecules, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[5][6][7]. We propose that imidazo[1,2-a]imidazole compounds can activate this pathway, thereby bolstering the cell's endogenous antioxidant defenses.

  • Inhibition of the Mitochondrial Apoptotic Pathway : Apoptosis is a critical process in neurodegeneration. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process. The ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) determines the cell's fate[8][9]. A high Bcl-2/Bax ratio promotes survival, while a low ratio permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and subsequent activation of executioner caspases, such as Caspase-3[4][8]. We hypothesize that imidazo[1,2-a]imidazole derivatives can favorably modulate the Bcl-2/Bax ratio, thus preventing the initiation of the apoptotic cascade.

Visualizing the Hypothesized Signaling Pathway

Neuroprotective_Mechanism cluster_0 Imidazo[1,2-a]imidazole Compound cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus cluster_4 Apoptotic Cascade Compound Imidazo[1,2-a]imidazole Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Inhibits Keap1 binding Bax Bax Compound->Bax Downregulates Bcl2 Bcl-2 Compound->Bcl2 Upregulates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Translocation Mito Mitochondrial Membrane Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Release Caspase3 Caspase-3 Activation CytC->Caspase3 Activates Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Apoptosis Apoptosis Antioxidant_Genes->Apoptosis Reduces Oxidative Stress Caspase3->Apoptosis

Caption: Proposed neuroprotective signaling pathways of imidazo[1,2-a]imidazole.

Experimental Workflow for Assessing Neuroprotection

A robust evaluation of a potential neuroprotective compound requires a multi-faceted approach. The following workflow outlines a logical sequence of experiments to test the efficacy of imidazo[1,2-a]imidazole derivatives.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: Culture SH-SY5Y Cells Toxicity Step 1: Determine Compound Cytotoxicity (MTT Assay) Start->Toxicity Dose_Selection Select Non-Toxic Doses Toxicity->Dose_Selection Pretreat Pre-treat with Imidazo[1,2-a]imidazole Dose_Selection->Pretreat Induce_Injury Step 2: Induce Neurotoxicity (e.g., H₂O₂ or Glutamate) Assess_Viability Step 3: Assess Neuroprotection (MTT Assay) Induce_Injury->Assess_Viability Pretreat->Induce_Injury Mechanistic_Studies Step 4: Mechanistic Assays Assess_Viability->Mechanistic_Studies ROS_Assay ROS Measurement (DCFH-DA Assay) Mechanistic_Studies->ROS_Assay Caspase_Assay Caspase-3 Activity Assay Mechanistic_Studies->Caspase_Assay Western_Blot Western Blot Analysis (Nrf2, HO-1, Bcl-2, Bax) Mechanistic_Studies->Western_Blot End End: Data Analysis & Interpretation ROS_Assay->End Caspase_Assay->End Western_Blot->End

Caption: A streamlined workflow for evaluating neuroprotective compounds.

Detailed Protocols

Part 1: Cell Culture and Compound Preparation

1.1. Cell Line Maintenance

The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neuroprotection studies due to its human origin and ability to exhibit neuronal characteristics[10][11].

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells when they reach 80-90% confluency. Wash with Phosphate-Buffered Saline (PBS), detach with a brief incubation of 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

1.2. Preparation of Imidazo[1,2-a]imidazole Stock Solutions

  • Dissolve the synthesized imidazo[1,2-a]imidazole compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Crucial Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity[12]. Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Part 2: Establishing the Neurotoxicity Model

To test for neuroprotection, a consistent and reproducible model of neuronal injury must be established. Oxidative stress induced by hydrogen peroxide (H₂O₂) is a common and effective method[4][11][12][13][14].

2.1. H₂O₂-Induced Oxidative Stress

  • Objective: To determine the optimal concentration of H₂O₂ that induces approximately 50% cell death (IC₅₀) in SH-SY5Y cells.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours[12].

    • Prepare a range of H₂O₂ concentrations (e.g., 50, 100, 200, 400, 800 µM) in serum-free culture medium.

    • Replace the medium in the wells with the H₂O₂-containing medium.

    • Incubate for 24 hours at 37°C.

    • Assess cell viability using the MTT assay (see Protocol 3.1).

    • The concentration that results in ~50% viability will be used for subsequent neuroprotection experiments[14].

Part 3: Core Neuroprotection and Mechanistic Assays

3.1. Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability[15].

  • Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate (1.5 x 10⁴ cells/well) and incubate for 24 hours.

    • For Cytotoxicity Screening: Replace the medium with fresh medium containing various concentrations of the imidazo[1,2-a]imidazole compound (and a vehicle control). Incubate for 24 hours.

    • For Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of the imidazo[1,2-a]imidazole compound for 2-6 hours[12][16]. Then, add the pre-determined IC₅₀ concentration of H₂O₂ and co-incubate for another 24 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

3.2. Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to quantify intracellular ROS levels.

  • Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells in a black, clear-bottom 96-well plate and treat as described in the neuroprotection assay (Protocol 3.1).

    • After treatment, wash the cells once with warm PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-60 minutes at 37°C, protected from light[16].

    • Wash the cells twice with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).

    • An increase in fluorescence indicates higher ROS levels.

3.3. Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.

  • Principle: The assay utilizes a synthetic substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing a chromophore (p-nitroaniline, pNA) that can be measured colorimetrically.

  • Protocol:

    • Seed cells in a 6-well plate and treat as described for the neuroprotection assay.

    • After treatment, harvest the cells and lyse them according to the manufacturer's protocol of a commercial caspase-3 activity kit.

    • Determine the protein concentration of the cell lysates.

    • Incubate an equal amount of protein from each sample with the caspase-3 substrate in the provided reaction buffer.

    • Measure the absorbance at 405 nm.

    • The increase in absorbance is proportional to the caspase-3 activity.

3.4. Western Blot Analysis for Key Signaling Proteins

Western blotting allows for the semi-quantitative analysis of specific protein levels.

  • Objective: To measure the expression levels of Nrf2, HO-1, Bcl-2, and Bax.

  • Protocol:

    • Treat cells in 6-well plates as previously described.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control. The Bcl-2/Bax ratio can then be calculated[8][9][17].

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is essential for clear interpretation and comparison across different experimental conditions.

Table 1: Representative Cell Viability Data (MTT Assay)

Treatment GroupConcentrationCell Viability (% of Control)
Control (Vehicle)-100 ± 5.0
H₂O₂ (e.g., 200 µM)200 µM48 ± 3.5
Imidazo[1,2-a]imidazole1 µM98 ± 4.2
Imidazo[1,2-a]imidazole10 µM95 ± 5.1
Imidazo[1,2-a]imidazole (1 µM) + H₂O₂1 µM + 200 µM65 ± 4.8*
Imidazo[1,2-a]imidazole (10 µM) + H₂O₂10 µM + 200 µM85 ± 5.3**

*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. H₂O₂ alone.

Table 2: Summary of Mechanistic Assay Outcomes

AssayH₂O₂ TreatmentImidazo[1,2-a]imidazole + H₂O₂Expected Outcome with Neuroprotection
ROS Levels ↑↑↑Reduction in ROS
Caspase-3 Activity ↑↑↑Inhibition of apoptosis
Bcl-2/Bax Ratio ↓↓↓Increased anti-apoptotic signaling
Nrf2 Nuclear Levels ↑↑Enhanced antioxidant response

Trustworthiness and Self-Validation

The protocols described herein form a self-validating system. A positive result in the primary neuroprotection screen (MTT assay) should be corroborated by positive outcomes in the mechanistic assays. For an imidazo[1,2-a]imidazole compound to be considered a valid neuroprotective agent via the proposed mechanism, it should not only increase cell viability but also demonstrably reduce oxidative stress (lower ROS), inhibit apoptosis (lower caspase-3 activity), and modulate the key signaling proteins in the hypothesized direction (increase Bcl-2/Bax ratio and Nrf2 activation). Consistent results across these multiple, mechanistically-linked endpoints provide a high degree of confidence in the findings.

References

  • Angeloni, C., et al. (2017). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Frontiers in Molecular Neuroscience. (2023). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. Frontiers. Available from: [Link]

  • Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Semantic Scholar. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (n.d.). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. MDPI. Available from: [Link]

  • Bentham Science. (n.d.). Mitochondrial Dysfunction and Glutamate Excitotoxicity Studied in Primary Neuronal Cultures. Bentham Science Publishers. Available from: [Link]

  • PubMed Central (PMC). (2023). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures. National Center for Biotechnology Information. Available from: [Link]

  • protocols.io. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Effect of hydrogen peroxide on the viability of SH-SY5Y cells. ResearchGate. Available from: [Link]

  • Chulalongkorn University Digital Collections. (n.d.). Protective effects of eriodictyol on hydrogen peroxide-induced cell death in SH-SY5Y cells. Chulalongkorn University. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. National Center for Biotechnology Information. Available from: [Link]

  • Globe Thesis. (2022). Targeting Nrf2 With Small Molecules For Neuroprotection. Globe Thesis. Available from: [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. NeuroProof. Available from: [Link]

  • PubMed. (2006). Imidazole derivatives as antioxidants and selective inhibitors of nNOS. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2000). Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2022). A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (n.d.). NRF2 Activation by Nitrogen Heterocycles: A Review. MDPI. Available from: [Link]

  • Journal of Cell Science. (2018). Axonal degeneration induced by glutamate excitotoxicity is mediated by necroptosis. The Company of Biologists. Available from: [Link]

  • Semantic Scholar. (2023). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Semantic Scholar. Available from: [Link]

  • PubMed. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (1973). Inhibition of cortical neurones by imidazole and some derivatives. National Center for Biotechnology Information. Available from: [Link]

  • Semantic Scholar. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Semantic Scholar. Available from: [Link]

  • PubMed. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. National Center for Biotechnology Information. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. PubMed. Available from: [Link]

  • MDPI. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. Available from: [Link]

  • ResearchGate. (2024). Ameliorative inhibition of sirtuin 6 by imidazole derivative triggers oxidative stress-mediated apoptosis associated with Nrf2/Keap1 signaling in non-small cell lung cancer cell lines. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). The ratio of anti-apoptosis-related Bcl-2/Bax in the brain tissue of the R6/2 (HD) mice was increased under oral B401 treatment. ResearchGate. Available from: [Link]

  • Frontiers. (2022). 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans. Frontiers. Available from: [Link]

  • PubMed. (2023). Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. (2019). Bcl-2/Bax ratio increase does not prevent apoptosis of glia and granular neurons in patients with temporal lobe epilepsy. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central (PMC). (n.d.). Amyloid β Peptide of Alzheimer's Disease Downregulates Bcl-2 and Upregulates Bax Expression in Human Neurons. National Center for Biotechnology Information. Available from: [Link]

Sources

developing novel imidazo[1,2-a]imidazole-based therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Developing Novel Imidazo[1,2-a]imidazole-based Therapeutics

For: Researchers, scientists, and drug development professionals.

Introduction: The Imidazo[1,2-a]imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] Its unique five-membered heterocyclic structure, containing two nitrogen atoms, allows for versatile chemical modifications, leading to a broad spectrum of therapeutic applications including antimicrobial, anticancer, and anti-inflammatory properties.[1] Fused heterocyclic systems often exhibit enhanced biological activity. The imidazo[1,2-a]imidazole scaffold, a nitrogen-bridged bicyclic system, has emerged as a "privileged scaffold." This means its structure is frequently found in compounds with a wide range of biological activities, making it a highly attractive starting point for drug discovery programs.[2][3][4]

Derivatives of the closely related imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine cores are found in marketed drugs and clinical candidates for treating insomnia, heart failure, and ulcers, and have shown potent activities against cancer, viruses, and bacteria.[2][5][6][7][8][9] This history of clinical success underscores the potential of related fused imidazole systems. This guide provides a comprehensive overview of the key stages in developing novel therapeutics based on the imidazo[1,2-a]imidazole core, from initial synthesis to preclinical evaluation. We will focus on the causality behind experimental choices, providing robust, self-validating protocols to ensure scientific integrity.

Part 1: Synthesis and Library Generation of Imidazo[1,2-a]imidazole Derivatives

The foundation of any small molecule drug discovery program is a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library. For imidazo[1,2-a]imidazole derivatives, multi-component reactions (MCRs) are particularly powerful. MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, which is highly efficient for generating chemical diversity.[10][11]

Rationale for Multi-Component Synthesis

Choosing an MCR approach, such as the one-pot synthesis involving an aromatic aldehyde, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile, offers several advantages over traditional linear synthesis[10]:

  • Efficiency: It significantly reduces the number of synthetic steps, saving time, resources, and reducing waste.[12]

  • Diversity: By simply varying the starting materials (e.g., using a library of different aldehydes), a large number of diverse analogs can be rapidly produced for structure-activity relationship (SAR) studies.

  • Complexity: It allows for the rapid construction of complex, drug-like molecules from simple, commercially available precursors.[13]

Protocol 1: One-Pot Synthesis of 1H-imidazo[1,2-a]imidazole-3-amine Derivatives

This protocol is adapted from a highly efficient MCR for generating the core scaffold.[10][13]

Materials:

  • Substituted aromatic aldehyde (1.0 mmol)

  • Benzoyl cyanide (1.0 mmol)

  • 2-aminoimidazole-4,5-dicarbonitrile (1.0 mmol)

  • Pyridine (5 mL)

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the substituted aromatic aldehyde (1.0 mmol), benzoyl cyanide (1.0 mmol), and 2-aminoimidazole-4,5-dicarbonitrile (1.0 mmol).

  • Add pyridine (5 mL) to the flask. Pyridine acts as both the solvent and a basic catalyst to facilitate the condensation reactions.

  • Stir the mixture at room temperature for 10 minutes to ensure all reactants are dissolved.

  • Heat the reaction mixture to reflux (approximately 115°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to yield the pure 1H-imidazo[1,2-a]imidazole-3-amine derivative.

  • Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[14]

Part 2: In Vitro Evaluation - From Target Engagement to Cellular Effects

Once a library of compounds is synthesized, the next step is to screen them for biological activity. This is typically done in a hierarchical fashion, starting with specific molecular target assays and progressing to more complex cell-based assays. A key area of interest for imidazo-based compounds is oncology, where they have been shown to inhibit various targets including protein kinases and bromodomains.[1][15][16][17]

G

Focus Target: Bromodomain BRD4

Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a critical role in regulating the transcription of key oncogenes like MYC.[18][19] Inhibiting BRD4 has become a major therapeutic strategy in oncology.[19][20] Imidazo[1,2-a]pyridine scaffolds have been successfully used to develop potent BRD4 inhibitors.[15]

Protocol 2: BRD4(1) Bromodomain Binding Assay (AlphaScreen)

This protocol describes a high-throughput, homogeneous assay to measure the ability of test compounds to disrupt the interaction between the first bromodomain of BRD4 (BRD4(1)) and an acetylated histone peptide.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology relies on the interaction of donor and acceptor beads. When in close proximity (i.e., when BRD4 binds the histone peptide), a laser-excited photosensitizer on the Donor bead converts ambient oxygen to singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. An inhibitor will disrupt the BRD4-peptide interaction, separating the beads and reducing the signal.

Materials:

  • His-tagged recombinant BRD4(1) protein

  • Biotinylated Histone H4 acetylated lysine peptide (Biotin-H4K5acK8acK12acK16ac)

  • Streptavidin-coated Donor Beads

  • Nickel Chelate (Ni-NTA) Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • Test compounds dissolved in DMSO

  • 384-well white opaque microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known BRD4 inhibitor like JQ1 (positive control, 100% inhibition).[19]

  • Reagent Preparation:

    • Prepare a solution of His-tagged BRD4(1) and Biotin-H4 peptide in assay buffer.

    • Prepare a suspension of Ni-NTA Acceptor beads and Streptavidin-coated Donor beads in assay buffer, protected from light.

  • Assay Reaction:

    • Add 5 µL of the BRD4(1)/Biotin-H4 peptide solution to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding to the protein.

    • Add 5 µL of the bead suspension to each well.

  • Incubation & Reading:

    • Seal the plate and incubate for 60 minutes at room temperature in the dark to allow for bead-protein/peptide binding.

    • Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the signal is inhibited).

Protocol 3: Cancer Cell Antiproliferation Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[6][21]

Materials:

  • Human cancer cell line (e.g., HCC1937 breast cancer cells, A375 melanoma cells).[6][21]

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well clear flat-bottom plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Add serially diluted compounds to the wells. Include wells with DMSO only (vehicle control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Mechanism of Action & In Vivo Evaluation

Promising compounds from in vitro screens must be further investigated to understand their mechanism of action and to assess their efficacy and safety in a living organism.

Elucidating the Molecular Mechanism

If a compound inhibits BRD4 binding and shows antiproliferative activity, the next logical step is to confirm that it works by inhibiting the target pathway in cells.

G

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the anticancer effect of a lead compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

  • Human cancer cells (the same line used for in vitro assays).

  • Lead compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80).

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 106 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm3).

  • Randomization and Dosing: Randomize mice into groups (e.g., vehicle control, test compound at different doses, positive control).

  • Treatment: Administer the compound or vehicle daily (or as determined by pharmacokinetic studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width2).

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy. Perform statistical analysis to determine if the observed effects are significant.

Part 4: Data Interpretation and Lead Optimization

The data gathered from synthesis and testing must be integrated to guide the next steps.

Structure-Activity Relationship (SAR)

SAR is the process of correlating changes in a molecule's chemical structure with its biological activity. By comparing the IC50 values of different analogs, researchers can identify which parts of the molecule are critical for activity.

Example SAR Data Table:

Compound IDR1-substituent (Aromatic Aldehyde)BRD4(1) IC50 (µM)[15]HCC1937 GI50 (µM)[21]
LEAD-001 4-methoxyphenyl1.25.8
LEAD-002 4-chlorophenyl0.52.1
LEAD-003 3-pyridyl0.83.5
LEAD-004 Phenyl2.510.2

Interpretation: From this hypothetical data, one could infer that an electron-withdrawing group at the 4-position of the phenyl ring (LEAD-002) improves potency against both the target and the cancer cells compared to an electron-donating group (LEAD-001) or an unsubstituted ring (LEAD-004). This insight would guide the synthesis of new analogs with other electron-withdrawing groups to further optimize potency.

References

  • Vertex AI Search. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives. [Link]

  • Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4). [Link]

  • ResearchGate. (n.d.). Examples of imidazo[1,2-a]pyridine containing drugs and biologically active compounds. [Link]

  • Yıldırım, S., et al. (2021). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. [Link]

  • Dast-Amouz, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Research in Social and Administrative Pharmacy. [Link]

  • Ghorpade, S., et al. (2018). Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. National Institutes of Health. [Link]

  • Kumar, A., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Altaher, A. M. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. National Institutes of Health. [Link]

  • Nguyen, T. L. T., et al. (2022). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Ananthan, S., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. National Institutes of Health. [Link]

  • Baviskar, A. T., et al. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]

  • Dast-Amouz, S., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed. [Link]

  • Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. National Institutes of Health. [Link]

  • Kar, S., & Bauer, J. T. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Senduny, F. F., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. National Institutes of Health. [Link]

  • Sharma, V., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]

  • ChemRxiv. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]

  • Al-Blewi, F. F., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. MDPI. [Link]

  • Kumar, D., et al. (2023). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv. [Link]

  • Goel, R., et al. (2021). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]

  • Uslu, A., & Özden, T. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of imidazo[1,2-a]imidazole.... [Link]

  • Azzouzi, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Lucas, X., et al. (2013). Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening. National Institutes of Health. [Link]

  • Rivera-Mondragón, A., et al. (2022). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. MDPI. [Link]

  • Gudmundsson, K. S., & Johns, B. A. (2007). Imidazo[1,2-a]pyridines with potent activity against herpesviruses. PubMed. [Link]

  • Chen, C., et al. (2020). Discovery and lead identification of quinazoline-based BRD4 inhibitors. National Institutes of Health. [Link]

  • Pawar, G. P., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. National Institutes of Health. [Link]

  • Azzouzi, M., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Kumar, A., et al. (2019). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]

  • Gecibesler, I. H., et al. (2022). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. ACS Publications. [Link]

  • Zhang, Y., et al. (2022). Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis. National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). New leap of BRD9 inhibitor: Imidazole substituents making BRD9 inhibitors excellent drug candidates for AML. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Functionalization of the Imidazo[1,2-a]imidazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-a]imidazole Core - A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]imidazole ring system is a fused bicyclic nitrogen heterocycle that represents a compelling "privileged scaffold" for drug discovery. Composed of two fused imidazole rings, this electron-rich architecture serves as a versatile framework for interacting with a multitude of biological targets.[1] While its close relatives, the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds, are extensively studied and present in numerous marketed drugs, the imidazo[1,2-a]imidazole core is a less explored but equally promising frontier.[2][3] Derivatives have shown potential as inhibitors of key biological targets, such as Lymphocyte Function-Associated Antigen 1 (LFA-1), highlighting their therapeutic relevance.[4]

The power of this scaffold lies in its potential for multi-vector functionalization. Introducing diverse substituents around the core allows for the fine-tuning of steric, electronic, and physicochemical properties, which is essential for optimizing target affinity, selectivity, and pharmacokinetic profiles (ADMET). This guide provides an in-depth overview of the key reactive sites and presents field-proven strategies and detailed protocols for the regioselective functionalization of the imidazo[1,2-a]imidazole scaffold.

Reactivity and Regioselectivity of the Imidazo[1,2-a]imidazole Scaffold

Understanding the intrinsic reactivity of the imidazo[1,2-a]imidazole core is paramount for designing successful functionalization strategies. The scaffold is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack and a prime candidate for modern C-H functionalization methodologies.

Based on extensive studies of related imidazo-fused systems, the primary sites for functionalization are the carbon atoms of the imidazole ring that is not fused at the N1-C7a bond.[5][6]

  • C3-Position : This is generally the most electronically activated and sterically accessible position, making it the primary target for electrophilic substitution and direct C-H functionalization.[5]

  • C5 and C6-Positions : These positions are also viable points for functionalization, often accessed through a two-step sequence involving initial halogenation followed by cross-coupling, or via directed metallation.[4]

  • C2-Position : While less reactive towards electrophilic attack, this position can be functionalized, often through multi-component synthesis strategies or specific catalytic systems.

Fig. 1: Structure and key reactive sites of the imidazo[1,2-a]imidazole scaffold.

Key Functionalization Strategies and Protocols

The functionalization of the imidazo[1,2-a]imidazole core can be broadly categorized into two main approaches: direct C-H functionalization of the parent scaffold and cross-coupling reactions of pre-functionalized (e.g., halogenated) intermediates.

Strategy 1: Direct C-H Arylation at the C3-Position

Direct C-H activation is a powerful, atom-economical strategy for forging C-C bonds, avoiding the need for pre-functionalization steps.[7] For the imidazo[1,2-a]imidazole scaffold, palladium-catalyzed C-H arylation at the electron-rich C3-position has been successfully demonstrated, providing a streamlined route to 3-aryl derivatives.[4]

Causality Behind Experimental Choices:

  • Catalyst System : A palladium(II) source like Pd(OAc)₂ is a common and effective pre-catalyst that forms the active Pd(0) species in situ.

  • Ligand : Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the C-H activation step and promote reductive elimination.[8]

  • Base : A carbonate or phosphate base is crucial. It acts as a proton shuttle in concerted metallation-deprotonation mechanisms and neutralizes the acid generated during the reaction.[9]

  • Solvent : High-boiling point, polar aprotic solvents like dioxane or DMF are typically used to ensure solubility of reactants and to achieve the necessary reaction temperatures.[10]

Experimental Protocol 1: Palladium-Catalyzed Direct C3-Arylation

This protocol describes the regioselective direct arylation of a generic imidazo[1,2-a]imidazole core with an aryl bromide.

Reagent/ParameterRecommended Value/TypePurpose
Starting Material Imidazo[1,2-a]imidazole1.0 equiv.
Coupling Partner Aryl Bromide/Iodide1.2 - 1.5 equiv.
Palladium Source Palladium(II) Acetate (Pd(OAc)₂)2 - 5 mol%
Ligand XPhos or SPhos4 - 10 mol%
Base Potassium Carbonate (K₂CO₃)2.0 - 2.5 equiv.
Solvent 1,4-Dioxane (anhydrous)~0.1 M concentration
Temperature 100 - 120 °CTo drive catalytic cycle
Atmosphere Nitrogen or ArgonTo prevent catalyst oxidation

Step-by-Step Methodology:

  • Vessel Preparation : To a dry oven-dried Schlenk flask, add the imidazo[1,2-a]imidazole (1.0 equiv.), aryl halide (1.2 equiv.), palladium(II) acetate (5 mol%), XPhos (10 mol%), and potassium carbonate (2.5 equiv.).

  • Inert Atmosphere : Evacuate and backfill the flask with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe.

  • Reaction : Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-arylated imidazo[1,2-a]imidazole.

Self-Validation : The expected outcome is the formation of a single major product corresponding to the C3-arylated isomer. This can be confirmed by ¹H NMR, where the disappearance of the C3-proton signal is expected, and by mass spectrometry.

Strategy 2: Halogenation and Subsequent Suzuki-Miyaura Cross-Coupling

A robust and highly versatile two-step approach involves initial regioselective halogenation of the scaffold, followed by a palladium-catalyzed cross-coupling reaction. This strategy opens the door to a vast array of functional groups that can be introduced via commercially available boronic acids.[11] This has been effectively applied to introduce aryl, heteroaryl, or vinyl groups at the C6-position of bromo-substituted imidazo[1,2-a]imidazolin-2-ones.[4]

Fig. 2: Two-step functionalization workflow via halogenation and Suzuki coupling.

Experimental Protocol 2: Suzuki-Miyaura Coupling of a 6-Bromo-Imidazo[1,2-a]imidazole

This protocol provides a general method for the Suzuki coupling of a pre-brominated imidazo[1,2-a]imidazole with an arylboronic acid.[12][13]

Reagent/ParameterRecommended Value/TypePurpose
Starting Material 6-Bromo-imidazo[1,2-a]imidazole1.0 equiv.
Coupling Partner Arylboronic Acid1.5 equiv.
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)2 - 5 mol%
Base Na₂CO₃ or K₃PO₄2.0 - 3.0 equiv.
Solvent System Dioxane/H₂O or Toluene/EtOH/H₂OBiphasic system
Temperature 80 - 100 °CTo drive catalytic cycle
Atmosphere Nitrogen or ArgonTo prevent catalyst oxidation

Step-by-Step Methodology:

  • Reactant Mixture : In a round-bottom flask, combine the 6-bromo-imidazo[1,2-a]imidazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., Na₂CO₃, 2.0 equiv.).

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction : Heat the mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude material by flash column chromatography (silica gel) to obtain the pure 6-aryl-imidazo[1,2-a]imidazole product.[14]

Trustworthiness & Self-Validation : The success of the reaction is validated by the complete consumption of the starting bromide (monitored by LC-MS) and the appearance of the desired product with the correct mass. NMR spectroscopy should confirm the absence of the C-Br bond and the presence of signals corresponding to the newly introduced aryl group.

Applications in Drug Discovery

The functionalization of the imidazo[1,2-a]imidazole scaffold is a critical step in generating libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies. The ability to strategically place different functional groups allows for the optimization of interactions with protein binding pockets.

  • Modulating Potency : Introducing electron-donating or withdrawing groups can alter the electronic nature of the scaffold, influencing hydrogen bonding and other key interactions.[15]

  • Improving Selectivity : Steric modifications through the addition of bulky substituents can enhance selectivity for a specific enzyme or receptor isoform.

  • Enhancing ADMET Properties : Functionalization with polar groups can improve solubility, while modifying lipophilicity is crucial for cell permeability and metabolic stability.

The methodologies described herein provide a robust toolkit for medicinal chemists to explore the chemical space around the imidazo[1,2-a]imidazole core, accelerating the discovery of new therapeutic agents.[16]

References

  • Cao, H., Zhan, H., Lin, Y., Lin, X., Du, Z., & Jiang, H. (2012). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. Organic Letters, 14(7), 1688–1691. [Link]

  • Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(100), 81608-81637. [Link]

  • Jadhav, S. D., Singh, U. P., & Gaikwad, N. D. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

  • Lee, H. M., et al. (2013). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. [Link]

  • Macdonald, J., Oldfield, V., Bavetsias, V., & Blagg, J. (2013). Regioselective C2-arylation of imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(13), 2163-2170. [Link]

  • Panda, N., & Jena, A. K. (2012). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Structures of some biologically active imidazoles and imidazo[1,2-a]pyrimidines. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Retrieved from ResearchGate. [Link]

  • Shao, L.-X. (2017). An arylation method for imidazo[1,2-a]pyridine. SciSpace. [Link]

  • Smaali, A., et al. (2014). Access to Imidazo[1,2-a]imidazolin-2-ones and Functionalization through Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. [Link]

  • Wang, X., et al. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record, 19(10), 2105-2118. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Chourasiya, A., et al. (2023). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC - NIH. [Link]

  • Knolker, H. J., & Reddy, K. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Request PDF. [Link]

  • MDPI. (2021). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. [Link]

  • ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. [Link]

  • Wang, Z., et al. (2022). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Weidner, K., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH. [Link]

  • Yellol, G. S., et al. (2014). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Request PDF. [Link]

  • Youssif, B. G., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. [Link]

  • Zhang, D., et al. (2021). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions and troubleshooting for the purification of crude 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to ensure the consistent attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride?

The impurity profile is largely dependent on the synthetic route. However, common impurities often include unreacted starting materials such as 1-(β-aminoethyl)-2-imidazolidinethione or its precursors, residual solvents, and side-products from incomplete cyclization or subsequent degradation.[1] A publication on the chemistry of this compound noted that an oily product could contain the free base, which was separated by treatment with boiling acetone.[1]

Q2: What are the key physicochemical properties to consider during purification?

This compound is a hydrochloride salt of a basic, heterocyclic amine. Key properties include:

  • Hygroscopicity: Like many hydrochloride salts, this compound is likely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This necessitates careful handling, thorough drying, and storage in a desiccated environment.[3]

  • Solubility: As a salt, it exhibits good solubility in polar protic solvents like water and methanol.[3] A related synthesis describes dissolving the free base in 2-propanol before acidification to precipitate the hydrochloride salt, indicating the salt has lower solubility in isopropanol.[4]

  • pH Sensitivity: The stability of the salt is dependent on pH. In basic conditions, it will revert to the free base, which has significantly different solubility and handling characteristics.

Q3: What are the primary recommended purification strategies?

The most effective and widely used method for purifying this compound is recrystallization . Given its salt nature, solvent selection is critical. Alternative methods like column chromatography can be employed but may present challenges due to the compound's polarity and interaction with standard silica gel.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format.

Issue 1: The product "oils out" during recrystallization instead of forming crystals.

  • Question: I dissolved my crude product in a hot solvent, but upon cooling, it separated as an oil rather than forming solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute is below its melting point but is still liquid in the saturated solution, often because the solution's boiling point is higher than the compound's melting point or because impurities are depressing the melting point.

    Causality & Solution Workflow:

    G start Product Oils Out sol1 Reduce Solvent Polarity: Add a 'poor' solvent (e.g., acetone, ethyl acetate) dropwise to the hot, oily solution until turbidity persists. start->sol1 sol2 Promote Nucleation: 1. Scratch the inner surface of the flask with a glass rod. [1] 2. Add a seed crystal of pure product. [1] start->sol2 sol3 Slow Down Cooling: Allow the solution to cool gradually to room temperature before moving to an ice bath or refrigerator. [4] start->sol3 sol4 Re-evaluate Solvent System: The solubility gradient may be too steep. Try a different single solvent or a new co-solvent mixture. start->sol4 end Crystals Form Successfully sol1->end sol2->end sol3->end sol4->end

    Caption: Troubleshooting workflow for product oiling out.

Issue 2: Very low or no product recovery after recrystallization.

  • Question: I successfully recrystallized my compound, but the final isolated yield is extremely low. What went wrong?

  • Answer: This is a common issue typically caused by using an excessive volume of solvent or selecting a solvent in which the compound retains significant solubility even at low temperatures.

    Troubleshooting Steps:

    • Reduce Mother Liquor Volume: Take the filtrate (mother liquor) and reduce its volume by 50-75% using a rotary evaporator. Cool the concentrated solution again to see if a second crop of crystals forms. This second crop may require re-purification.

    • Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling.

    • Change the Solvent System: The chosen solvent may be too "good." A co-solvent system, where the compound is soluble in a "good" solvent (like methanol) and insoluble in a "poor" solvent (like diethyl ether or ethyl acetate), can be more effective. Dissolve the crude product in a minimal amount of the good solvent and add the poor solvent dropwise until the solution becomes cloudy, then reheat to clarify before cooling.

Issue 3: The final product is discolored (e.g., yellow, brown).

  • Question: My final hydrochloride salt is off-white or yellowish, not pure white. How can I remove the color impurities?

  • Answer: Colored impurities are common and can often be removed with an activated carbon treatment during recrystallization.

    Procedure:

    • Dissolve the crude, colored product in the appropriate hot recrystallization solvent.

    • Remove the flask from the heat source.

    • Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute mass. Caution: Adding carbon to a boiling solution can cause violent bumping.

    • Gently swirl the mixture and reheat to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Allow the hot, clear filtrate to cool and crystallize as usual.

Issue 4: The purified salt is sticky and difficult to handle.

  • Question: After filtration, my product is a sticky solid that is hard to dry and handle. What is the cause?

  • Answer: This is often a sign of two potential issues: residual solvent or hygroscopicity. Hydrochloride salts of amines are notoriously hygroscopic and will readily absorb water from the air, becoming sticky or even deliquescent.[2]

    Solutions:

    • Thorough Drying: Ensure the product is dried under high vacuum, preferably in a vacuum oven with a desiccant like P₂O₅, to remove all traces of solvent and water. Dry to a constant weight.

    • Inert Atmosphere Handling: Once dry, handle the product in a glove box or under a stream of dry, inert gas (like nitrogen or argon) to prevent moisture absorption.[5]

    • Solvent Choice: Ensure the washing solvent used during filtration is sufficiently volatile and non-hygroscopic (e.g., cold acetone or diethyl ether) and is used sparingly.

Experimental Protocols & Workflows
General Purification Workflow

The overall process involves dissolving the crude material, removing impurities, and isolating the pure crystalline product.

Sources

Technical Support Center: Minimizing Side Products in Imidazo[1,2-a]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize side product formation and optimize your reaction outcomes.

Introduction to Imidazo[1,2-a]imidazole Synthesis

The imidazo[1,2-a]imidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The most common and versatile method for its synthesis is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction brings together a 2-aminoimidazole, an aldehyde, and an isocyanide in a one-pot process to rapidly generate molecular complexity.[1]

While powerful, the GBB reaction is not without its challenges. The formation of unwanted side products can complicate purification, reduce yields, and consume valuable starting materials. This guide will address the most frequently encountered issues and provide actionable solutions to steer your synthesis towards the desired imidazo[1,2-a]imidazole product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the GBB synthesis of imidazo[1,2-a]imidazoles?

The most prevalent side product is the formation of a linear Ugi-type adduct, which competes with the desired cyclized GBB product. This is particularly common when using aliphatic aldehydes.[2] Another potential issue is the formation of regioisomers if the starting 2-aminoimidazole is unsymmetrically substituted.

Q2: How do substituents on the 2-aminoimidazole ring affect the reaction?

Substituents on the 2-aminoimidazole starting material play a crucial role in its reactivity. Electron-withdrawing groups (EWGs) at the C4 and C5 positions are often employed to increase the acidity of the endocyclic NH proton, which is believed to facilitate the initial imine formation and subsequent cyclization.[3] However, bulky substituents at the C4 position have been reported to hinder the GBB reaction.[3] The electronic nature of these substituents can also influence the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen, thereby affecting the rates of competing reaction pathways.

Q3: Can I use aliphatic aldehydes in the GBB reaction to synthesize imidazo[1,2-a]imidazoles?

While possible, the use of aliphatic aldehydes increases the likelihood of forming the undesired Ugi-type side product.[2] Schiff bases formed from aliphatic aldehydes can be less stable and may favor the linear Ugi pathway over the GBB cyclization. However, careful optimization of reaction conditions, such as the choice of catalyst and temperature, can help to favor the formation of the desired imidazo[1,2-a]imidazole.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their underlying causes, and step-by-step protocols to mitigate them.

Issue 1: Predominant Formation of a Linear Ugi-Type Adduct

Symptoms:

  • The major product isolated has a molecular weight corresponding to the sum of the 2-aminoimidazole, aldehyde, isocyanide, and a molecule of water (or other nucleophile from the solvent).

  • ¹H NMR analysis shows characteristic signals for an acyclic peptide-like structure rather than the fused bicyclic system of the imidazo[1,2-a]imidazole.

Root Cause Analysis:

The GBB and Ugi reactions share a common intermediate, a nitrilium ion, formed after the nucleophilic attack of the isocyanide on the initially formed Schiff base. The reaction pathway diverges from this intermediate. In the GBB reaction, an intramolecular cyclization occurs, leading to the fused heterocyclic product. In the Ugi reaction, an external nucleophile (often the counter-ion of the acid catalyst or a solvent molecule) attacks the nitrilium ion, resulting in the linear adduct. The use of aliphatic aldehydes often favors the Ugi pathway.

Visualizing the Competing Pathways:

GBB_vs_Ugi reagents 2-Aminoimidazole + Aldehyde + Isocyanide schiff_base Schiff Base reagents->schiff_base Condensation nitrilium Nitrilium Ion Intermediate schiff_base->nitrilium + Isocyanide gbb_product Imidazo[1,2-a]imidazole (Desired Product) nitrilium->gbb_product Intramolecular Cyclization ugi_product Ugi Adduct (Side Product) nitrilium->ugi_product Nucleophilic Attack

Caption: Competing GBB and Ugi reaction pathways.

Mitigation Strategies & Protocols:

StrategyProtocolCausality
Catalyst Optimization 1. Screen Lewis Acids: Begin with a common Lewis acid catalyst such as Sc(OTf)₃ or Yb(OTf)₃ at 10-20 mol%.2. Try Brønsted Acids: If Ugi product formation persists, switch to a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or perchloric acid (HClO₄). These can sometimes favor the cyclization pathway.3. Catalyst Loading: Systematically vary the catalyst loading from 5 mol% to 30 mol% to find the optimal concentration that promotes the GBB reaction without accelerating the Ugi pathway.The nature and strength of the acid catalyst can influence the stability of the nitrilium intermediate and the rate of intramolecular cyclization versus intermolecular nucleophilic attack.
Temperature Control 1. Initial Low Temperature: Start the reaction at room temperature or even 0 °C, especially when using reactive aliphatic aldehydes.2. Gradual Heating: If the reaction is sluggish, slowly increase the temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS to track the formation of both the desired product and the Ugi adduct.Lower temperatures can disfavor the higher activation energy pathway, which may be the Ugi reaction in some cases, allowing the desired intramolecular cyclization to dominate.
Solvent Selection 1. Aprotic Solvents: Employ non-nucleophilic, aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or toluene.2. Avoid Protic Solvents: Minimize or avoid the use of protic solvents like methanol or ethanol, as they can act as nucleophiles and promote the Ugi pathway.[4] If a protic solvent is necessary for solubility, consider using it in a mixture with an aprotic solvent.Protic solvents can directly participate in the reaction as nucleophiles, leading to the formation of the Ugi adduct. Aprotic solvents minimize this competing reaction.

Issue 2: Formation of Regioisomeric Products

Symptoms:

  • Isolation of a mixture of products with the same mass but different chromatographic and spectroscopic properties.

  • ¹H NMR of the product mixture shows two sets of signals for the imidazo[1,2-a]imidazole core.

Root Cause Analysis:

When an unsymmetrically substituted 2-aminoimidazole is used, the initial condensation with the aldehyde can occur at either of the two endocyclic nitrogen atoms, leading to two different Schiff base intermediates. Subsequent reaction with the isocyanide and cyclization will then produce a mixture of regioisomers. The regioselectivity is often influenced by the electronic and steric effects of the substituents on the 2-aminoimidazole ring.

Visualizing the Regioselectivity Issue:

Regioisomers start Unsymmetrical 2-Aminoimidazole path_a Pathway A start->path_a path_b Pathway B start->path_b product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Formation of regioisomers from an unsymmetrical 2-aminoimidazole.

Mitigation Strategies & Protocols:

StrategyProtocolCausality
Strategic Blocking Groups 1. N-Alkylation/Arylation: If possible, selectively protect one of the endocyclic nitrogen atoms of the 2-aminoimidazole with a removable protecting group before the GBB reaction. This will direct the cyclization to the desired position.2. Post-Reaction Deprotection: After the GBB reaction, remove the protecting group to obtain the single desired regioisomer.The use of a blocking group physically prevents the reaction from occurring at one of the nitrogen atoms, thus ensuring high regioselectivity.
Judicious Choice of Substituents 1. Electronic Effects: Utilize 2-aminoimidazoles with substituents that strongly favor one tautomeric form over the other, thus directing the initial imine formation.2. Steric Hindrance: Introduce a bulky substituent on one side of the 2-aminoimidazole ring to sterically hinder the approach of the aldehyde, favoring reaction at the less hindered nitrogen.The inherent electronic and steric properties of the starting material can be leveraged to control the regiochemical outcome of the reaction without the need for additional protecting group steps.
Purification of Isomers 1. Column Chromatography: Carefully optimize the solvent system for silica gel chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can often resolve regioisomers.2. Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool for isolating pure regioisomers.While not preventing their formation, effective purification techniques are essential for obtaining the desired isomer in high purity when regioselectivity cannot be fully controlled.

Issue 3: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted 2-aminoimidazole and/or aldehyde after an appropriate reaction time.

  • The desired product is formed in very low yield or not at all.

Root Cause Analysis:

Low reactivity can stem from several factors. The 2-aminoimidazole may be insufficiently nucleophilic, particularly if it bears strong electron-withdrawing groups. The aldehyde could be sterically hindered or electronically deactivated. The catalyst may be inactive or used in an insufficient amount. Finally, the reaction temperature might be too low.

Troubleshooting Workflow:

Low_Conversion start Low or No Conversion check_catalyst Check Catalyst Activity and Loading start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp If catalyst is active check_reagents Verify Reagent Purity and Reactivity increase_temp->check_reagents If still no improvement change_solvent Change Solvent check_reagents->change_solvent If reagents are fine outcome Improved Conversion change_solvent->outcome

Caption: Troubleshooting workflow for low reaction conversion.

Mitigation Strategies & Protocols:

StrategyProtocolCausality
Enhance Catalysis 1. Increase Catalyst Loading: Incrementally increase the catalyst concentration to 20-30 mol%.2. Switch Catalyst Type: If a Brønsted acid is ineffective, try a stronger Lewis acid like Sc(OTf)₃. Conversely, if a Lewis acid is not promoting the reaction, a Brønsted acid might be more effective.A higher concentration or a more active catalyst can overcome a high activation energy barrier for the reaction.
Increase Reaction Temperature 1. Reflux Conditions: If the reaction is clean but slow at room temperature, heating to the reflux temperature of the solvent (e.g., MeCN or toluene) can significantly increase the reaction rate.Providing more thermal energy increases the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.
Use of Dehydrating Agents 1. Add Molecular Sieves: Introduce activated 4 Å molecular sieves to the reaction mixture to remove water formed during imine formation.2. Chemical Dehydrating Agent: In some cases, a chemical dehydrating agent like trimethyl orthoformate can be beneficial.[5]The formation of the Schiff base is a reversible equilibrium. Removing water drives this equilibrium towards the product side, increasing the concentration of the key intermediate for the subsequent steps.

Purification of Imidazo[1,2-a]imidazoles

Effective purification is critical to obtaining the desired product in high purity.

  • Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities and the catalyst. Washing the organic layer with a saturated solution of sodium bicarbonate can neutralize any acidic catalyst.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]imidazoles.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the solvent system will depend on the specific substituents on your product.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity.

    • Common Solvents: Ethanol, isopropanol, ethyl acetate, or mixtures of these with hexanes are often good choices for recrystallization.[6][7]

References

  • Kanizsai, I., et al. (2019). Synthesis of 4,5-disubstituted 2-amino-1H-imidazoles and their further modification through the GBB-3CR. Beilstein Journal of Organic Chemistry, 15, 1839-1879. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]

  • Bonne, D., et al. (2004). The Groebke–Blackburn–Bienaymé Reaction. Organic & Biomolecular Chemistry, 2, 337-343. [Link]

  • Kanizsai, I., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2004). Solvents in Organic Synthesis: The Old and the New. Angewandte Chemie International Edition, 43(13), 160-184. [Link]

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]

  • Roy, D., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD. Journal of Advanced Research in Dynamical & Control Systems, 11(3), 1929-1935. [Link]

Sources

Technical Support Center: Troubleshooting Low Enantioselectivity in Imidazo[1,2-a]imidazole Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting enantioselectivity issues in catalytic reactions involving imidazo[1,2-a]imidazole scaffolds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high stereocontrol. Here, we will dissect the common causes of low enantioselectivity and provide systematic, actionable solutions based on established principles of asymmetric catalysis.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid guidance.

Q1: My enantiomeric excess (ee) is much lower than reported in the literature for a similar reaction. What is the most common culprit?

A1: The most frequent cause of low enantioselectivity is the presence of impurities, particularly water and oxygen, in the reaction system.[1][2] Chiral catalysts, especially N-heterocyclic carbene (NHC) precursors, are often sensitive to air and moisture. Ensure all glassware is rigorously flame-dried or oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

Q2: I'm using a well-established procedure, but my results are inconsistent. Why?

A2: Reproducibility issues often stem from subtle variations in reagent quality or reaction setup. The purity of your catalyst/precatalyst, substrate, and any additives is paramount. Degradation of the catalyst over time, even with proper storage, can also lead to inconsistent results.[2] It is advisable to use a fresh batch of catalyst or purify the existing stock if there are any doubts.

Q3: Can the choice of base for generating the N-heterocyclic carbene (NHC) affect enantioselectivity?

A3: Absolutely. The base used to deprotonate the imidazolium salt precursor to form the active NHC catalyst can significantly influence the outcome. The nature of the base can affect the concentration of the active catalyst and potentially lead to side reactions. It is crucial to use the base specified in the literature protocol or screen a variety of bases if developing a new transformation.

Q4: How does temperature impact the enantioselectivity of my reaction?

A4: Temperature is a critical parameter for stereocontrol. Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] If you are observing low ee, consider incrementally lowering the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C).

II. In-Depth Troubleshooting Guides

For more persistent issues, a systematic approach is necessary. This section breaks down troubleshooting by the components of the catalytic system.

A. Catalyst and Ligand Integrity

The heart of any asymmetric transformation is the chiral catalyst. Its purity, structure, and activation are critical for achieving high enantioselectivity.

Q5: I suspect my imidazo[1,2-a]imidazole-based NHC precatalyst has degraded. How can I verify its purity?

A5:

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for assessing the structural integrity of your precatalyst. Compare the spectra of your current batch with a reference spectrum from a fresh or previously validated sample. Look for unexpected peaks that might indicate decomposition or the presence of impurities.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can confirm the molecular weight of your precatalyst and help identify potential degradation products.

  • Elemental Analysis: For a definitive assessment of purity, elemental analysis can be performed to ensure the elemental composition matches the theoretical values.

Q6: My catalyst is generated in situ. What factors related to its formation could be leading to low ee?

A6: In situ catalyst generation introduces several variables that must be carefully controlled:

  • Base Purity and Stoichiometry: The base used for deprotonation must be pure and added in the correct stoichiometric amount. An excess or deficit of base can lead to incomplete catalyst formation or undesired side reactions.

  • Deprotonation Time and Temperature: The time and temperature allowed for the deprotonation of the imidazolium salt to form the active NHC can be crucial. Insufficient time may lead to a low concentration of the active catalyst, while prolonged times or high temperatures could lead to catalyst degradation.

  • Solvent Effects: The solvent can influence the solubility of the precatalyst and the base, as well as the stability of the active NHC. Ensure the solvent is anhydrous and compatible with all reaction components.

Experimental Protocol: Catalyst Purity Check via ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5 mg of your imidazo[1,2-a]imidazole precatalyst and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your compound.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to allow for quantitative analysis if necessary.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: Integrate the peaks corresponding to your precatalyst and any impurity peaks. Compare the chemical shifts and coupling constants to a reference spectrum. The presence of significant unidentifiable peaks suggests degradation or contamination.

B. Substrate and Reagent Considerations

The properties of your starting materials can have a profound impact on the stereochemical outcome of the reaction.

Q7: Could impurities in my substrate be the reason for low enantioselectivity?

A7: Yes, substrate purity is as critical as catalyst purity. Even small amounts of impurities can inhibit or poison the catalyst, leading to a decrease in both yield and enantioselectivity. It is essential to purify your substrates by appropriate methods (e.g., recrystallization, distillation, or chromatography) before use.

Q8: My substrate has multiple reactive sites. Could this be causing issues?

A8: Substrates with multiple functional groups that can potentially react with the catalyst or other reagents can lead to the formation of side products and a decrease in enantioselectivity for the desired transformation. If you suspect this is the case, consider using a protecting group strategy to temporarily block the interfering functional groups.

Q9: Are there specific structural features of the substrate that are known to be challenging for imidazo[1,2-a]imidazole catalysts?

A9: The electronic and steric properties of the substrate play a crucial role. For instance, in reactions involving aldehydes, highly electron-rich or electron-deficient aldehydes may exhibit different reactivity and stereoselectivity.[3] Similarly, bulky substituents near the reaction center can influence the approach of the substrate to the chiral catalyst, thereby affecting the enantiomeric outcome. A systematic study of substrate scope, as often reported in the literature, can provide insights into which structural motifs are most compatible with a particular catalytic system.[4]

C. Reaction Condition Optimization

Fine-tuning the reaction parameters is often the key to unlocking high enantioselectivity.

Q10: I've tried lowering the temperature with no significant improvement. What other reaction conditions should I screen?

A10:

  • Solvent Screening: The polarity and coordinating ability of the solvent can dramatically influence the transition state of the enantioselective step. A screen of anhydrous, non-protic solvents (e.g., toluene, dichloromethane, THF, dioxane) is highly recommended.[2]

  • Concentration: The concentration of the reactants can affect reaction rates and, in some cases, enantioselectivity. It is worthwhile to investigate a range of concentrations to find the optimal conditions.

  • Additives: In some N-heterocyclic carbene-catalyzed reactions, the addition of Lewis acids or other co-catalysts can enhance enantioselectivity. However, this is highly reaction-specific and requires careful investigation. The use of molecular sieves can also be beneficial by scavenging trace amounts of water.[1][4]

Table 1: Example of a Solvent Screening Study for an Asymmetric Reaction
EntrySolventTemperature (°C)Yield (%)ee (%)
1Dichloromethane259565
2Toluene259278
3THF258872
4Dioxane259085
5Toluene08592
6Toluene-207896

This table illustrates how systematically changing the solvent and temperature can lead to a significant improvement in enantioselectivity.

Q11: How do I design a logical workflow for troubleshooting low enantioselectivity?

A11: A systematic approach is crucial. The following flowchart provides a structured workflow for diagnosing and resolving issues with low enantioselectivity.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Enantioselectivity Observed reagent_purity Verify Purity of All Reagents (Catalyst, Substrate, Solvents) start->reagent_purity inert_conditions Ensure Strictly Inert Reaction Conditions reagent_purity->inert_conditions temp_screen Screen Reaction Temperatures (e.g., RT, 0°C, -20°C, -78°C) inert_conditions->temp_screen solvent_screen Screen Anhydrous Solvents temp_screen->solvent_screen concentration_screen Vary Reactant Concentrations solvent_screen->concentration_screen base_screen If applicable, Screen Bases for NHC Generation concentration_screen->base_screen structural_modification Consider Catalyst/Substrate Structural Modification base_screen->structural_modification success High Enantioselectivity Achieved structural_modification->success

Caption: A systematic workflow for troubleshooting low enantioselectivity.

III. Mechanistic Considerations

A deeper understanding of the reaction mechanism can provide valuable insights into the origins of stereoselectivity and guide troubleshooting efforts.

Q12: What are the key mechanistic steps that determine enantioselectivity in NHC-catalyzed reactions?

A12: In many NHC-catalyzed reactions, the formation of the Breslow intermediate is a key step.[3][5] This intermediate, which is a nucleophilic acyl anion equivalent, then reacts with an electrophile. The enantioselectivity is typically determined in the C-C bond-forming step where the chiral environment of the NHC catalyst dictates the facial selectivity of the approach of the electrophile to the Breslow intermediate. Factors that influence the conformation of the catalyst-substrate complex in the transition state, such as hydrogen bonding and π-π stacking interactions, are critical for achieving high stereocontrol.[3]

Catalytic Cycle Diagram

CatalyticCycle cluster_0 Catalytic Cycle NHC Imidazo[1,2-a]imidazole (Active Catalyst) Breslow Breslow Intermediate NHC->Breslow + Aldehyde Aldehyde Aldehyde Substrate Adduct Catalyst-Product Adduct Breslow->Adduct + Electrophile (Enantioselective Step) Electrophile Electrophile Product Chiral Product Adduct->Product - NHC

Caption: A generalized catalytic cycle for an NHC-catalyzed reaction.

By systematically addressing these potential issues, from the fundamental purity of your reagents to the nuanced optimization of reaction conditions, you can significantly improve the enantioselectivity of your imidazo[1,2-a]imidazole catalyzed reactions.

References

  • Insights into the Competing Mechanisms and Origin of Enantioselectivity for N-Heterocyclic Carbene-Catalyzed Reaction of Aldehyde with Enamide. (2016).
  • Highly Enantioselective Lewis Acid Catalyzed Conjugate Addition of Imidazo[1,2-a]pyridines to α,β-Unsaturated 2-Acylimidazoles under Mild Conditions. (n.d.).
  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). PubMed Central.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews.
  • Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ C
  • Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. (n.d.). Benchchem.

Sources

Technical Support Center: Optimizing Strecker Synthesis with Imidazo Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Strecker synthesis of α-aminonitriles, with a specialized focus on optimization and troubleshooting when using imidazole-based catalysts. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, increase yields, and resolve common experimental challenges.

Introduction: The Role of Imidazo Catalysts in Strecker Synthesis

The Strecker synthesis, first reported in 1850, is a cornerstone multicomponent reaction for preparing α-amino acids from aldehydes (or ketones), amines, and a cyanide source.[1][2] The reaction proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed.[3][4] While classically performed under harsh conditions, modern organic synthesis has seen the rise of organocatalysis to promote this transformation under milder conditions.

Imidazole and its derivatives, particularly protic ionic liquids like N-methyl imidazolium acetate, have emerged as effective catalysts.[5] These catalysts function through a dual-activation mechanism. The imidazolium cation acts as a Brønsted acid, protonating the aldehyde's carbonyl group to facilitate imine formation.[3][5] The conjugate base (e.g., acetate) can then act as a general base, assisting in proton transfers throughout the reaction sequence. This bifunctional nature allows for an efficient catalytic cycle, often leading to high yields at room temperature.[5]

Below, we explore the mechanics of this catalytic process, troubleshoot common issues, and provide optimized protocols to streamline your experimental workflow.

Catalytic Mechanism Overview

The imidazole-catalyzed Strecker reaction follows a well-defined pathway. Understanding this mechanism is crucial for effective troubleshooting. The key steps are:

  • Aldehyde Activation: The acidic proton of the imidazolium catalyst protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.[4][5]

  • Imine Formation: The amine attacks the activated carbonyl carbon. A series of proton transfers, mediated by the catalyst's conjugate base, leads to the elimination of water and the formation of an iminium ion.[1][6]

  • Cyanide Addition: A cyanide ion (from a source like TMSCN or KCN) performs a nucleophilic attack on the iminium carbon to form the final α-aminonitrile product.[3][7]

  • Catalyst Regeneration: The catalyst is regenerated and can enter a new cycle.

Strecker_Mechanism Fig. 1: Catalytic Cycle with Imidazo Catalyst cluster_0 cluster_1 cluster_2 cluster_3 RCHO Aldehyde (RCHO) Activated_RCHO Activated Aldehyde RCHO->Activated_RCHO 1. Activation RNH2 Amine (R'NH2) Iminium Iminium Ion [RCH=NR'H]⁺ RNH2->Iminium 2. Imine Formation CatH Imidazolium Catalyst [Im-H]⁺A⁻ CatH->Activated_RCHO 1. Activation Activated_RCHO->Iminium Aminonitrile α-Aminonitrile Iminium->Aminonitrile 3. Cyanide Addition H2O H₂O Iminium->H2O Aminonitrile->CatH 4. Catalyst     Regeneration HCN Cyanide Source (e.g., TMSCN) HCN->Aminonitrile 3. Cyanide Addition Troubleshooting_LowYield Start Problem: Low or No Yield Check_TLC Analyze by TLC/LCMS: Starting Material (SM) present? Start->Check_TLC SM_Present Yes, SM is unreacted Check_TLC->SM_Present High SM SM_Absent No, SM is consumed Check_TLC->SM_Absent Low SM Cause_Kinetics Cause: Poor Reaction Kinetics SM_Present->Cause_Kinetics Cause_Degradation Cause: Product or Intermediate Degradation SM_Absent->Cause_Degradation Sol_Catalyst Solution: 1. Check/Dry Catalyst & Reagents 2. Increase Catalyst Loading Cause_Kinetics->Sol_Catalyst Sol_Conditions Solution: 1. Add Dehydrating Agent (e.g., MgSO₄) 2. Screen Solvents Cause_Kinetics->Sol_Conditions Sol_Temp Solution: 1. Run at lower temperature (0 °C) 2. Check for side products Cause_Degradation->Sol_Temp

Caption: Fig. 2: Troubleshooting Workflow for Low Yield

Issue 2: Significant Side Product Formation

Q: My reaction produces the desired α-aminonitrile, but I'm observing significant impurities. What are these side products and how can I minimize them?

A: The most common side product in a Strecker synthesis is the corresponding α-hydroxy acid (formed from a cyanohydrin intermediate). [8] Potential Causes & Solutions:

  • Cyanohydrin Formation: The cyanide ion can directly attack the aldehyde before the amine condenses to form the imine. This parallel reaction pathway forms a cyanohydrin. During workup or subsequent hydrolysis, this is converted to an α-hydroxy acid, which can be difficult to separate from the desired α-amino acid product. [8] * Causality: This side reaction becomes dominant if imine formation is slow or if the aldehyde is highly activated towards nucleophilic attack.

    • Solution:

      • Order of Addition: Pre-mix the aldehyde, amine, and catalyst for a short period (e.g., 10-15 minutes) before adding the cyanide source. This allows the imine to form in situ, minimizing the amount of free aldehyde available to react with the cyanide.

      • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes favor the desired pathway.

  • Aldol Condensation: Under basic conditions, some aldehydes (especially those with α-protons) can undergo self-condensation. [8] * Solution: Ensure your catalyst system is not overly basic. If using an amine that is a strong base, consider using its salt form (e.g., ammonium chloride instead of ammonia). Most imidazole catalysts are not basic enough to promote this significantly, but it's a possibility with certain substrates.

Parameter Optimization Summary

For a systematic approach to optimization, consider the interplay between key reaction parameters.

ParameterTypical Starting PointOptimization Strategy & Rationale
Catalyst Loading 10-20 mol%Increase if reaction is slow (to accelerate imine formation). Decrease for highly reactive substrates to minimize cost and potential side reactions.
Temperature Room Temperature (20-25 °C)Decrease (to 0 °C) if side products (e.g., cyanohydrin) are observed. Increase moderately (to 40-50 °C) only if substrates are unreactive and no degradation is seen.
Solvent Neat (Solvent-free)If the reaction is sluggish or heterogeneous, screen anhydrous DCM, MeCN, or THF . The solvent can affect substrate solubility and the stability of intermediates. [5]
Cyanide Source TMSCN (1.2 equiv.)TMSCN is generally effective. If issues persist, KCN with an additive like acetic acid can be used to generate HCN in situ. Caution: Handle all cyanide sources with extreme care in a well-ventilated fume hood. [6][7]
Reagent Stoichiometry Aldehyde (1.0 eq), Amine (1.0 eq)A slight excess of the cyanide source (1.1-1.2 eq) is standard to ensure full conversion. Using a large excess of the amine should be avoided as it can complicate purification.

Frequently Asked Questions (FAQs)

Q1: Why choose an imidazole-based catalyst over a traditional Lewis or Brønsted acid? A1: Imidazole-based catalysts offer a unique form of cooperative catalysis. They are bifunctional, providing both acidic (imidazolium ring) and basic (counter-ion) sites within one molecule. [5]This often allows for milder reaction conditions (room temperature, neat) and avoids the use of strong, corrosive acids or expensive metal catalysts that may require inert atmospheres.

Q2: Can I use ketones instead of aldehydes in this protocol? A2: Yes, the Strecker synthesis can be performed with ketones to produce α,α-disubstituted amino acids. [1]However, ketones are generally less reactive than aldehydes. You may need to employ more forcing conditions, such as slightly elevated temperatures or higher catalyst loadings, to achieve reasonable reaction rates.

Q3: My α-aminonitrile product appears unstable during purification on silica gel. What should I do? A3: α-aminonitriles can be sensitive to both acid and base. The slightly acidic nature of standard silica gel can sometimes cause decomposition or hydrolysis back to the starting materials.

  • Solution: Neutralize your silica gel before use by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v in the eluent) and then packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic) or consider purification by crystallization if your product is a solid.

Q4: How do I handle the final hydrolysis of the α-aminonitrile to the α-amino acid? A4: The hydrolysis is typically performed under strongly acidic or basic conditions, which is a separate step after the Strecker reaction itself. A common method is refluxing the aminonitrile in 6M HCl or 6M NaOH. Note that these harsh conditions will hydrolyze other sensitive functional groups in your molecule. The Strecker reaction itself, when catalyzed by imidazole, yields the α-aminonitrile intermediate. [3][6]

Optimized Experimental Protocols

Protocol 1: General Procedure for Imidazo-Catalyzed Strecker Synthesis

This protocol is adapted from established methods for catalysts like N-methyl imidazolium acetate. [5] Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.0 mmol, 1.0 equiv)

  • Imidazo-based catalyst (e.g., [HMIm]OAc) (0.1-0.2 mmol, 10-20 mol%)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 1.2 equiv)

  • Anhydrous solvent (e.g., DCM), optional

  • Round-bottomed flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

  • Catalyst Addition: Add the imidazole-based catalyst (e.g., 0.1 mmol, 10 mol%). If the reaction is being run in a solvent, add it at this stage (approx. 2-3 mL).

  • Imine Formation (Pre-mixing): Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imine intermediate.

  • Cyanide Addition: Slowly add TMSCN (1.2 mmol) dropwise to the stirring mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-6 hours.

  • Workup:

    • Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: This may release small amounts of HCN gas. Perform in a fume hood.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude α-aminonitrile product by flash column chromatography on neutralized silica gel or by crystallization.

References
  • General mechanism of the Strecker amino acid synthesis. ResearchGate. [Link]

  • Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1278–1288. [Link]

  • Strecker Synthesis. Master Organic Chemistry Reaction Guide. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 5(20), 3635–3638. [Link]

  • Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. ResearchGate. [Link]

  • An efficient green synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine and imidazo[2,1-c]t[5][6][9]riazole-5-amine derivatives via Strecker reaction under controlled microwave heating. ResearchGate. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4991. [Link]

  • Strecker amino acid synthesis. chemeurope.com. [Link]

Sources

Technical Support Center: Phase Transfer Catalysis with Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing imidazo[1,2-a]imidazole-based catalysts in phase transfer catalysis (PTC). This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common challenges in your experimental work. While direct literature on imidazo[1,2-a]imidazole as a phase transfer catalyst is emerging, the principles and solutions presented here are grounded in the extensive knowledge of closely related imidazolium-based PTC systems and the fundamental chemistry of this unique heterocyclic scaffold.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions based on established principles of phase transfer catalysis.

Issue 1: Low or No Reaction Conversion

You've set up your biphasic reaction, added your imidazo[1,2-a]imidazolium catalyst, and after the specified time, TLC or GC-MS analysis shows a large amount of unreacted starting material.

Potential Causes & Troubleshooting Steps:

  • Inadequate Catalyst Lipophilicity: The catalyst must be able to partition effectively into the organic phase to transport the nucleophile. The fused bicyclic structure of imidazo[1,2-a]imidazole may require specific substitution to enhance its lipophilicity.

    • Solution: Consider using a catalyst with longer alkyl chains or more lipophilic substituents on the imidazo[1,2-a]imidazole core. The choice of substituents can significantly influence the catalyst's performance.

  • Poor Catalyst Stability: The catalyst may be degrading under the reaction conditions, especially in the presence of strong bases. The C2 position of the imidazolium ring, in particular, can be susceptible to nucleophilic attack if not appropriately substituted.

    • Solution:

      • Ensure your catalyst is substituted at the C2 position to enhance stability.

      • If catalyst degradation is suspected, consider running the reaction at a lower temperature or using a milder base. A computational study on related imidazol-2-ylidenes suggests that substitutions can impact stability[1]. Degradation pathways for imidazolium cations often involve the C2 position, highlighting the importance of steric protection[2].

  • Insufficient Mass Transfer: The rate of a phase transfer-catalyzed reaction is often limited by the transfer of the catalyst-anion pair across the phase boundary.

    • Solution: Increase the agitation speed to maximize the interfacial area between the aqueous and organic phases. Vigorous stirring is crucial for efficient mass transfer.

  • Inappropriate Solvent System: The polarity of the organic solvent can significantly impact the solubility of the catalyst-reactant complex and the intrinsic reaction rate.

    • Solution: Screen a range of solvents with varying polarities. Non-polar solvents may favor catalyst partitioning into the organic phase, while polar aprotic solvents can enhance the reactivity of the nucleophile.

Issue 2: Formation of Side Products and Low Selectivity

Your reaction is proceeding, but you are observing significant formation of undesired byproducts, such as those from hydrolysis or over-alkylation.

Potential Causes & Troubleshooting Steps:

  • Catalyst-Mediated Side Reactions: The basicity of the imidazole core can sometimes catalyze unwanted side reactions.

    • Solution: Optimize the catalyst loading. Using a lower concentration of the catalyst can sometimes minimize side reactions while still achieving a reasonable reaction rate.

  • Hydrolysis of Substrate or Product: If water is present in the organic phase, it can compete with your nucleophile, leading to hydrolysis products.

    • Solution: Use a less polar organic solvent to minimize the solubility of water in the organic phase. Additionally, ensure all reagents and solvents are appropriately dried if the reaction is sensitive to water.

  • Over-alkylation or Di-alkylation: In reactions like N- or C-alkylation, the product may be more reactive than the starting material, leading to multiple additions.

    • Solution: Control the stoichiometry of your reactants carefully. Using a slight excess of the substrate relative to the alkylating agent can help minimize over-alkylation.

Issue 3: Poor Enantioselectivity in Asymmetric Reactions

When using a chiral imidazo[1,2-a]imidazole catalyst for an asymmetric transformation, the desired product is formed with low enantiomeric excess (ee).

Potential Causes & Troubleshooting Steps:

  • Suboptimal Catalyst Design: The position and nature of the chiral directing group on the imidazo[1,2-a]imidazole scaffold are critical for effective stereochemical communication.

    • Solution: The design of chiral bicyclic imidazole catalysts is crucial for achieving high enantioselectivity. Consider catalysts where the chiral substituent is strategically placed to create a well-defined chiral pocket around the active site[3][4][5].

  • "Leaky" Background Reaction: A non-catalyzed or achirally catalyzed background reaction can erode the enantioselectivity.

    • Solution:

      • Lower the reaction temperature to slow down the uncatalyzed reaction, which typically has a higher activation energy.

      • Screen different solvents and bases, as these can influence the rate of the background reaction.

  • Racemization of the Product: The product may be racemizing under the reaction conditions.

    • Solution: Analyze the enantiomeric excess at different reaction times. If the ee decreases over time, consider stopping the reaction at a shorter time point or using milder conditions for product isolation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of using an imidazo[1,2-a]imidazole-based catalyst over a standard tetraalkylammonium salt in PTC?

A1: Imidazo[1,2-a]imidazolium salts offer several potential advantages. Their rigid, bicyclic structure can provide a more defined and tunable steric environment, which is particularly beneficial for asymmetric catalysis[3][4][5]. The electronic properties of the imidazole ring can also be readily modified through substitution, allowing for fine-tuning of the catalyst's activity and stability[6]. Furthermore, the development of chiral imidazo[1,2-a]imidazole catalysts opens up possibilities for a wide range of enantioselective transformations[7].

Q2: How do I choose the appropriate counter-anion for my imidazo[1,2-a]imidazolium catalyst?

A2: The choice of the counter-anion is crucial. For most applications, a halide such as bromide (Br⁻) or chloride (Cl⁻) is a good starting point as they are readily displaced by the nucleophile from the aqueous phase. More lipophilic anions like hexafluorophosphate (PF₆⁻) or bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can be used to enhance the catalyst's solubility in the organic phase, but they may be less easily exchanged with the aqueous-phase nucleophile.

Q3: My imidazo[1,2-a]imidazolium catalyst appears to be deactivating over time. What are the likely degradation pathways?

A3: Imidazolium-based catalysts can degrade, particularly under strongly basic conditions. A common degradation pathway involves nucleophilic attack at the C2 position of the imidazolium ring, leading to ring-opening[2]. Another possibility is deprotonation at the C2 position to form an N-heterocyclic carbene (NHC), which can then undergo further reactions. To mitigate this, it is advisable to use catalysts that are substituted at the C2 position and to avoid excessively harsh basic conditions where possible.

Q4: Can I recycle my imidazo[1,2-a]imidazolium catalyst?

A4: Yes, one of the significant advantages of using ionic liquid-type catalysts, including imidazolium salts, is their potential for recycling. Due to their low volatility and often distinct solubility profile, they can frequently be recovered from the reaction mixture by extraction or precipitation after the product has been isolated. The stability of the catalyst under the reaction and workup conditions will be the primary determinant of its recyclability. Several studies have demonstrated the successful recycling of imidazolium-based catalysts in various applications[8].

Q5: What is the role of water in a solid-liquid PTC system using an imidazo[1,2-a]imidazolium catalyst?

A5: In solid-liquid PTC, a small amount of water is often necessary to create a "wetted" solid phase. This thin aqueous layer on the surface of the solid nucleophile allows for the ion exchange with the phase transfer catalyst to occur. However, an excess of water can be detrimental by creating a separate aqueous phase and potentially leading to hydrolysis side reactions. The optimal amount of water is typically determined empirically for a given reaction.

Part 3: Data and Diagrams

Table 1: General Troubleshooting Summary
Problem Primary Cause Recommended Action(s)
Low ConversionPoor catalyst partitioningIncrease catalyst lipophilicity (e.g., longer alkyl chains).
Catalyst instabilityUse a C2-substituted catalyst; lower temperature; use a milder base.
Insufficient mass transferIncrease agitation speed.
Side ProductsCatalyst-mediated side reactionsOptimize catalyst loading.
HydrolysisUse a less polar solvent; ensure anhydrous conditions if necessary.
Over-alkylationControl stoichiometry; use a slight excess of the substrate.
Poor EnantioselectivitySuboptimal catalyst designUse a catalyst with a well-defined chiral pocket.
Background reactionLower reaction temperature; screen solvents and bases.
Product racemizationMonitor ee over time; use milder isolation conditions.
Diagram 1: The Phase Transfer Catalysis Cycle with an Imidazo[1,2-a]imidazolium Catalyst

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_substrate Organic Substrate (R-X) product Product (R-Nu) org_substrate->product Reaction with Nu⁻ catalyst_org Catalyst-Nucleophile Complex [Imid-R']⁺Nu⁻ catalyst_return Catalyst-Leaving Group Complex [Imid-R']⁺X⁻ catalyst_org->org_substrate Nucleophilic Attack aq_leaving_group Leaving Group (M⁺X⁻) catalyst_return->aq_leaving_group Anion Exchange at Interface aq_nucleophile Aqueous Nucleophile (M⁺Nu⁻) aq_nucleophile->catalyst_org Anion Exchange at Interface

Caption: The catalytic cycle of an imidazo[1,2-a]imidazolium salt in PTC.

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed check_agitation Is agitation vigorous? start->check_agitation increase_agitation Increase stirring speed check_agitation->increase_agitation No check_catalyst Is the catalyst sufficiently lipophilic? check_agitation->check_catalyst Yes increase_agitation->check_catalyst modify_catalyst Synthesize catalyst with longer alkyl chains check_catalyst->modify_catalyst No check_stability Is the catalyst stable under reaction conditions? check_catalyst->check_stability Yes modify_catalyst->check_stability modify_conditions Lower temperature, use milder base, or use C2-substituted catalyst check_stability->modify_conditions No screen_solvents Screen different organic solvents check_stability->screen_solvents Yes modify_conditions->screen_solvents success Improved Conversion screen_solvents->success

Caption: A step-by-step guide to troubleshooting low reaction conversion.

References

  • Computational study on the stability of imidazol-2-ylidenes and imidazolin-2-ylidenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Degradation pathways of an imidazolium cation alongside the... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Recent Advances on Design and Synthesis of Chiral Imidazolium Ionic Liquids and their Applications in Green Asymmetric Synthesis. (n.d.). Lifescience Global. Retrieved January 16, 2026, from [Link]

  • Imidazolium based ionic liquid-phase green catalytic reactions. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. (2024). Science Advances. Retrieved January 16, 2026, from [Link]

  • Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Imidazolium Based Ionic Liquid-Phase Green Catalytic Reactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). ACS Publications. Retrieved January 16, 2026, from [Link]

  • Investigations on the Synthesis of Chiral Ionic-Liquid-Supported Ligands and Corresponding Transition-Metal Catalysts: Strategy and Experimental Schemes. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. (2015). Austin Publishing Group. Retrieved January 16, 2026, from [Link]

  • Imidazolium Salts as Phase-Transfer Catalysts for the Dialkylation and Cycloalkylation of Active Methylene Compounds. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. (2025). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Kinetics of imidazolium-based ionic liquids degradation in aqueous solution by Fenton oxidation. (2017). PubMed. Retrieved January 16, 2026, from [Link]

  • A new generation of chiral phase-transfer catalysts. (2014). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • A Study on the Stability of Carbon Nanoforms–Polyimidazolium Network Hybrids in the Conversion of CO2 into Cyclic Carbonates: Increase in Catalytic Activity after Reuse. (2021). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1][9]phenanthroline frameworks. (2016). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Chiral Bicyclic Imidazole Nucleophilic Catalysts: Design, Synthesis, and Application to the Kinetic Resolution of Arylalkylcarbinols. (2014). R Discovery. Retrieved January 16, 2026, from [Link]

  • A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. (2022). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Transition-Metal Nanoparticles in Imidazolium Ionic Liquids: Recycable Catalysts for Biphasic Hydrogenation Reactions. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthetic Routes to N-Heterocyclic Carbene Precursors. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Influence of 2-substituent on the activity of imidazo[1,2-a] pyridine derivatives against human cytomegalovirus. (2002). PubMed. Retrieved January 16, 2026, from [Link]

  • Discovering New Reactions with N-Heterocyclic Carbene Catalysis. (2007). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Development of a new bicyclic imidazole nucleophilic organocatalyst for direct enantioselective C-acylation. (2019). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2019). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity. (2011). Semantic Scholar. Retrieved January 16, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2020). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Synthesis and antimicrobial activity of imidazolium salts. (2016). OAText. Retrieved January 16, 2026, from [Link]

  • Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids. (2025). RSC Publishing. Retrieved January 16, 2026, from [Link]

  • Esterification catalytic over Imidazolium Ionic Liquid Modified salt of phosphotungstic Acid catalyst. (2024). Cambridge Science Advance. Retrieved January 16, 2026, from [Link]

  • Computational Investigation of the Interplay Between Activity and Stability of Noble Metal Oxide Electrocatalysts. (2021). UNL Digital Commons. Retrieved January 16, 2026, from [Link]

  • N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions. (2014). PubMed Central. Retrieved January 16, 2026, from [Link]

  • Comparative Study of Imidazolium- and Pyrrolidinium-Based Ionic Liquids: Thermodynamic Properties. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes with Fluorine-Containing Groups. (2021). MDPI. Retrieved January 16, 2026, from [Link]

  • A Closer Look at the Reactivity Between N -Heterocyclic Carbenes and Fluoroalkenes. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Retrieved January 16, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • N-Heterocyclic carbenes. (n.d.). Beilstein Journals. Retrieved January 16, 2026, from [Link]

  • Ionic liquid catalyzed convenient synthesis of imidazo[1,2-a]quinoline under sonic condition. (2012). ScienceDirect. Retrieved January 16, 2026, from [Link]

Sources

Technical Support Center: 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges related to the stability and degradation of this compound during experimental use. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride.

Q1: What are the primary factors that can cause the degradation of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride?

A1: The main factors contributing to the degradation of this compound are exposure to water (hydrolysis), light (photodegradation), oxidizing agents, and elevated temperatures.[1] The fused imidazoline ring system is particularly susceptible to these conditions.

Q2: My solution of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride has turned a yellow/brown color. What could be the cause?

A2: A color change to yellow or brown is a common indicator of degradation, particularly through oxidative or photodegradative pathways.[2] This can be initiated by exposure to air (oxygen), light, or trace metal impurities that can catalyze oxidation. To mitigate this, prepare solutions fresh, use high-purity solvents, and store them protected from light.

Q3: What are the recommended storage conditions for the solid compound and its solutions?

A3: For the solid hydrochloride salt, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place.[3] Solutions should be prepared fresh whenever possible. If short-term storage is necessary, they should be protected from light and stored at 2-8°C. For longer-term storage, consider flash-freezing aliquots in an inert atmosphere and storing them at -20°C or below.

Q4: Is 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride stable in aqueous solutions?

A4: The compound is susceptible to hydrolysis in aqueous solutions.[4] The primary degradation product is 1-(β-aminoethyl)-2-imidazolidone, formed by the opening of the imidazoline ring.[4] The rate of hydrolysis can be influenced by pH and temperature. For experiments requiring aqueous buffers, it is crucial to use freshly prepared solutions and monitor for the appearance of degradation products, especially if the experiment is conducted over a prolonged period.

Q5: Can I autoclave solutions containing this compound?

A5: Autoclaving is not recommended. The high temperatures and presence of water during autoclaving will likely lead to significant thermal and hydrolytic degradation.[5][6] If sterile solutions are required, filtration through a 0.22 µm sterile filter is the preferred method.

II. Troubleshooting Guide: Investigating Degradation

This section provides a more in-depth guide to identifying and resolving specific degradation-related issues you may encounter in your experiments.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

Symptoms:

  • You observe one or more new peaks in your chromatogram that are not present in the standard of the pure compound.

  • The peak area of the parent compound decreases over time or under specific experimental conditions.

Causality and Troubleshooting Workflow:

The appearance of new peaks is a direct indication of degradation. The identity of the degradation product can often be inferred from its retention time and the conditions that led to its formation.

Workflow for Identifying Degradation Products

G start Unexpected Peak Observed check_blank Analyze Blank (Solvent Only) start->check_blank is_impurity Peak in Blank? check_blank->is_impurity impurity Source is Solvent/System Impurity. Use High-Purity Solvents. is_impurity->impurity Yes is_degradation Peak Not in Blank is_impurity->is_degradation No hydrolysis_check Was Sample Exposed to Water/Aqueous Buffer? is_degradation->hydrolysis_check hydrolysis_product Likely Hydrolytic Degradant: 1-(β-aminoethyl)-2-imidazolidone hydrolysis_check->hydrolysis_product Yes oxidation_check Was Sample Exposed to Air/Light/Oxidants? hydrolysis_check->oxidation_check No confirm Confirm Identity via LC-MS/MS or NMR hydrolysis_product->confirm oxidation_product Likely Oxidative/Photodegradant. Consider N-oxides or ring-opened products. oxidation_check->oxidation_product Yes thermal_check Was Sample Heated? oxidation_check->thermal_check No oxidation_product->confirm thermal_product Likely Thermal Degradant. thermal_check->thermal_product Yes thermal_product->confirm G cluster_0 Degradation Pathways parent 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrolysis Hydrolysis (H₂O, pH dependent) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂, light) parent->oxidation thermal Thermal Degradation (High Temp) parent->thermal product_hydrolysis 1-(β-aminoethyl)-2-imidazolidone hydrolysis->product_hydrolysis product_oxidation N-Oxides, Ring-Opened Products oxidation->product_oxidation product_thermal Various Fragments thermal->product_thermal

Sources

Technical Support Center: Navigating the Chemistry of Tetrahydroimidazoimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tetrahydroimidazoimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile yet challenging class of molecules. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome common experimental hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions in your work.

Section 1: Understanding the Core Structure and Its Implications

The tetrahydroimidazoimidazole scaffold, particularly derivatives of glycoluril (tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione), is a rigid, bicyclic structure rich in nitrogen. This unique architecture is the source of both its valuable properties and the challenges encountered during its handling. The presence of multiple urea-like functionalities influences its solubility, stability, and reactivity.

Section 2: Troubleshooting Guide - A Proactive Approach to Common Pitfalls

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis & Reaction-Related Issues

Question 1: My reaction mixture has developed a significant amount of an insoluble, dark-colored material. What is it and how can I prevent it?

This is a common issue, particularly in syntheses involving precursors like diaminomaleonitrile (DAMN) or when using glyoxal with ureas.[1][2] The insoluble material is often a polymeric byproduct.

  • Causality: These polymers form from the self-condensation of reactive starting materials or intermediates, a process often accelerated by elevated temperatures.[2]

  • Preventative Measures:

    • Temperature Control: Maintain strict control over the reaction temperature. Run preliminary experiments at lower temperatures to find the optimal balance between reaction rate and byproduct formation.

    • Stoichiometry: Ensure precise stoichiometry of your reactants. An excess of one reactant can promote side reactions.

    • Order of Addition: A slow, controlled addition of one reactant to the other can help to minimize localized high concentrations that can lead to polymerization.

Question 2: My TLC shows multiple spots, and the yield of my desired tetrahydroimidazoimidazole is low. What are the likely side products?

Low yields and multiple spots on a TLC plate are indicative of competing reaction pathways.

  • Likely Side Products:

    • Incompletely Cyclized Intermediates: For example, in the reaction of DAMN with formic acid, N-formyl-2,3-diaminomaleonitrile may be a persistent intermediate if cyclization is not complete.[2]

    • Over-Reacted Byproducts: In the same example, over-formylation can lead to N,N'-diformyl-2,3-diaminomaleonitrile, which can be difficult to cyclize.[2]

    • Alternative Cyclization Products: Depending on the precursors, alternative ring systems, such as pyrazine derivatives, can form through different condensation pathways.[2]

    • Hydrolysis Products: If water is present, especially with substituted glycolurils, partial hydrolysis can lead to a mixture of related compounds.[1]

  • Troubleshooting Workflow:

    G start Low Yield & Multiple TLC Spots check_sm Check for Unreacted Starting Material start->check_sm lcms Identify Byproducts by LC-MS start->lcms incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Present optimize_cond Optimize Reaction Conditions (Time, Temp) incomplete_rxn->optimize_cond purify Purification Strategy optimize_cond->purify incomplete_cycl Incompletely Cyclized Intermediates lcms->incomplete_cycl over_reaction Over-Reacted Byproducts lcms->over_reaction alt_cyclization Alternative Cyclization Products lcms->alt_cyclization incomplete_cycl->optimize_cond adjust_stoich Adjust Stoichiometry over_reaction->adjust_stoich alt_cyclization->optimize_cond adjust_stoich->purify

    Caption: Troubleshooting workflow for low yield reactions.

Purification & Isolation Challenges

Question 3: My tetrahydroimidazoimidazole compound is poorly soluble in common chromatography solvents. How can I purify it effectively?

Poor solubility is a hallmark of many glycoluril-type compounds due to their rigid, planar structure and intermolecular hydrogen bonding.

  • Solubility Profile: Glycoluril itself is insoluble in water and most common organic solvents like alcohols, but it is soluble in DMSO and DMF, especially with heating.[3]

  • Purification Strategies:

    • Recrystallization/Trituration: This is often the most effective method.

      • For compounds with some solubility, a hot recrystallization from a high-boiling polar aprotic solvent (e.g., DMF, DMSO) can be effective.

      • If the compound is very insoluble, trituration with a solvent in which the impurities are soluble can be a good option. For example, washing a crude product with hot ethanol can remove more soluble byproducts.[1]

    • Chromatography Modifications:

      • Solvent System: If some solubility exists, consider using more polar solvent systems for column chromatography. A common system is dichloromethane/methanol, but for very polar compounds, you might need to add a small amount of acetic acid or ammonia to the mobile phase to improve peak shape.

      • Reverse-Phase Chromatography: For derivatives with some lipophilicity, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient can be effective.

Question 4: I've purified my compound, but my NMR spectrum looks complex or shows broad peaks. What's going on?

  • Potential Causes:

    • Residual Impurities: Even after purification, trace impurities can complicate spectra.

    • Tautomerism: The imidazole ring can exist in two equivalent tautomeric forms, which can lead to peak broadening or duplication if the exchange rate is on the NMR timescale.[4]

    • Aggregation: Due to strong intermolecular hydrogen bonding, these molecules can aggregate in solution, leading to broad peaks.

    • Restricted Rotation: Bulky substituents on the ring can lead to restricted bond rotation, resulting in multiple conformers that are distinct on the NMR timescale.

  • Troubleshooting Steps:

    • High-Temperature NMR: Acquiring the spectrum at an elevated temperature can often coalesce broad peaks by increasing the rate of exchange between tautomers or conformers and reducing aggregation.

    • Solvent Change: Try a different NMR solvent. A more polar or hydrogen-bond-disrupting solvent like DMSO-d6 might give a sharper spectrum than CDCl3.

    • Purity Confirmation: Use an orthogonal technique like LC-MS to confirm the purity of your sample.

Handling & Storage

Question 5: My compound seems to be gaining weight upon storage. Is it hygroscopic?

Yes, the high nitrogen content and potential for hydrogen bonding make many tetrahydroimidazoimidazole derivatives hygroscopic.

  • Best Practices for Storage:

    • Store in a desiccator over a strong drying agent (e.g., P₂O₅).

    • For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).

    • Always allow the container to come to room temperature before opening to prevent condensation of atmospheric moisture.

Question 6: I'm concerned about the stability of my compound in solution for biological assays. What conditions should I be aware of?

The stability of your compound in solution is critical for obtaining reliable biological data. The fused imidazole ring system can be susceptible to degradation under certain conditions.

  • pH Stability: While specific data for all tetrahydroimidazoimidazoles is not available, related heterocyclic compounds can be unstable at non-neutral pH. For instance, some imidazole derivatives show degradation in basic solutions.[5][6] It is crucial to determine the stability of your specific compound at the pH of your assay buffer.

  • Temperature Stability: Elevated temperatures can accelerate degradation.[7][8][9] Prepare solutions fresh and store them at low temperatures (4°C or -20°C) if they are not for immediate use. Avoid repeated freeze-thaw cycles.

  • Experimental Protocol: Preliminary Solution Stability Study

    • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into your final assay buffer at the working concentration.

    • Divide the solution into aliquots and store them under different conditions (e.g., room temperature, 4°C, -20°C).

    • Analyze the purity of the aliquots by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Compare the peak area of your compound at each time point to the initial time point to determine the extent of degradation.

ParameterCondition 1Condition 2Condition 3
Temperature Room Temp (25°C)Refrigerated (4°C)Frozen (-20°C)
pH Assay Buffer pH
Time Point 0 100%100%100%
Time Point 2h AnalyzeAnalyzeAnalyze
Time Point 8h AnalyzeAnalyzeAnalyze
Time Point 24h AnalyzeAnalyzeAnalyze
Table 1: Example of a stability study design.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best starting points for synthesizing the tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (glycoluril) core? A: The most common and direct method is the acid-catalyzed condensation of glyoxal with two equivalents of urea or a substituted urea.[10][11]

Q: Can I use standard silica gel chromatography for all tetrahydroimidazoimidazole derivatives? A: Not always. The high polarity of many of these compounds can lead to poor mobility and streaking on silica gel. Reverse-phase chromatography or trituration/recrystallization are often better alternatives.

Q: My compound shows low solubility in aqueous buffers for my biological assay. How can I improve this? A: First, ensure you are using a high-purity DMSO stock solution and that the final concentration of DMSO in your assay is tolerated by your system (typically <1%). If solubility is still an issue, you can explore the use of co-solvents or formulating agents, but be sure to run appropriate vehicle controls. For some compounds, salt formation by treating with a suitable acid or base can improve aqueous solubility.

Q: Are there any specific safety precautions I should take when working with these compounds? A: As with any chemical, you should always consult the Safety Data Sheet (SDS). Due to the high nitrogen content of some derivatives, they can be energetic compounds.[10] Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Methods of analysis of glycoluril and its derivatives. (2018). ResearchGate. [Link]

  • Synthesis and Study of Glycoluril Derivatives. (2018). AIP Publishing. [Link]

  • Kravchenko, A. N., & Vvedensky, V. Y. (2018). Synthesis of glycolurils and their analogues. Russian Chemical Reviews, 87(1), 89. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(23), 8539. [Link]

  • Panshina, M. A., et al. (2023). Glycoluril and Its Chemical Properties. Eurasian Journal of Chemistry, 2(2), 10-23. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Hindawi. [Link]

  • Influence of pH, Temperature, and Buffers on the Kinetics of Ceftazidime Degradation in Aqueous Solutions. PubMed. [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. ResearchGate. [Link]

  • Theoretical and Experimental Study of the Stability of Thiamethoxam Under Different Environmental Conditions. MDPI. [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of this heterocyclic compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure accurate structural elucidation and characterization.

Understanding the Molecule

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a bicyclic molecule with a unique imidazole structure.[1] Its hydrochloride salt form introduces specific considerations for NMR analysis due to the protonation of one or more of the nitrogen atoms. This protonation significantly influences the electronic environment of the nearby protons and carbons, leading to characteristic shifts in the NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for the core structure?

The proton NMR spectrum of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole core is characterized by signals corresponding to the methylene (-CH₂-) groups. Due to the saturated nature of the fused ring system, these protons will appear in the aliphatic region of the spectrum. The exact chemical shifts are influenced by the solvent and the protonation state.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂-CH₂- (imidazolidine ring)~3.0 - 4.0Triplet or MultipletThese protons are adjacent to nitrogen atoms, causing a downfield shift.[2][3] Coupling with neighboring methylene protons will result in triplet or more complex multiplet patterns.
-CH₂-CH₂- (tetrahydroimidazole ring)~2.5 - 3.5Triplet or MultipletSimilar to the other methylene groups, these are deshielded by the adjacent nitrogen atoms.
N-HVariable (Broad)Singlet (Broad)The chemical shift of the N-H proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.[4][5] It may appear as a broad singlet.
⁺N-HDownfield (Broad)Singlet (Broad)The proton on the positively charged nitrogen in the hydrochloride salt will be significantly deshielded and appear further downfield.[6] Its broadness is also due to exchange.
Q2: How does the hydrochloride salt formation affect the ¹³C NMR spectrum?

Protonation of the nitrogen atoms in the hydrochloride salt leads to a downfield shift of the adjacent carbon signals in the ¹³C NMR spectrum. This is due to the inductive effect of the positively charged nitrogen, which withdraws electron density from the neighboring carbons.

CarbonExpected Chemical Shift (δ, ppm)DEPT-135 SignalNotes
C=N (Amidine carbon)~150 - 160Absent (Quaternary)This carbon is part of the amidine functional group within the imidazole ring.
-CH₂- (Adjacent to N)~40 - 55NegativeThese methylene carbons are deshielded by the electronegative nitrogen atoms.
-CH₂- (Adjacent to ⁺N-H)Further DownfieldNegativeThe carbon adjacent to the protonated nitrogen will experience a more significant downfield shift.
Q3: My NMR spectrum shows more signals than expected. What could be the cause?

The presence of extra signals can be attributed to several factors:

  • Tautomerism: The fused imidazole system can potentially exist in different tautomeric forms, especially if the protonation is not localized to a single nitrogen. If the exchange between tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed.[7]

  • Rotamers: If there are substituents on the ring system, restricted rotation around single bonds can lead to the presence of different rotational isomers (rotamers), each with its own set of NMR signals.[7]

  • Impurities: Residual solvents, starting materials, or byproducts from the synthesis are common sources of extra peaks.

Troubleshooting Guide

Problem 1: Broad or disappearing N-H signals.

Causality: The protons attached to nitrogen atoms are often labile, meaning they can exchange with other labile protons in the sample, such as traces of water, or with each other. This exchange process can be on a similar timescale to the NMR experiment, leading to signal broadening or even disappearance.

Troubleshooting Steps:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it well, and re-acquire the ¹H NMR spectrum. Labile N-H protons will exchange with deuterium, causing their signals to disappear or significantly diminish in intensity.[8] This is a definitive way to identify N-H peaks.

  • Low-Temperature NMR: Acquiring the spectrum at a lower temperature can slow down the exchange rate, potentially resulting in sharper N-H signals.

  • Use of aprotic polar solvents: Solvents like DMSO-d₆ can sometimes help in observing N-H protons more clearly as they form hydrogen bonds, which can slow down the exchange rate.[4]

Problem 2: Overlapping methylene (-CH₂-) signals.

Causality: The methylene groups in the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole structure are in similar chemical environments, which can lead to their signals overlapping in the ¹H NMR spectrum, making interpretation difficult.

Troubleshooting Steps:

  • Use of a higher field NMR spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, potentially resolving the overlapping multiplets.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. It can help in tracing the connectivity of the methylene groups.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[9] By correlating the overlapping proton signals to their respective carbon signals in the ¹³C NMR spectrum (which are often better resolved), you can differentiate them.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds.[9] It can be crucial for confirming the overall structure and assigning quaternary carbons.

Problem 3: Difficulty in assigning quaternary carbon signals.

Causality: The C=N (amidine) carbon is a quaternary carbon and will not show up in a DEPT-135 spectrum, which only shows signals for carbons with attached protons.[10][11][12]

Troubleshooting Steps:

  • Compare Broadband Decoupled ¹³C and DEPT-135 Spectra: Run a standard broadband-decoupled ¹³C NMR spectrum and a DEPT-135 experiment. The signal present in the broadband spectrum but absent in the DEPT-135 spectrum corresponds to the quaternary carbon.[11][12]

  • HMBC: As mentioned earlier, an HMBC experiment can show correlations from protons to the quaternary carbon, confirming its assignment.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride sample.

  • Choosing a Solvent: Select a suitable deuterated solvent. For hydrochloride salts, polar solvents are generally required. Common choices include D₂O, DMSO-d₆, or CD₃OD.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube containing the sample.

  • Mixing: Vortex the NMR tube until the sample is completely dissolved. If solubility is an issue, gentle warming or sonication may be employed.

  • Filtering (if necessary): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

Protocol 2: Performing a D₂O Exchange Experiment
  • Acquire Initial ¹H NMR: Obtain a standard ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).

  • Add D₂O: Carefully add 1-2 drops of D₂O to the NMR tube.

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for about 30 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire ¹H NMR: Acquire another ¹H NMR spectrum.

  • Compare Spectra: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or significantly decreased in intensity in the second spectrum.

Visualizations

Molecular Structure and Proton Numbering

Caption: General structure of the molecule.

NMR Troubleshooting Workflow

troubleshooting_workflow start Start: Ambiguous Spectrum broad_nh Broad or Missing N-H? start->broad_nh overlapping_ch2 Overlapping -CH2- Signals? broad_nh->overlapping_ch2 No d2o_exchange Perform D2O Exchange broad_nh->d2o_exchange Yes no_quat_c Quaternary C Assignment? overlapping_ch2->no_quat_c No higher_field Use Higher Field NMR overlapping_ch2->higher_field Yes compare_c13_dept Compare Broadband 13C and DEPT-135 no_quat_c->compare_c13_dept Yes end End: Spectrum Interpreted no_quat_c->end No low_temp Run at Low Temperature d2o_exchange->low_temp change_solvent Change Solvent (e.g., DMSO-d6) low_temp->change_solvent change_solvent->overlapping_ch2 cosy Run COSY higher_field->cosy hsqc Run HSQC cosy->hsqc hmbc Run HMBC hsqc->hmbc For full connectivity hmbc->no_quat_c hmbc->end compare_c13_dept->hmbc Confirm with long-range couplings

Caption: A workflow for troubleshooting common NMR spectral issues.

References

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved from [Link]

  • Chemical Review and Letters. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Wikipedia. (n.d.). Proton nuclear magnetic resonance. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Technical Support Center: Mass Spectrometry Analysis of Imidazo[1,2-a]imidazole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of imidazo[1,2-a]imidazole synthesis byproducts. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in identifying and characterizing impurities during their synthetic workflows. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your research.

The synthesis of complex heterocyclic scaffolds like imidazo[1,2-a]imidazoles, while elegant, is often accompanied by the formation of structurally similar byproducts, including regioisomers and incompletely cyclized intermediates.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the detection and structural elucidation of these low-level impurities.[3] This center provides field-proven insights and systematic guides to navigate the complexities of this analytical challenge.

Section 1: Frequently Asked Questions (FAQs) - Understanding Byproduct Formation

This section addresses the fundamental questions regarding the origin of common byproducts in imidazo[1,2-a]imidazole synthesis.

Q1: What are the most common types of byproducts I should expect during imidazo[1,2-a]imidazole synthesis?

A1: Byproduct formation is highly dependent on your specific synthetic route, such as the Debus-Radziszewski reaction or other multi-component strategies.[4][5] However, several classes of byproducts are frequently observed:

  • Regioisomers: When using unsymmetrical starting materials, reagents can add at different positions, leading to isomers with the same mass but different connectivity. These are often the most challenging to separate and identify.[1]

  • Incompletely Cyclized Intermediates: The multi-step nature of these syntheses means that reactions may not go to completion, leaving stable intermediates in your crude product. For example, in a reaction involving an amine condensation followed by cyclization, the initial diimine may be detected.[4]

  • Products of Side Reactions: Starting materials or reagents can react with themselves or with the solvent. For instance, aldehydes can undergo self-condensation, or highly reactive intermediates can be trapped by solvent molecules.

  • Over-alkylation or Acylation Products: If protecting groups are not used or are labile, secondary reactions can occur on the imidazole nitrogen atoms.

  • Oxidation Products: The imidazole ring system can be susceptible to oxidation, especially if exposed to air and certain catalysts over long reaction times.[6]

Q2: My synthesis is a one-pot, multi-component reaction. Why is this prone to byproduct formation?

A2: Multi-component reactions (MCRs) are powerful for building molecular complexity rapidly.[7] However, their elegance lies in a complex reaction network where multiple equilibria and reaction pathways occur simultaneously. This complexity is also their primary vulnerability for byproduct formation. If the rates of the different reactions are not perfectly matched, or if one starting material is consumed prematurely, side reactions can begin to dominate, leading to a complex mixture of products. The Debus-Radziszewski synthesis, a classic MCR for imidazoles, involves the condensation of a dicarbonyl, an aldehyde, and ammonia, and is known to produce side products if conditions are not optimized.[8]

Q3: Can mass spectrometry alone differentiate between regioisomeric byproducts?

A3: Not typically with a single-stage mass spectrum (MS1), as isomers have the same elemental composition and therefore the same exact mass. However, tandem mass spectrometry (MS/MS) is a powerful technique for this purpose.[9] By isolating the isomeric parent ions and fragmenting them, you can often generate unique fragmentation patterns ("fingerprints") for each isomer. Differences in bond strengths and steric hindrance between isomers will lead to different fragment ions or different relative abundances of the same fragments, allowing for their differentiation. This requires careful method development and data interpretation.

Section 2: Mass Spectrometry Troubleshooting Guide

This guide provides solutions to common issues encountered during the LC-MS analysis of synthetic reaction mixtures.

Problem Potential Cause(s) Recommended Solution(s)
No peaks observed (not even the main product)1. Sample Preparation Issue: Analyte concentration is too low or analyte has degraded.[10] 2. Ionization Failure: Incorrect ionization mode (ESI, APCI) or settings (polarity). Some nitrogen-rich heterocycles ionize more efficiently in positive mode.[11] 3. LC System Failure: Clogged lines, faulty pump, or incorrect column installation.[12] 4. Detector Issue: The detector may be off or the flame (in some detectors) may be unlit.[12]1. Re-prepare Sample: Prepare a more concentrated sample. Ensure the solvent is compatible with your analyte and the mobile phase. 2. Optimize Ion Source: Switch between positive and negative ionization modes. Check the stability of the electrospray.[13] Tune and calibrate the mass spectrometer.[14] 3. System Check: Verify LC pressure and flow rate. Perform a system flush. Check for leaks, especially at column connections.[12]
Poor Signal Intensity / High Background Noise 1. Ion Suppression: High concentrations of salts, TFA, or the main product can suppress the ionization of low-level byproducts. 2. Suboptimal Ionization/Source Parameters: Source temperature, gas flows, or capillary voltage are not optimized for your analytes.[14] 3. Contaminated Mobile Phase or LC System: Solvents may contain impurities, or the system may have carryover from previous analyses.[13]1. Dilute Sample: Dilute the sample to reduce matrix effects. If possible, perform a simple solid-phase extraction (SPE) to remove salts. 2. Method Development: Systematically optimize source parameters using your main product or an available standard. 3. Use High-Purity Solvents: Use LC-MS grade solvents and additives. Run blank injections between samples to check for and reduce carryover.[13]
Mass Accuracy Error (Observed m/z ≠ Calculated m/z)1. Instrument Calibration Drift: The mass spectrometer's calibration has drifted over time.[14] 2. Incorrect Charge State Assignment: The software may be incorrectly assigning the charge state (e.g., assuming [M+H]⁺ when it is [M+Na]⁺ or [M+2H]²⁺). 3. Interference: A co-eluting compound with a similar m/z is interfering with the mass measurement.1. Recalibrate: Perform a fresh mass calibration using the manufacturer's recommended calibration solution.[13][14] 2. Check Adducts: Look for common adducts (e.g., +22 for Na⁺, +38 for K⁺) and check for multiply charged species. High-resolution MS (HRMS) can resolve these from the protonated molecule.[15] 3. Improve Chromatography: Modify the LC gradient to better separate the peak of interest from interferences.
Unable to Distinguish Isomeric Byproducts 1. Co-elution: The isomers are not separated by the chromatography method. 2. Insufficient MS/MS Fragmentation Energy: The collision energy (CE) is too low to produce informative fragment ions. 3. Identical Fragmentation Patterns: In rare cases, isomers may produce very similar MS/MS spectra.1. Optimize LC Method: Screen different columns (e.g., C18, Phenyl-Hexyl, HILIC) and mobile phase modifiers to achieve chromatographic separation. Two-dimensional LC (2D-LC) can also be a powerful tool for separating co-eluting impurities.[11] 2. Develop MS/MS Method: Acquire MS/MS data at a range of collision energies to find an optimal value that produces unique fragments for each isomer. 3. Consider Advanced Techniques: If MS/MS is insufficient, consider using Ion Mobility Spectrometry (IMS-MS) if available, which separates ions based on their size and shape.
Section 3: Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your analyses.

SOP 1: Sample Preparation for LC-MS Analysis of Reaction Mixtures
  • Initial Dilution: Take a small aliquot (e.g., 10 µL) of the crude reaction mixture.

  • Solvent Quenching (if necessary): If the reaction solvent is incompatible with the LC mobile phase (e.g., pure THF, DCM), evaporate it to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with your LC method. A good starting point is 50:50 Acetonitrile:Water or 50:50 Methanol:Water. The final concentration should be approximately 0.1-1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter (PTFE or nylon) to remove particulate matter that could clog the LC system.

  • Vial Transfer: Transfer the filtered sample to an appropriate autosampler vial for analysis.

SOP 2: General Purpose LC-MS/MS Method for Byproduct Profiling

This method is designed for high-resolution separation and detection of small aromatic molecules.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

  • MS Parameters (Example for ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.[11]

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.0 kV.

    • Source Temperature: 120 °C.

    • Drying Gas Flow: 10 L/min.

    • Data Acquisition Mode: Perform both full MS scans (for profiling) and data-dependent MS/MS scans (for fragmentation data on the most intense peaks).

Section 4: Visualized Workflows and Data Interpretation
Workflow for Byproduct Identification

The following diagram outlines the logical flow from synthesis to the structural confirmation of an unknown byproduct.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_lcms LC-MS Analysis cluster_identification Structural Elucidation synthesis Imidazo[1,2-a]imidazole Synthesis tlc_nmr Crude Analysis (TLC, Crude NMR) synthesis->tlc_nmr Reaction Workup lcms_profiling LC-HRMS Profiling (Full Scan) tlc_nmr->lcms_profiling Prepare Sample data_processing Data Processing: Peak Picking, Formula Prediction lcms_profiling->data_processing msms Targeted LC-MS/MS (Fragmentation Analysis) data_processing->msms Identify Masses of Interest interpretation Interpret Fragmentation Compare to known patterns msms->interpretation confirmation Structural Confirmation (Isolation & NMR or Synthesis of Standard) interpretation->confirmation

Caption: General workflow for identifying synthetic byproducts.

Troubleshooting Logic: "No Peak Detected"

This decision tree helps diagnose the common problem of not detecting any signal in your chromatogram.

No_Peak_Troubleshooting start Problem: No Peaks in Chromatogram q1 Is the LC pressure stable and within expected range? start->q1 q2 Is the electrospray visible and stable (if applicable)? q1->q2 Yes sol1 Solution: Troubleshoot LC system. Check for leaks, clogs, pump issues. q1->sol1 No q3 Was a known standard injected successfully recently? q2->q3 Yes sol2 Solution: Troubleshoot Ion Source. Clean source, check voltages, gas flows. q2->sol2 No sol3 Solution: Issue is likely sample-related. Check concentration, stability, solubility. q3->sol3 Yes sol4 Solution: Issue is likely MS detector or electronics. Check detector status. Recalibrate and tune. q3->sol4 No

Caption: Decision tree for troubleshooting an empty chromatogram.

Interpreting Fragmentation Patterns

The imidazo[1,2-a]imidazole core is a fused heterocyclic system. Under collision-induced dissociation (CID) in MS/MS, fragmentation is often initiated at the substituents or the less aromatic parts of the ring system.

  • Stable Core: The aromatic imidazole ring itself is relatively stable. Direct cleavage of the ring is less common than the loss of substituents.[16]

  • Loss of Substituents: The most common fragmentation pathways involve the neutral loss of groups attached to the ring. For example, a benzyl group may be lost as a neutral radical, or a carboxyl group may be lost as CO₂.

  • Side-Chain Fragmentation: If a substituent is a long alkyl chain, you will see characteristic losses of alkene fragments.

  • Distinguishing Isomers: Look for fragmentation differences that are sterically or electronically driven. A substituent on one isomer might be positioned to facilitate a rearrangement or cleavage that is not possible for the other isomer. For example, a group ortho to a nitrogen might interact differently than one in a meta position, leading to unique fragment ions.

Accurate mass measurements of fragment ions are critical.[15] They allow you to determine the elemental composition of each piece, effectively solving the puzzle of the parent molecule's structure.

References
  • Chen, G., Pramanik, B. N., Liu, Y. H., & Mirza, U. A. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Google Books.
  • Li, Y., & Wu, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies.
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
  • AxisPharm. (n.d.). Small Molecule Analysis. AxisPharm.
  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate.
  • Li, Y., & Wu, J. (2016). Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. GenTech Scientific.
  • MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. MtoZ Biolabs.
  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Proteintech Group. (n.d.). Tips and tricks for successful Mass spec experiments. Proteintech Group.
  • ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]imidazole derivatives. ResearchGate.
  • PMC. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PubMed Central.
  • Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Wikipedia.
  • NIH. (n.d.). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health.
  • World Journal of Pharmaceutical Sciences. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. World Journal of Pharmaceutical Sciences.
  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry.
  • International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous characterization of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for downstream applications. The bicyclic guanidine, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, a molecule of significant interest in medicinal chemistry due to its structural motifs, demands a robust and multi-faceted approach to purity analysis. The presence of even trace impurities can significantly impact biological activity, toxicity, and the overall reproducibility of experimental results.

This comprehensive guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to make informed decisions for your specific research needs.

The Imperative of Purity: Why a Multi-Modal Approach is Essential

The synthesis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, like many multi-step organic syntheses, can introduce a variety of impurities. These can include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. A single analytical technique is often insufficient to provide a complete purity profile. Therefore, a combination of orthogonal methods is crucial for a comprehensive assessment.

This guide will focus on a comparative analysis of four key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Elemental Analysis (EA)

Each of these techniques offers unique advantages and limitations in the context of analyzing a polar, nitrogen-containing heterocyclic compound like 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or confirmation of elemental composition. The following table provides a comparative overview of the performance of each technique for the purity analysis of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy Elemental Analysis (EA)
Principle Separation based on polarity and interaction with stationary phase.Separation based on volatility and boiling point, with mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Combustion of the sample to determine the percentage of C, H, and N.
Primary Use Quantitative purity assessment, detection of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.Structural elucidation, confirmation of identity, and purity assessment.Confirmation of elemental composition and empirical formula.
Sensitivity High (µg/mL to ng/mL range).[1]Very High (pg to fg range).[2]Moderate to Low.Low (requires mg of sample).
Selectivity Good to Excellent, dependent on column and mobile phase.Excellent, based on both retention time and mass spectrum.Excellent for structural isomers.Low, provides bulk elemental composition.
Impurity Identification Tentative, based on retention time and UV spectrum.Definitive, based on fragmentation patterns in the mass spectrum.Definitive for structurally related impurities.Not applicable for impurity identification.
Sample Requirements Soluble in a suitable solvent.Volatile or amenable to derivatization.Soluble in a deuterated solvent.Solid or liquid, requires several milligrams.
Strengths Robust, reproducible, widely applicable for quantitative analysis.High sensitivity and specificity for volatile impurities.Provides detailed structural information, non-destructive.Provides fundamental information on elemental composition.
Limitations May not detect non-UV active impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.Does not provide information on the nature of impurities.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for each of the discussed analytical techniques. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the quantitative assessment of purity for non-volatile compounds. For a polar compound like 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, a reversed-phase method is often a suitable starting point.

Causality of Experimental Choices:

  • Column: A C18 column is a versatile choice for reversed-phase chromatography, offering good retention for a wide range of polar and non-polar compounds.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The buffer helps to control the ionization state of the analyte and improve peak shape. A phosphate buffer at a slightly acidic to neutral pH is a common choice for amine-containing compounds.

  • Detector: A UV detector is widely used and is suitable for compounds containing a chromophore. The imidazole ring in the target molecule absorbs in the UV region.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 7.0) in a ratio of 30:70 (v/v). Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole reference standard and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and dissolve it in 10 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the purity of the synthesized sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh_sample->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: HPLC-UV workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. Due to the polar nature and low volatility of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, a derivatization step is often necessary to improve its chromatographic behavior.

Causality of Experimental Choices:

  • Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens (such as the N-H group in the imidazole ring). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the active hydrogens to form more volatile and thermally stable trimethylsilyl (TMS) derivatives.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is generally suitable for the separation of a wide range of derivatized compounds.

  • Detector: A mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information, allowing for the definitive identification of impurities by comparing their mass spectra to a library.

Step-by-Step Protocol:

  • Derivatization:

    • Accurately weigh approximately 1 mg of the synthesized sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the derivatized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole. Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the purity by the area percentage of the main peak in the total ion chromatogram (TIC).

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh_sample Weigh Sample derivatize Derivatization (Silylation) weigh_sample->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (MS Library) detect->identify quantify Quantify Purity (TIC Area %) identify->quantify

Caption: GC-MS workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule.

Causality of Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. The integration of the proton signals can be used to determine the relative ratios of the main compound and any proton-containing impurities.

  • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The presence of unexpected signals can indicate the presence of impurities.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or D₂O) is used to avoid interference from the solvent's proton signals.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR:

      • Assign the signals to the protons of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole based on their chemical shifts, multiplicities, and integration values.

      • Look for any unexpected signals that may correspond to impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

    • ¹³C NMR:

      • Assign the signals to the carbon atoms of the target molecule. The molecular formula C₅H₉N₃ suggests the presence of 5 carbon signals.

      • Identify any additional signals that may indicate the presence of carbon-containing impurities.

Expected ¹H and ¹³C NMR Data (in DMSO-d₆):

  • ¹H NMR (representative values): The spectrum is expected to show signals corresponding to the methylene protons of the two rings and the N-H proton. The exact chemical shifts will depend on the solvent and concentration.

  • ¹³C NMR (representative values): The spectrum should display five distinct signals for the carbon atoms of the bicyclic system. The chemical shifts of the imidazole moiety typically appear in the range of 110-140 ppm.[3][4]

Logical Relationship Diagram:

NMR_Analysis cluster_analysis NMR Purity Assessment cluster_interpretation Interpretation H_NMR ¹H NMR Spectrum H_Signals Proton Signals (Chemical Shift, Multiplicity, Integration) H_NMR->H_Signals Impurity_H_Signals Impurity Proton Signals H_NMR->Impurity_H_Signals C_NMR ¹³C NMR Spectrum C_Signals Carbon Signals (Chemical Shift) C_NMR->C_Signals Impurity_C_Signals Impurity Carbon Signals C_NMR->Impurity_C_Signals Structure_Confirmation Structural Confirmation H_Signals->Structure_Confirmation Purity_Estimation Purity Estimation Impurity_H_Signals->Purity_Estimation C_Signals->Structure_Confirmation Impurity_C_Signals->Purity_Estimation

Caption: Logical flow of NMR data interpretation.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique that provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula of the synthesized molecule.

Causality of Experimental Choices:

  • Principle: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.

  • Purpose: To verify that the elemental composition of the synthesized compound matches the theoretical values for the molecular formula C₅H₉N₃.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent or water.

  • Analysis: Submit a few milligrams of the purified sample to an elemental analysis service or perform the analysis using a CHN analyzer.

  • Data Analysis: Compare the experimentally determined percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) with the theoretically calculated values for C₅H₉N₃.

Theoretical vs. Experimental Comparison:

Element Theoretical % for C₅H₉N₃ Acceptable Experimental Range
Carbon (C)54.0353.73 - 54.33
Hydrogen (H)8.167.86 - 8.46
Nitrogen (N)37.8137.51 - 38.11

A good agreement (typically within ±0.3%) between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of the synthesized compound.

Conclusion: A Synergistic Approach to Purity Validation

The purity analysis of synthesized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole necessitates a synergistic approach that leverages the strengths of multiple analytical techniques.

  • HPLC-UV serves as a robust method for routine quantitative purity assessment.

  • GC-MS is invaluable for the identification and quantification of volatile and semi-volatile impurities that may be missed by HPLC.

  • NMR spectroscopy provides unequivocal structural confirmation and can reveal the presence of structurally related impurities.

  • Elemental Analysis offers the final confirmation of the elemental composition, ensuring the synthesized compound has the correct empirical formula.

By integrating the data from these orthogonal techniques, researchers can build a comprehensive and reliable purity profile for their synthesized 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, ensuring the integrity and reproducibility of their subsequent scientific investigations.

References

  • H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 2-(1H-Imidazol-5-yl)(ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_4)ethan-1-amine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • d4-Histamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Histamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 2-(1H-imidazol-1-yl)ethanamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2014). Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • 1-(1H-imidazol-5-yl)ethanamine. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Convenient Preparation of Bicyclic Guanidines. (2011). Synthetic Communications. Retrieved January 16, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025). Phenomenex. Retrieved January 16, 2026, from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024). News. Retrieved January 16, 2026, from [Link]

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • HPLC and GC: 6 Simple Differences to Enhance Your Research. (n.d.). Bitesize Bio. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2026). Journal of Heterocyclic Chemistry. Retrieved January 16, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Method for preparing a bicyclic guanidine and its derivatives. (2019). Google Patents.
  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved January 16, 2026, from [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Validation of analytical methods - Strategies & importance. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • The Synthesis of Bicyclic Guanidino Amino Acids. (n.d.). Cardiff University. Retrieved January 16, 2026, from [Link]

  • Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). IntechOpen. Retrieved January 16, 2026, from [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Charles University. Retrieved January 16, 2026, from [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (n.d.). Chromatography Today. Retrieved January 16, 2026, from [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2020). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Bicyclic guanidine superbase carboxylate salts for cellulose dissolution. (2024). National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Development and validation of an HPLC method for the simultaneous analysis of four imidazole antifungals in pharmaceutical dosage forms. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. (2022). MDPI. Retrieved January 16, 2026, from [Link]

  • Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • The mass spectra of imidazole and 1-methylimidazole. (1968). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis Molecular Structure Reactivity of 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]

Sources

Comparative In Vivo Validation of Novel Imidazole Derivatives as Antidiabetic Agents: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of novel imidazole derivatives for antidiabetic activity. We will delve into the rationale behind experimental design, present detailed, field-proven protocols, and offer a comparative analysis against established therapeutic agents. The objective is to equip researchers, scientists, and drug development professionals with a robust methodology to generate reliable and reproducible preclinical data.

Introduction: The Rationale for Imidazole Derivatives in Diabetes Research

Diabetes mellitus, particularly Type 2, is a metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The search for novel, effective, and safe oral hypoglycemic agents is a perpetual endeavor in medicinal chemistry. Imidazole-based compounds have emerged as a promising class of small molecules due to their versatile chemical scaffold, which allows for diverse biological activities.[2] Various studies have reported the synthesis of imidazole derivatives with potent antidiabetic properties, potentially acting through mechanisms such as α-glucosidase inhibition, peroxisome proliferator-activated receptor-gamma (PPARγ) agonism, or as glucagon-like peptide-1 (GLP-1) receptor agonists.[3][4][5][6]

Validating the efficacy of these novel chemical entities in a living system is a critical step that bridges the gap between promising in vitro results and potential clinical utility. This guide provides a head-to-head comparison framework, using a hypothetical novel imidazole derivative (IMD-X) against well-characterized standards, Metformin and Glibenclamide, in a chemically-induced model of diabetes.

Strategic Experimental Design

A robust in vivo study design is paramount for generating unambiguous data. The choices of animal model, control groups, and primary endpoints are not arbitrary; they are strategic decisions made to isolate the therapeutic effect of the test compound.

Animal Model Selection: The Streptozotocin (STZ)-Induced Diabetic Rat

For this guide, we select the Streptozotocin (STZ)-induced diabetic rat model . STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing β-cells of the pancreatic islets.[7][8] This targeted toxicity allows for the induction of a diabetic state that mimics key aspects of human diabetes.

  • Causality: A low dose of STZ, often combined with a high-fat diet, induces a state of insulin resistance and partial β-cell dysfunction, which is highly relevant to Type 2 diabetes.[9] For modeling Type 1 diabetes, a single high dose of STZ is typically used to cause extensive β-cell destruction.[10] This model is well-characterized, cost-effective, and widely accepted for screening potential antidiabetic therapies.[7][11]

Control Groups: Establishing Baselines and Benchmarks

To validate the activity of our novel compound, IMD-X, we must compare it against both a negative and a positive control.

  • Vehicle Control (Negative Control): This group receives the same formulation (e.g., 0.5% carboxymethylcellulose) used to dissolve/suspend IMD-X, but without the active compound. This is crucial to ensure that any observed effects are due to the compound itself and not the delivery vehicle.

  • Metformin (Positive Control): As a first-line therapy for Type 2 diabetes, Metformin is an essential benchmark. Its primary mechanism involves the reduction of hepatic glucose production, with additional effects on intestinal glucose utilization and insulin sensitivity, largely mediated through AMP-activated protein kinase (AMPK).[12][13][14][15]

  • Glibenclamide (Positive Control): Glibenclamide (also known as Glyburide) represents a different class of antidiabetic drugs, the sulfonylureas.[16] It acts by stimulating insulin secretion from pancreatic β-cells by inhibiting ATP-sensitive potassium (K-ATP) channels.[17][18][19] Including Glibenclamide allows for a mechanistic comparison; if IMD-X shows a strong glucose-lowering effect without a corresponding spike in insulin, it suggests a mechanism distinct from sulfonylureas.

Experimental Workflow

The overall experimental plan follows a logical progression from acclimatization and disease induction to therapeutic intervention and endpoint analysis.

G acclimate 1. Animal Acclimatization (7 days) induce 2. Diabetes Induction (Low-Dose STZ i.p.) acclimate->induce confirm 3. Confirmation of Hyperglycemia (Fasting Blood Glucose > 250 mg/dL) induce->confirm group 4. Group Allocation (n=8-10/group) - Vehicle Control - Metformin (e.g., 150 mg/kg) - Glibenclamide (e.g., 10 mg/kg) - IMD-X (Test Dose) confirm->group treat 5. Chronic Daily Dosing (Oral Gavage, 28 days) group->treat test 6. Efficacy Testing - OGTT (Day 21) - ITT (Day 25) treat->test collect 7. Terminal Sacrifice & Collection (Day 28) - Blood (for HbA1c, Insulin) - Tissues (Pancreas, Liver) test->collect analyze 8. Data Analysis & Comparison collect->analyze G cluster_cell Pancreatic β-Cell node_pathway node_pathway node_signal node_signal node_effect node_effect glib Glibenclamide sur1 SUR1 Subunit glib->sur1 Binds & Inhibits katp K-ATP Channel depol Membrane Depolarization katp:e->depol:w Closure leads to ca_channel Voltage-Gated Ca²⁺ Channel depol->ca_channel Opens ca_influx ↑ Intracellular [Ca²⁺] ca_channel->ca_influx Facilitates exocytosis Insulin Granule Exocytosis ca_influx->exocytosis Triggers insulin_out Insulin Secretion exocytosis->insulin_out Results in

Caption: Glibenclamide's mechanism of action in pancreatic β-cells.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to validating the in vivo antidiabetic activity of novel imidazole derivatives. By employing well-characterized animal models, appropriate controls, and validated efficacy assays like the OGTT and ITT, researchers can generate robust data packages. The comparative framework presented here not only establishes efficacy but also provides critical insights into the potential mechanism of action, distinguishing between insulin-sensitizing and insulin-secreting effects. This methodical approach is fundamental for the successful progression of promising new chemical entities from the benchtop to preclinical and, ultimately, clinical development.

References

  • Le Tual, S., Pineda, E., et al. (2002). Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Rena, G., Hardie, D. G., & Pearson, E. R. (2017). The mechanisms of action of metformin. Diabetologia. Available at: [Link]

  • Luzi, L., & Pozza, G. (1997). Glibenclamide: an old drug with a novel mechanism of action? Acta Diabetologica. Available at: [Link]

  • Klip, A., & Leiter, L. A. (1990). Cellular mechanism of action of metformin. Diabetes Care. Available at: [Link]

  • Anonymous. (n.d.). Metformin- Mechanisms of action and use for the treatment of type 2 diabetes mellitus. ResearchGate. Available at: [Link]

  • Smith, N., et al. (2020). Insulin Tolerance Test in Mouse. Protocols.io. Available at: [Link]

  • Medcrine. (2025). Glibenclamide: Uses, Dosage, Mechanism of action and side effects. Medcrine. Available at: [Link]

  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse. Protocols.io. Available at: [Link]

  • Wikipedia. (n.d.). Glibenclamide. Wikipedia. Available at: [Link]

  • LaMoia, T. E., & He, L. (2021). Cellular and Molecular Mechanisms of Metformin Action. Endocrine Reviews. Available at: [Link]

  • Bridges Lab Protocols. (2025). Insulin Tolerance Test. Bridges Lab Protocols. Available at: [Link]

  • LaMoia, T. E., & He, L. (2021). Cellular and Molecular Mechanisms of Metformin Action. Ovid. Available at: [Link]

  • BioWorld. (2022). Novartis discovers new GLP-1 receptor agonists for obesity. BioWorld. Available at: [Link]

  • Mouse Metabolic Phenotyping Centers. (2023). Intraperitoneal Insulin Tolerance Test. MMPC.org. Available at: [Link]

  • Penna, C. N., et al. (2022). The glucose tolerance test in mice: Sex, drugs and protocol. Journal of Neuroendocrinology. Available at: [Link]

  • Vanderbilt MMPC. (2018). Oral Gavage Glucose Tolerance Test (O GTT). Vanderbilt University. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Glyburide? Patsnap Synapse. Available at: [Link]

  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. Available at: [Link]

  • YouTube. (2025). Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses. YouTube. Available at: [Link]

  • The University of Queensland. (2022). LAB_057 Insulin Tolerance Test in Mice. Research Support. Available at: [Link]

  • Shakour, N., et al. (2021). Design, Synthesis and Biological Evaluation of Novel 5-(Imidazolyl-methyl) Thiazolidinediones as Antidiabetic Agents. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). ANTIDIABETIC ACTIVITY OF NEW IMIDAZOLE DERIVATIVE. Issuu. Available at: [Link]

  • Hassan, M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents. ACS Omega. Available at: [Link]

  • Siddiqui, N., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Melior Discovery. (n.d.). Streptozotocin (STZ)-Induced Diabetic Rat & Mice Models. Melior Discovery. Available at: [Link]

  • Sacks, D. B. (2011). BIOMARKERS IN DIABETES: HEMOGLOBIN A1c, VASCULAR AND TISSUE MARKERS. The Journal of the International Federation of Clinical Chemistry and Laboratory Medicine. Available at: [Link]

  • ResearchGate. (n.d.). Measurement of diabetic parameters. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Biochemical tests in diabetes. SlideShare. Available at: [Link]

  • Kawai, T., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents. Molecules. Available at: [Link]

  • Sullivan, K. A., et al. (2007). Mouse Models of Diabetic Neuropathy. ILAR Journal. Available at: [Link]

  • WikiLectures. (n.d.). Biochemical examination for patient with diabetes mellitus. WikiLectures. Available at: [Link]

  • Kaur, G., & Rani, I. (2020). Synthesis and Antidiabetic Evaluation of Some Novel Nitrogen containing Small Heterocyclic Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • De Sanctis, V., et al. (2017). Clinical characteristics, biochemical parameters and insulin response to oral glucose tolerance test (OGTT) in 25 transfusion dependent β-thalassemia (TDT) patients recently diagnosed with diabetes mellitus (DM). Mediterranean Journal of Hematology and Infectious Diseases. Available at: [Link]

  • ResearchGate. (n.d.). Representative small-molecule agonists of GLP-1 receptor. ResearchGate. Available at: [Link]

  • Current Protocols. (2021). Streptozotocin‐Induced Diabetic Models in Mice and Rats. Current Protocols. Available at: [Link]

  • ResearchGate. (2025). (PDF) Streptozotocin‐Induced Diabetic Models in Mice and Rats. ResearchGate. Available at: [Link]

  • Al-Mansoori, L., et al. (2023). Streptozotocin-Induced Type 1 and 2 Diabetes Mellitus Mouse Models Show Different Functional, Cellular and Molecular Patterns of Diabetic Cardiomyopathy. International Journal of Molecular Sciences. Available at: [Link]

  • Ravichandran, V., & Deebiga, L. (2013). QSAR studies on imidazoles and sulfonamides as antidiabetic agents. SciSpace. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting Animal Models for Neuroprotective Imidazo[1,2-a]imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of relevant animal models for evaluating the neuroprotective efficacy of imidazo[1,2-a]imidazoles. As researchers in drug development, our choice of a preclinical model is a critical decision that dictates the translational potential of our findings. This document moves beyond simple protocol listings to explore the causal reasoning behind model selection, ensuring that the chosen model aligns with the therapeutic hypothesis and the specific pathology being targeted.

The Rationale: Why Imidazo[1,2-a]imidazoles and Why the Right Model Matters

The imidazo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in targeting complex neurological disorders. Several related imidazole-based compounds have demonstrated neuroprotective properties by modulating pathways such as neuroinflammation, oxidative stress, and excitotoxicity.[1][2] Some have been identified as ligands for imidazoline I2 receptors, which are implicated as a relevant target in conditions like Alzheimer's disease (AD).[1][3]

The failure of numerous neuroprotective agents to translate from preclinical success to clinical efficacy underscores a critical gap in our research paradigm.[4] Often, this failure is not due to the compound itself but to a mismatch between the animal model and the human disease state.[5] A model that perfectly replicates one aspect of a disease, like the acute neuronal loss in stroke, may fail to capture the chronic neuroinflammation that follows. Therefore, a multi-model approach, grounded in a deep understanding of each model's strengths and limitations, is not just recommended; it is essential for building a robust preclinical data package.

The following workflow illustrates a logical progression from initial compound characterization to rigorous in vivo testing, emphasizing critical decision points for model selection.

G cluster_0 Phase 1: In Vitro & Target Validation cluster_1 Phase 2: In Vivo Model Selection & Efficacy Testing cluster_2 Phase 3: Post-Mortem Analysis & Validation A Compound Synthesis (Imidazo[1,2-a]imidazole Library) B Initial Screening (e.g., HT22 cells, OGD models) A->B C Mechanism of Action Studies (e.g., I2 Receptor Binding, Anti-inflammatory assays) B->C D Select Disease Focus (Stroke, AD, PD, TBI) C->D Hypothesis Driven E Choose Primary Animal Model (Based on MoA & Pathology) D->E F Pharmacokinetic & Dose-Response Studies E->F G Efficacy Study: Behavioral & Functional Outcomes F->G H Confirm Efficacy in Secondary/Diverse Model G->H I Histology & Immunohistochemistry (Lesion Volume, Plaque Load, Neuronal Count) H->I Validate Mechanism L Data Synthesis & Translational Assessment I->L J Biochemical Assays (Cytokine levels, Protein Aggregation) J->L K Target Engagement Validation K->L

Figure 1: A comprehensive workflow for preclinical evaluation of neuroprotective compounds.

Modeling Ischemic Stroke: Beyond Infarct Volume

Ischemic stroke is characterized by acute neuronal death due to vascular occlusion, followed by a secondary wave of injury from reperfusion, oxidative stress, and neuroinflammation. An ideal neuroprotective agent should address these secondary mechanisms.

Comparison of Common Stroke Models
ModelSpeciesInduction MethodKey Pathological FeaturesAdvantagesLimitations
Transient MCAO Rat, MouseIntraluminal filament insertion to block the Middle Cerebral Artery (MCA), followed by removal.[6]Core infarct, large penumbra, reperfusion injury, blood-brain barrier (BBB) disruption.Clinically relevant (occlusion/reperfusion); allows study of penumbra-saving drugs.High variability; technically demanding; high mortality if not performed correctly.[7]
Permanent MCAO Rat, MousePermanent ligation or electrocoagulation of the MCA.Dense cortical infarct, limited penumbra, no reperfusion injury.Low variability; good for studying core infarction mechanisms.Less clinically relevant as most human strokes involve some reperfusion.
Photothrombotic Mouse, RatIntravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by cranial irradiation.Focal, well-defined cortical infarct; primarily affects microvasculature.High reproducibility; low invasiveness; excellent for studying cortical injury.Lacks a significant penumbra; non-arterial occlusion mechanism.
Endothelin-1 Rat, MouseStereotaxic injection of the vasoconstrictor Endothelin-1 near the MCA.Focal and reproducible ischemic lesion.Less invasive than filament MCAO; precise targeting.Vasoconstriction is not the primary cause of most human strokes.
Featured Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This model is chosen for its clinical relevance in mimicking the occlusion and subsequent reperfusion common in human stroke patients who receive thrombolytic therapy.[6] It is ideal for testing compounds like imidazo[1,2-a]imidazoles that may target reperfusion injury and subsequent neuroinflammation.

Objective: To assess the efficacy of a test compound in reducing infarct volume and improving neurological deficits following transient focal cerebral ischemia.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat (280-320g) with isoflurane (3-4% for induction, 1.5-2% for maintenance). Monitor body temperature and maintain at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump and advance it up the ICA until a slight resistance is felt, indicating the occlusion of the MCA origin (~18-20 mm).

    • Maintain the occlusion for 90 minutes.

  • Compound Administration: The imidazo[1,2-a]imidazole compound or vehicle can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined time (e.g., immediately before reperfusion). Dosing should be based on prior pharmacokinetic studies.[5]

  • Reperfusion: After 90 minutes, carefully withdraw the filament to allow reperfusion. Suture the incision and allow the animal to recover.

  • Neurological Assessment: At 24 hours post-MCAO, perform a battery of behavioral tests, such as the Garcia neurological score or the corner test, to assess sensorimotor deficits.[8]

  • Infarct Volume Analysis: At 48 hours, euthanize the animal, harvest the brain, and slice it into 2 mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white. Quantify the infarct volume using image analysis software.

Modeling Alzheimer's Disease: Tackling Plaques, Tangles, and Inflammation

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by extracellular amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) of hyperphosphorylated tau, and chronic neuroinflammation.[9] Given that imidazole derivatives have been shown to modulate Aβ pathology and neuroinflammation, selecting a model that recapitulates these features is crucial.[1][10]

Comparison of Common AD Models
ModelSpeciesInduction MethodKey Pathological FeaturesAdvantagesLimitations
5xFAD MouseTransgenic: Expresses human APP and PSEN1 with five familial AD (FAD) mutations.[1]Aggressive and early Aβ deposition (~2 months), gliosis, synaptic and neuronal loss.[1][3]Rapid pathology development; robust amyloidosis; good for testing anti-amyloid and anti-inflammatory agents.Does not develop significant tau tangle pathology.
APP/PS1 MouseTransgenic: Co-expresses human APP with the Swedish mutation and a mutant human PSEN1.[11]Aβ deposition starting at ~6-8 months; cognitive deficits.Widely used and well-characterized; stable pathology progression.Slow progression; mild neuronal loss; no tau tangles.
3xTg-AD MouseTransgenic: Expresses mutant human APP, PSEN1, and MAPT (tau).Develops both Aβ plaques and tau tangles in an age- and region-dependent manner.Recapitulates both major AD pathologies; allows study of plaque-tau interactions.Complex phenotype; pathology can vary between colonies.
Streptozotocin (STZ) Rat, MouseIntracerebroventricular (ICV) injection of STZ, a diabetogenic compound.[11]Induces insulin resistance, oxidative stress, neuroinflammation, and tau hyperphosphorylation.Models sporadic AD features and the brain-insulin resistance link.[11]Does not develop classic Aβ plaques.
Featured Model: The 5xFAD Mouse

The 5xFAD model is highly advantageous for initial efficacy screening due to its aggressive and rapid amyloid pathology.[1] This allows for shorter study durations and a clear window to observe the impact of an imidazo[1,2-a]imidazole on Aβ plaque development and associated neuroinflammation. A recent study successfully used this model to evaluate an imidazole-linked heterocycle, demonstrating improved cognition and reduced neuroinflammation markers.[1][3]

G A 5xFAD Mouse Model Expresses 5 human FAD mutations in APP & PSEN1 B B A->B Leads to C Therapeutic Intervention Imidazo[1,2-a]imidazole Hypothesized Actions: • Inhibit Aβ aggregation • Modulate I2 receptors • Reduce microglial activation B->C Target for D Key Endpoints • Morris Water Maze (Cognition) • Plaque load (Immunohistochemistry) • GFAP/Iba-1 levels (Neuroinflammation) • Synaptic protein levels (Western Blot) C->D Evaluated by

Figure 2: Rationale for using the 5xFAD model to test imidazo[1,2-a]imidazoles.

Modeling Parkinson's Disease: Protecting Dopaminergic Neurons

Parkinson's disease (PD) is defined by the progressive loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc) and the presence of α-synuclein aggregates (Lewy bodies).[12] Therapeutic strategies aim to halt or reverse this neurodegenerative process. Animal models for PD are primarily induced by neurotoxins that target DA neurons or by genetic manipulation related to α-synuclein.[13][14]

Comparison of Common PD Models
ModelSpeciesInduction MethodKey Pathological FeaturesAdvantagesLimitations
6-OHDA Rat, MouseUnilateral stereotaxic injection of 6-hydroxydopamine into the medial forebrain bundle or striatum.[15]Rapid and severe loss of DA neurons in the nigrostriatal pathway.Highly reproducible lesion; robust motor deficits (rotational asymmetry); excellent for testing neuroprotection.Acute lesion, not progressive; does not form Lewy bodies.[13]
MPTP Mouse, PrimateSystemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.[15]Selective loss of DA neurons in the SNpc.Models mitochondrial dysfunction aspect of PD; can be administered systemically.High variability; mice show some spontaneous recovery.[16]
Rotenone RatSystemic (i.p. or s.c.) administration of the pesticide rotenone.[13]Progressive DA neuron loss; can induce α-synuclein aggregation.Models environmental toxin exposure; progressive nature.High systemic toxicity and variability in lesion size.[13]
α-Synuclein PFF Mouse, RatStereotaxic injection of pre-formed fibrils (PFFs) of α-synuclein into the striatum or SNpc.Induces endogenous α-synuclein to misfold and aggregate, leading to progressive, spreading pathology and DA neuron loss.Models the prion-like spreading hypothesis of PD; progressive pathology.Technically demanding; pathology can take months to develop.
Featured Protocol: The Unilateral 6-OHDA Rat Model

The 6-OHDA model is a workhorse in PD research. Its primary strength is the creation of a highly consistent and near-complete lesion of the nigrostriatal pathway on one side of the brain.[15] This provides a clear and quantifiable baseline against which to measure the protective effects of a compound. The resulting unilateral motor deficit is easily measured, making it ideal for screening neuroprotective candidates.

Objective: To determine if pre- or post-treatment with an imidazo[1,2-a]imidazole can protect DA neurons from 6-OHDA-induced toxicity and reduce motor deficits.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

  • Drug Pre-treatment (for neuroprotection): Administer the test compound or vehicle at the desired dose and route (e.g., i.p.) 30-60 minutes before the 6-OHDA injection.

  • Stereotaxic Surgery:

    • Drill a small burr hole in the skull over the target coordinates for the medial forebrain bundle (MFB).

    • Slowly infuse 8 µg of 6-OHDA (dissolved in 4 µL of 0.9% saline with 0.02% ascorbic acid) into the MFB using a microsyringe.

    • Leave the needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting it.

  • Post-Operative Care: Suture the scalp and provide post-operative analgesia. Monitor the animal during recovery.

  • Behavioral Assessment:

    • Starting two weeks post-lesion, assess rotational asymmetry by administering apomorphine or amphetamine and counting the number of full contralateral turns over 30-60 minutes. A successful lesion is typically defined as >5-7 full turns per minute.

    • The test compound's efficacy is measured by a significant reduction in net rotations compared to the vehicle-treated group.

  • Histological Confirmation: At the end of the study (e.g., 4 weeks post-lesion), perfuse the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry. Quantify the loss of TH-positive neurons in the SNpc and fibers in the striatum to confirm the extent of the lesion and the protective effect of the compound.

Modeling Traumatic Brain Injury (TBI): Replicating Complex Insults

TBI is a highly heterogeneous condition involving a primary mechanical injury followed by a complex secondary cascade of excitotoxicity, neuroinflammation, and edema.[17] No single animal model can capture this full complexity, making the choice of model highly dependent on the specific type of human TBI being simulated (e.g., focal contusion vs. diffuse axonal injury).[5]

Comparison of Common TBI Models
ModelSpeciesInduction MethodKey Pathological FeaturesAdvantagesLimitations
Controlled Cortical Impact (CCI) Mouse, RatA pneumatically or electromagnetically driven impactor strikes the exposed dura.[18]Focal contusion, cortical tissue loss, subdural hematoma, edema, axonal injury.[18]Highly reproducible and controllable injury (depth, velocity); mimics focal human TBI.Requires craniotomy, which itself can induce an inflammatory response.
Fluid Percussion Injury (FPI) Rat, MouseA fluid pulse is delivered to the intact dura through a craniotomy.Can produce focal or diffuse injury depending on location; mimics concussion and axonal injury.One of the most widely used models with extensive characterization.Higher mortality rates; can produce brain stem injury.[18]
Weight Drop Mouse, RatA weight is dropped from a specific height onto the exposed skull or dura.Produces a combination of focal and diffuse injury.Simple and inexpensive to implement.Poor reproducibility compared to CCI or FPI.
Featured Model: Controlled Cortical Impact (CCI)

The CCI model is favored for its high degree of control and reproducibility, which is critical for pharmacological studies.[18] It allows researchers to create a consistent cortical contusion, providing a reliable platform to test agents that aim to reduce lesion volume, mitigate post-traumatic inflammation, and improve functional recovery.

G cluster_0 Injury Induction cluster_1 Therapeutic Window cluster_2 Outcome Assessment A Anesthesia & Craniotomy B Controlled Cortical Impact (Precise velocity, depth, dwell time) A->B C Acute Phase (0-24h) Target: Excitotoxicity, Edema B->C Administer Imidazo[1,2-a]imidazole D Subacute Phase (1-7 days) Target: Neuroinflammation C->D E Chronic Phase (Weeks-Months) Target: Neurogenesis, Plasticity D->E F Behavioral Testing (Rotarod, Beam Walk, MWM) E->F G Histology (Lesion Volume, Cell Death) F->G H Biomarkers (Cytokines, GFAP/Iba-1) G->H

Figure 3: Experimental paradigm for testing a neuroprotective agent in the CCI model of TBI.

Conclusion: A Call for Rigor and Rationale

The successful preclinical evaluation of neuroprotective imidazo[1,2-a]imidazoles hinges on the judicious selection and rigorous application of animal models. There is no "one-size-fits-all" solution. Researchers must move beyond convenience and tradition to select models that most accurately reflect the clinical condition and the compound's hypothesized mechanism of action. An approach that validates a compound's efficacy across multiple, diverse models—for instance, demonstrating neuroprotection in both a tMCAO model of stroke and a CCI model of TBI—provides a much stronger rationale for clinical translation.[5] By grounding our experimental choices in causality and embracing a multi-faceted validation strategy, we can increase the likelihood that promising compounds will ultimately succeed in the clinic.

References

  • Animal modelling of traumatic brain injury in preclinical drug development: where do we go from here? - PubMed.
  • Traumatic Brain Injury - Inotiv.
  • Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC - PubMed Central.
  • Animal Models of Traumatic Brain Injury (TBI) - Charles River Laboratories.
  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PMC.
  • Models of traumatic brain injury-highlights and drawbacks - PMC - PubMed Central.
  • How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? - MDPI.
  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease - PubMed.
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC - NIH.
  • Repurposed Drug Proves Neuroprotective in Stroke Model | Technology Networks.
  • Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke - MDPI.
  • Neuroprotection Is Unlikely to Be Effective in Humans Using Current Trial Designs | Stroke.
  • Imidazole improves cognition and balances Alzheimer's-like intracellular calcium homeostasis in transgenic Drosophila model - PubMed.
  • Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach - PubMed.
  • 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching.
  • Animal Models of Parkinson's Disease - NCBI - NIH.
  • Mouse Models of Alzheimer's Disease - Frontiers.
  • Animal models of Parkinson's disease: a guide to selecting the optimal model for your research - PubMed Central.
  • (PDF) Animal models of Parkinson's disease: bridging the gap between disease hallmarks and research questions - ResearchGate.
  • Animal Models of Parkinson's Disease - Charles River Laboratories.
  • 2-(2-Benzofuranyl)-2-Imidazoline Mediates Neuroprotection by Regulating the Neurovascular Unit Integrity in a Rat Model of Focal Cerebral Ischemia - PubMed.
  • New sporadic Alzheimer's disease animal model may improve drug testing - | BioWorld.
  • Animal Models of Parkinson's Disease Progression - PMC - PubMed Central.
  • Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PubMed Central.
  • The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC - NIH.
  • Influence of Imidazole-Dipeptides on Cognitive Status and Preservation in Elders: A Narrative Review - PubMed.
  • 1-Mesityl-3-(3-Sulfonatopropyl) Imidazolium Protects Against Oxidative Stress and Delays Proteotoxicity in C. elegans - PubMed Central.
  • Modelling neuroinflammatory phenotypes in vivo - PubMed - NIH.
  • Immunological dimensions of neuroinflammation and microglial activation: exploring innovative immunomodulatory approaches to mitigate neuroinflammatory progression - Frontiers.

Sources

A Comparative Guide to the Antimicrobial Efficacy of Imidazo[1,2-a] Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Fused Imidazole Scaffolds

The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Within the landscape of medicinal chemistry, nitrogen-based heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design.[1][2] Among these, the imidazole ring is a cornerstone, present in numerous clinically significant drugs due to its versatile chemical properties and ability to engage in various biological interactions.[2][3][4] Fusing the imidazole ring with other heterocyclic systems, such as in the imidazo[1,2-a]pyridine, imidazo[1,2-a]imidazole, and imidazo[2,1-b][3][5][6]thiadiazole cores, creates rigid, planar structures with unique electronic distributions. These fused scaffolds serve as privileged structures, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[7][8][9]

This guide provides a comparative analysis of the antimicrobial efficacy of various analogs based on the imidazo[1,2-a] fused heterocyclic framework. We will delve into the critical structure-activity relationships (SAR) that govern their potency, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. The objective is to offer researchers and drug development professionals a comprehensive resource to guide the rational design of next-generation antimicrobial agents based on this promising chemical class.

Structure-Activity Relationship (SAR): Decoding Antimicrobial Potency

The antimicrobial activity of imidazo[1,2-a] fused analogs is not inherent to the core structure alone but is profoundly influenced by the nature and position of various substituents. Understanding these SAR trends is paramount for optimizing lead compounds. The key to enhancing potency often lies in modulating factors like lipophilicity, which affects cell membrane penetration, and the ability to interact with specific molecular targets within the microbe.[4]

The general scaffold allows for substitutions at several key positions. Modifications at these sites can drastically alter the biological activity profile. For instance, incorporating different hydrophobic groups on the core can tune the compound's lipophilicity, which is a critical factor for antibacterial activity.[4]

Caption: Key substitution points on the imidazo[1,2-a]pyridine scaffold and their general effects on antimicrobial activity.

  • Substitutions at Position 2: This position is frequently modified with various aryl or heteroaryl rings. The introduction of a 1,2,3-triazole ring, for example, has been shown to produce compounds with significant antibacterial and antifungal activities.[7][10] Specifically, analogs bearing a 4-chlorophenyl or 4-nitrophenyl group on the triazole moiety demonstrated notable potency.[7] This suggests that electron-withdrawing groups on the terminal aromatic ring can enhance biological activity.

  • Substitutions at Position 3: The addition of moieties at this position can also modulate activity. For instance, azo-linked derivatives of imidazo[1,2-a]pyridines have shown promising antibacterial and antibiofilm capabilities.[11]

  • Modifications on the Pyridine/Imidazole Ring: The core heterocyclic system itself can be altered. For example, comparing imidazo[1,2-c]quinazolines with benzimidazo[1,2-c]quinazolines revealed that the benzimidazole derivatives often exhibited superior antibacterial activity, particularly when substituted with indole or azole motifs.[12] This highlights that extending the fused ring system can be a viable strategy for enhancing efficacy.

  • Impact of Lipophilicity: In a series of imidazole and imidazolium salts derived from amino acids, it was demonstrated that an optimal level of lipophilicity, governed by the length of alkyl chains, is necessary to achieve potent antibacterial activity.[4][13] This is a crucial consideration, as the compound must be able to traverse the bacterial cell wall and membrane.

Comparative Efficacy Data

The most direct way to compare these analogs is by examining their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates higher potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Imidazo[1,2-a] Analogs

Compound ClassSpecific Analog ExampleTarget: S. aureus (Gram+)Target: B. subtilis (Gram+)Target: E. coli (Gram-)Target: P. aeruginosa (Gram-)Reference
Imidazo[1,2-a]pyridine-Triazole2-(5-methyl-1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (13j)15.627.8131.2531.25[7][10]
Imidazo[1,2-a]pyridine-Triazole2-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (13b)7.8115.6231.2562.5[7][10]
Imidazo[1,2-c]quinazoline6-(1H-imidazol-1-yl)-[3][6][7]triazolo[4,3-c]quinazoline (8ga)4488[12]
Imidazo[1,2-c]quinazoline6-(1H-indol-1-yl)-[3][6][7]triazolo[4,3-c]quinazoline (8gc)4488[12]
Imidazole Aldoxime SaltN-but-3-enyl-N-meta-chlorobenzyl imidazolium 2-aldoxime (10)12.5-6.2512.5[14]
Azo-Imidazo[1,2-a]pyridineCompound 4e (with 4-chlorophenyl azo group)500-5001000[11]
Standard ControlCiprofloxacin4444[12]
Standard ControlGentamicin~4-~4~8[14]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Imidazo[1,2-a] Analogs

Compound ClassSpecific Analog ExampleTarget: C. albicansTarget: A. nigerReference
Imidazo[1,2-a]pyridine-TriazoleAnalog 13c15.6231.25[7][10]
Imidazo[1,2-a]pyridine-TriazoleAnalog 13g15.6231.25[7][10]
Imidazo[2,1-b][3][5][6]thiadiazoleCompound 21a0.16 -[15]
Imidazo[1,2-c]quinazolineAnalog 8gc816[12]
Standard ControlFluconazole~0.5-[15]
Standard ControlAmphotericin B44[12]

Analysis of Comparative Data: From the tables, several insights emerge. The imidazo[1,2-c]quinazoline derivatives (8ga, 8gc) show potent, broad-spectrum antibacterial activity, with MIC values as low as 4-8 µg/mL, comparable to the standard antibiotic ciprofloxacin.[12] The triazole-substituted imidazo[1,2-a]pyridines also exhibit good activity, particularly against Gram-positive bacteria.[7][10] For antifungal applications, the imidazo[2,1-b][3][5][6]thiadiazole scaffold is exceptionally promising, with compound 21a demonstrating an outstanding MIC of 0.16 µg/mL against C. albicans, surpassing the efficacy of the common antifungal drug fluconazole.[15] This underscores the importance of the specific fused heterocyclic system in determining the antimicrobial spectrum and potency.

Experimental Protocols: A Guide to In Vitro Evaluation

The generation of reliable and reproducible data is the bedrock of drug discovery. The following protocols outline the standard methodologies for assessing the antimicrobial efficacy and preliminary safety of novel compounds.

Workflow for Antimicrobial Compound Evaluation

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: Antimicrobial Screening cluster_safety Phase 3: Preliminary Safety Profile cluster_data Phase 4: Data Analysis synthesis Synthesize Imidazole Analogs purification Purify & Characterize (NMR, Mass Spec, HPLC) synthesis->purification stock_prep Prepare Stock Solutions (in DMSO) purification->stock_prep Test Compounds mic_assay Broth Microdilution Assay (Determine MIC) stock_prep->mic_assay mbc_assay Subculture from MIC wells (Determine MBC) mic_assay->mbc_assay cytotoxicity Cytotoxicity Assay (e.g., MTT on Human Cells) mic_assay->cytotoxicity Promising Hits analysis Analyze SAR & Compare to Controls mbc_assay->analysis hemolysis Hemolysis Assay (Assess Red Blood Cell Lysis) cytotoxicity->hemolysis hemolysis->analysis

Caption: Standard workflow for the synthesis, screening, and preliminary safety assessment of novel antimicrobial compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standardized method for testing the susceptibility of bacteria to antimicrobial agents in a liquid medium.

Causality: The broth microdilution method is chosen for its efficiency, scalability (allowing for simultaneous testing of multiple compounds and concentrations), and quantitative results (providing a specific MIC value). It is the gold standard for susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Step-by-Step Procedure:

  • Preparation of Plates: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL in CAMHB with 2% DMSO) to the first column of wells. This results in a total volume of 100 µL.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 50 µL from the 10th column. This creates a concentration gradient.

  • Controls:

    • Growth Control (Column 11): 50 µL of CAMHB + 50 µL of bacterial inoculum (no compound).

    • Sterility Control (Column 12): 100 µL of uninoculated CAMHB.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension in CAMHB so that adding 50 µL to each well (except the sterility control) results in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by reading the optical density (OD) at 600 nm.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

It is crucial to ensure that the antimicrobial activity is not due to general toxicity. This assay measures the metabolic activity of mammalian cells as an indicator of cell viability.

Causality: The MTT assay is selected because it is a reliable, colorimetric assay that provides quantitative data on cell viability. It measures the activity of mitochondrial dehydrogenases, which is a hallmark of living cells, thus providing a strong indication of a compound's toxicity to human cells.

Materials:

  • Human cell line (e.g., HEK-293, human embryonic kidney cells)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Step-by-Step Procedure:

  • Cell Seeding: Seed the 96-well plate with human cells (e.g., 1 x 10⁴ cells per well in 100 µL of media) and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include a vehicle control (media with DMSO) and an untreated control.

  • Incubation: Incubate the plate for another 24 or 48 hours.

  • MTT Addition: Remove the compound-containing media. Add 100 µL of fresh media and 10 µL of MTT stock solution to each well. Incubate for 3-4 hours at 37°C. During this time, living cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cells are non-viable) can then be determined. A high IC₅₀ value relative to the MIC value is desirable.

Conclusion and Future Directions

The imidazo[1,2-a] fused heterocyclic systems represent a versatile and highly promising scaffold for the development of novel antimicrobial agents. The comparative analysis reveals that specific structural modifications can be rationally designed to target different classes of pathogens with high potency. Imidazo[1,2-c]quinazolines show excellent broad-spectrum antibacterial activity, while certain imidazo[2,1-b][3][5][6]thiadiazole analogs exhibit exceptional, best-in-class antifungal efficacy.

The path forward requires a multi-pronged approach. Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to understand how they exert their antimicrobial effects. Potential mechanisms include the inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with key metabolic enzymes.[1][5]

  • Optimization of Pharmacokinetics: Modifying lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for in vivo efficacy.

  • In Vivo Evaluation: Advancing the most promising candidates with favorable in vitro activity and low cytotoxicity into animal models of infection to assess their therapeutic potential in a living system.

By leveraging the structure-activity relationships and robust evaluation protocols detailed in this guide, the scientific community can continue to innovate and develop new generations of imidazo[1,2-a] based drugs to combat the growing threat of infectious diseases.

References

  • Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (URL: [Link])

  • Exploration of structure-based on imidazole core as antibacterial agents - PubMed. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. (URL: [Link])

  • Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach - Engineered Science Publisher. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole | Journal of Advanced Scientific Research. (URL: [Link])

  • Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][5]benzothiazole motifs | Request PDF - ResearchGate. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][3][5][6]thiadiazole Analogues - PubMed. (URL: [Link])

  • Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity | ACS Omega - ACS Publications. (URL: [Link])

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (URL: [Link])

  • Novel Imidazole Aldoximes with Broad-Spectrum Antimicrobial Potency against Multidrug Resistant Gram-Negative Bacteria - MDPI. (URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central. (URL: [Link])

  • Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC - NIH. (URL: [Link])

Sources

The Unassuming Powerhouse: A Comparative Guide to 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and its Place in the Organocatalysis Toolbox

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and synthetic chemistry, the pursuit of efficient, selective, and sustainable catalytic methods is a constant endeavor. In the realm of asymmetric organocatalysis, where small organic molecules orchestrate the creation of chiral complexity, a diverse array of catalysts has emerged. This guide provides an in-depth comparison of the bicyclic guanidine, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, with other prominent classes of organocatalysts. By examining their mechanistic underpinnings and performance in key synthetic transformations, we aim to equip scientists with the insights needed to make informed catalytic choices.

Introduction to 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole: A Bicyclic Guanidine with Latent Potential

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a structurally intriguing bicyclic molecule featuring a fused imidazole ring system.[1] Its core contains a guanidine functional group, a key determinant of its chemical reactivity. Guanidines are recognized as strong organic bases, a property that underpins their utility in a variety of chemical transformations.[1] While this specific molecule has been explored for its potential in medicinal chemistry and as a synthetic intermediate, its application as a chiral organocatalyst is an area of burgeoning interest.[1]

The catalytic potential of guanidines stems from their ability to act as potent Brønsted bases, readily deprotonating prochiral carbon acids to generate reactive enolate intermediates. Furthermore, the guanidinium cation, formed upon protonation, can engage in hydrogen bonding interactions, thereby stabilizing transition states and influencing stereochemical outcomes.[2][3] This dual-activation capability is a hallmark of many successful organocatalysts.

A Head-to-Head Comparison: Bicyclic Guanidines vs. The Field

To understand the potential advantages and disadvantages of employing a catalyst like 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, it is essential to compare it with other well-established classes of organocatalysts in benchmark asymmetric reactions. For the purpose of this guide, we will focus on the Michael addition and the aldol reaction, two fundamental carbon-carbon bond-forming reactions.

  • Proline and its Derivatives: L-proline is often hailed as the "simplest enzyme" for its remarkable ability to catalyze a wide range of asymmetric transformations.[4] Its catalytic cycle typically involves the formation of enamine or iminium ion intermediates.[4]

  • Cinchona Alkaloids: These naturally occurring compounds and their derivatives are powerful bifunctional catalysts, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating hydroxyl group (or other functional group).[5]

  • N-Heterocyclic Carbenes (NHCs): NHCs are a class of persistent carbenes that have gained prominence as versatile nucleophilic catalysts.[6][7] Their mode of action often involves the generation of a Breslow intermediate, which acts as an acyl anion equivalent.

Asymmetric Michael Addition: A Comparative Performance Overview

The asymmetric Michael addition is a cornerstone for the stereoselective formation of 1,5-dicarbonyl compounds and their derivatives. The table below presents representative data for the performance of different organocatalyst classes in this transformation.

Catalyst ClassRepresentative CatalystMichael DonorMichael AcceptorSolventCat. Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Bicyclic Guanidine Chiral Bicyclic GuanidineAnthroneN-PhenylmaleimideToluene100.598>20:196[8][9]
Proline Derivative (S)-ProlineCyclohexanoneβ-NitrostyreneDMSO20969595:520[10]
Cinchona Alkaloid Cinchona-derived Squaramideα-Aryl Isocyanoacetateβ-Trifluoromethylated EnoneToluene102485>20:199[1]
N-Heterocyclic Carbene Chiral Triazolium SaltThiophenolChalconeToluene101292-85[11]

Note: The data presented is for illustrative purposes and direct comparison can be challenging due to variations in reaction conditions and substrates.

Asymmetric Aldol Reaction: A Comparative Performance Overview

The asymmetric aldol reaction is a powerful tool for the synthesis of chiral β-hydroxy carbonyl compounds. The following table summarizes the performance of different organocatalyst classes in this key transformation.

Catalyst ClassRepresentative CatalystAldehydeKetone/NitroalkaneSolventCat. Loading (mol%)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Bicyclic Guanidine Axially Chiral GuanidineBenzaldehydeNitromethaneToluene10728578:2288[12]
Proline (S)-ProlineIsovaleraldehydeAcetoneDMSO20-30497-93[13]
Cinchona Alkaloid 9-Amino-9-(deoxy)-epi-Cinchona Alkaloidβ,γ-Unsaturated α-KetoesterAcetoneToluene52499-98[1]
N-Heterocyclic Carbene Chiral Triazolium SaltAromatic AldehydeTrifluoromethyl KetoneToluene202496-99 (after cryst.)[14]

Note: The data presented is for illustrative purposes and direct comparison can be challenging due to variations in reaction conditions and substrates.

Mechanistic Insights and Experimental Protocols

Understanding the underlying mechanisms is crucial for rational catalyst design and optimization.

Bicyclic Guanidine Catalysis

Mechanism: Chiral bicyclic guanidines typically function as Brønsted base catalysts. They deprotonate the Michael donor (e.g., a 1,3-dicarbonyl compound) or a nitroalkane to form a chiral ion pair. The protonated guanidinium cation then acts as a chiral counterion, directing the subsequent nucleophilic attack on the Michael acceptor or aldehyde through hydrogen bonding interactions. This dual activation and organization within the transition state are key to achieving high stereoselectivity.[2][3]

Experimental Protocol for a Guanidine-Catalyzed Asymmetric Michael Addition: To a solution of the Michael acceptor (0.1 mmol) and the chiral bicyclic guanidine catalyst (0.01 mmol, 10 mol%) in the specified solvent (1.0 mL) at the indicated temperature, the Michael donor (0.12 mmol) is added. The reaction mixture is stirred for the specified time until completion (monitored by TLC). The crude product is then purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.[8][9]

Guanidine_Mechanism cluster_0 Catalytic Cycle Catalyst Chiral Guanidine (B:) Intermediate Chiral Ion Pair [BH+...D-] Catalyst->Intermediate Deprotonation Donor Prochiral Donor (DH) Donor->Intermediate Acceptor Acceptor (A) Product_Complex Product-Catalyst Complex Acceptor->Product_Complex Intermediate->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Chiral Product (D-A-H) Product_Complex->Product Proton Transfer & Release

Caption: Proposed catalytic cycle for a guanidine-catalyzed reaction.

Proline Catalysis

Mechanism: In the proline-catalyzed aldol reaction, proline reacts with a ketone to form an enamine intermediate. This enamine then attacks the aldehyde in a stereocontrolled fashion, guided by a hydrogen bond between the proline's carboxylic acid and the aldehyde's carbonyl oxygen. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.[4][13]

Experimental Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction: To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol). (S)-Proline (0.15 mmol, 30 mol%) is then added, and the mixture is stirred at the specified temperature for the indicated time. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by flash chromatography to afford the aldol product. The enantiomeric excess is determined by chiral HPLC analysis.[4][15]

Proline_Mechanism cluster_1 Enamine Catalysis Proline Proline Enamine Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Enamine->Iminium Attack on Aldehyde Iminium->Proline Regeneration Product Aldol Product Iminium->Product Hydrolysis

Caption: Simplified catalytic cycle for a proline-catalyzed aldol reaction.

Conclusion: Finding the Right Tool for the Job

The choice of an organocatalyst is a multifaceted decision that depends on the specific transformation, substrate scope, and desired outcome.

  • 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and Bicyclic Guanidines: The rigid bicyclic structure of this class of catalysts can offer excellent stereocontrol. Their strong basicity makes them well-suited for deprotonating a wide range of carbon acids. While the parent compound is achiral, the synthesis of chiral derivatives holds significant promise for developing highly effective and potentially more economical catalysts compared to more complex systems. Further research is needed to fully explore the catalytic capabilities of chiral derivatives of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole.

  • Proline and its Derivatives: These catalysts are readily available, inexpensive, and operate via a well-understood enamine/iminium ion mechanism. They are particularly effective for reactions involving aldehydes and ketones. However, they can sometimes require high catalyst loadings and may have limited solubility in certain solvents.[4]

  • Cinchona Alkaloids: The bifunctional nature of cinchona alkaloids allows them to activate both the nucleophile and the electrophile, often leading to high levels of stereoselectivity. A vast number of derivatives have been developed, providing a tunable platform for a wide array of reactions.[1]

  • N-Heterocyclic Carbenes: NHCs offer a unique mode of catalysis through umpolung reactivity, enabling transformations that are not accessible with other organocatalysts. They are particularly powerful in reactions involving aldehydes and acylation reactions.[6][7]

Ultimately, the selection of an organocatalyst requires a careful consideration of the specific synthetic challenge. While established catalysts like proline and cinchona alkaloids offer reliable solutions for many transformations, the exploration of simpler, yet potentially powerful, catalysts like chiral derivatives of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole may pave the way for more efficient and sustainable synthetic methodologies.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

  • Singh, G. S., & Yeboah, E. M. O. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Reports in Organic Chemistry, 6, 29–46. [Link]

  • Dong, S., Feng, X., & Liu, X. (2018). Chiral guanidines and their derivatives in asymmetric synthesis. Chemical Society Reviews, 47(23), 8525-8540. [Link]

  • Mayr, H., & Ofial, A. R. (2009). Organocatalytic Activity of Cinchona Alkaloids: Which Nitrogen Is More Nucleophilic?. The Journal of Organic Chemistry, 74(20), 7731-7739. [Link]

  • Enders, D., Niemeier, O., & Henseler, A. (2007). Organocatalysis by N-Heterocyclic Carbenes. Chemical Reviews, 107(12), 5606-5655. [Link]

  • Biju, A. T., Kuhl, N., & Glorius, F. (2011). N-heterocyclic carbenes as organocatalysts. Accounts of chemical research, 44(11), 1182-1195. [Link]

  • Notz, W., & List, B. (2005). Proline-catalyzed direct asymmetric aldol and Mannich reactions. CHIMIA International Journal for Chemistry, 59(10), 719-723. [Link]

  • Zhang, Y., Du, Y., Huang, Y., & You, J. (2013). Highly enantioselective sulfa-Michael addition reactions using N-heterocyclic carbene as a non-covalent organocatalyst. Chemical science, 4(8), 3231-3235. [Link]

  • Tan, C. H., Jiang, Z., & Li, Y. (2006). Chiral bicyclic guanidine-catalyzed enantioselective reactions of anthrones. Journal of the American Chemical Society, 128(42), 13692-13693. [Link]

  • National University of Singapore. (2006). Chiral bicyclic guanidine-catalyzed enantioselective reactions of anthrones. [Link]

  • Enders, D., & Han, J. (2014). N-Heterocyclic Carbene-Catalyzed Asymmetric Functionalization of Aldehyde C–H Bonds. In N-Heterocyclic Carbenes in Asymmetric Catalysis (pp. 221-255). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Terada, M., & Ube, H. (2009). Enantioselective Henry (nitroaldol) reaction catalyzed by axially chiral guanidines. Tetrahedron Letters, 50(31), 4443-4446. [Link]

Sources

A Comparative Guide to Imidazo[1,2-a]imidazole Derivatives and Metformin in Antidiabetic Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of metformin, the cornerstone of type 2 diabetes therapy, and the emerging class of imidazo[1,2-a]imidazole derivatives. We will delve into their distinct mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic landscape and future potential of novel antihyperglycemic agents.

Introduction: The Established Standard and the Emerging Contender

For decades, metformin has been the undisputed first-line treatment for type 2 diabetes (T2D). Its robust efficacy, favorable safety profile, and pleiotropic benefits have made it a benchmark against which all new antidiabetic agents are measured. Its mechanism, primarily centered on the activation of AMP-activated protein kinase (AMPK), leads to systemic improvements in glucose and lipid metabolism.[1][2]

Concurrently, the field of medicinal chemistry continues to explore novel heterocyclic scaffolds for therapeutic intervention. Among these, imidazo[1,2-a]imidazole derivatives have garnered significant interest.[3][4] This class of compounds represents a versatile structural motif that has demonstrated a wide array of biological activities, including promising antidiabetic effects through mechanisms distinct from metformin.[5][6][7][8] This guide aims to juxtapose these two classes of compounds, providing a clear, evidence-based comparison to inform future research and development.

Molecular Scaffolds and Synthesis Strategies

A fundamental comparison begins with the chemical structures and the synthetic accessibility of these compounds.

Metformin (a Biguanide): Metformin is a simple, achiral biguanide. Its straightforward structure has contributed to its widespread availability and low cost.

Imidazo[1,2-a]imidazole Derivatives: This class is characterized by a fused bicyclic heterocyclic core. The scaffold allows for extensive derivatization at multiple positions, enabling the fine-tuning of pharmacological properties. A common and efficient method for their synthesis is through multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials.[3][4]

Workflow: Multi-Component Synthesis of Imidazo[1,2-a]imidazole Derivatives

Below is a generalized workflow for a common synthetic route.

A Aromatic Aldehyde D Reaction Vessel (One-Pot) A->D B 2-Aminoimidazole Derivative B->D C Isocyanide C->D E [4+1] Cycloaddition D->E Catalyst/Solvent F Imidazo[1,2-a]imidazole Product E->F Purification

Caption: One-pot synthesis of Imidazo[1,2-a]imidazole derivatives.

Mechanisms of Action: A Tale of Two Pathways

The fundamental divergence between metformin and imidazo[1,2-a]imidazole derivatives lies in their molecular mechanisms for achieving glycemic control.

Metformin: The Systemic Metabolic Regulator

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] This activation is largely a consequence of the inhibition of Complex I in the mitochondrial respiratory chain, which leads to an increase in the cellular AMP:ATP ratio.[9][10]

Activated AMPK then exerts pleiotropic effects:

  • In the Liver: It phosphorylates and inactivates acetyl-CoA carboxylase (ACC), reducing lipogenesis, and suppresses the expression of key gluconeogenic enzymes, thereby decreasing hepatic glucose production.[1][11]

  • In Skeletal Muscle: It promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake from the bloodstream.[1][11]

cluster_liver Hepatocyte cluster_muscle Myocyte Metformin Metformin Mito Mitochondrial Complex I Metformin->Mito Inhibits AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK Liver_Gluco ↓ Hepatic Glucose Production AMPK->Liver_Gluco Liver_Lipo ↓ Lipogenesis AMPK->Liver_Lipo Muscle_Uptake ↑ Glucose Uptake (GLUT4) AMPK->Muscle_Uptake

Caption: Metformin's primary signaling pathway via AMPK activation.

Imidazo[1,2-a]imidazole Derivatives: Targeted Enzyme Inhibition

In contrast, many reported imidazo[1,2-a]imidazole derivatives exert their antidiabetic effects through the inhibition of key digestive enzymes, primarily α-glucosidase and α-amylase.[6] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine.

By inhibiting these enzymes, the derivatives:

  • Delay carbohydrate digestion.

  • Reduce the rate of glucose absorption into the bloodstream.

  • Lower postprandial blood glucose spikes.

This mechanism is more localized to the gastrointestinal tract compared to the systemic effects of metformin.

cluster_intestine Small Intestine Derivative Imidazo[1,2-a]imidazole Derivative Enzymes α-Glucosidase α-Amylase Derivative->Enzymes Inhibits Carbs Complex Carbohydrates Carbs->Enzymes Digestion Glucose Glucose Enzymes->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream

Caption: Mechanism of action for enzyme-inhibiting derivatives.

Comparative Efficacy: A Data-Driven Overview

The efficacy of these compounds can be compared using in vitro enzyme inhibition data (IC₅₀ values) and in vivo data from animal models.

Compound/DrugTarget/ModelKey Efficacy MetricResultReference
Metformin Type 2 Diabetes PatientsHbA1c Reduction (add-on)~0.85% vs. placebo[12]
Imidazo[1,2-a]pyridine-Thiadiazole Derivative (Compound 1) α-Amylase (in vitro)IC₅₀100.3 ± 1.02 µM[6]
Imidazo[1,2-a]pyridine-Thiadiazole Derivative (Compound 1) α-Glucosidase (in vitro)IC₅₀170.0 ± 0.92 µM[6]
4,5-diphenyl-imidazol-1,2,3-triazole (Compound 8g) Yeast α-Glucosidase (in vitro)IC₅₀85.6 ± 0.4 µM[13]
Acarbose (Standard Inhibitor) Yeast α-Glucosidase (in vitro)IC₅₀750.0 µM[13]
Imidazole Derivative Alloxan-Induced Diabetic RatsBlood Glucose ReductionFrom 449 mg/dl to 164 mg/dl over 14 days[14]

Note: The table includes data for closely related imidazole derivatives where specific data for imidazo[1,2-a]imidazoles in antidiabetic models was limited in the initial search, illustrating the general potential of the broader imidazole class.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the synthesis and evaluation of these compounds.

Protocol 1: Multi-Component Synthesis of an Imidazo[1,2-a]imidazole Derivative

Rationale: This protocol utilizes a one-pot, three-component reaction, an efficient and atom-economical approach to generating molecular diversity, as supported by modern synthetic methodologies.[3][15]

Methodology:

  • Reactant Preparation: To a solution of an appropriate aromatic aldehyde (1.0 mmol) in methanol (10 mL), add a 2-aminoimidazole derivative (1.0 mmol) and tert-butyl isocyanide (1.2 mmol).

  • Catalysis: Add a catalytic amount of iodine (10 mol%). The use of a Lewis acid like iodine activates the initially formed imine for nucleophilic attack by the isocyanide.[15]

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure imidazo[1,2-a]imidazole derivative.

  • Characterization: Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

Rationale: This assay directly quantifies the inhibitory potential of a compound against a key enzyme in carbohydrate metabolism. It is a crucial first step in validating the proposed mechanism of action.[13]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the buffer to a concentration of 0.2 U/mL.

    • Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare stock solutions of the test compounds in DMSO and dilute to various concentrations with the buffer.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution (or buffer for control, acarbose for positive control).

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

  • Data Acquisition:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.

  • Calculation:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vivo Antihyperglycemic Activity in a Diabetic Rat Model

Rationale: An in vivo model is essential to validate the therapeutic potential of a compound, assessing its efficacy, pharmacokinetics, and safety in a complex biological system. The alloxan-induced diabetic model is a well-established method for this purpose.[14]

Methodology:

  • Induction of Diabetes:

    • Acclimate male Wistar rats for one week.

    • Induce diabetes by a single intraperitoneal injection of alloxan monohydrate (130 mg/kg body weight) after an overnight fast.

    • Confirm diabetes 72 hours post-injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and selected for the study.

  • Experimental Groups (n=6 per group):

    • Group I: Normal Control (vehicle only).

    • Group II: Diabetic Control (vehicle only).

    • Group III: Standard Treatment (Metformin, e.g., 50 mg/kg, p.o.).

    • Group IV: Test Compound (Imidazo[1,2-a]imidazole derivative, e.g., 50 mg/kg, p.o.).

  • Dosing and Monitoring:

    • Administer the respective treatments orally once daily for 14 days.

    • Collect blood samples from the tail vein at specified intervals (e.g., Day 1, 3, 7, and 14) to measure blood glucose levels using a glucometer.

    • Monitor body weight and general health of the animals throughout the study.

  • Data Analysis:

    • Analyze the changes in blood glucose levels and body weight over the treatment period.

    • Use statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects compared to the diabetic control group.

Conclusion and Future Perspectives

This comparative guide highlights the distinct yet complementary nature of metformin and imidazo[1,2-a]imidazole derivatives.

  • Metformin remains the benchmark due to its well-understood, systemic mechanism of action via AMPK, which addresses multiple facets of metabolic dysregulation. Its long history of clinical use provides a robust foundation of safety and efficacy.[1][11]

  • Imidazo[1,2-a]imidazole derivatives represent a promising and chemically versatile class of compounds. Their primary reported antidiabetic mechanism, the inhibition of digestive enzymes, offers a different therapeutic strategy focused on controlling postprandial glucose excursions.[6] The high potency observed in some derivatives, surpassing that of the standard drug acarbose in vitro, underscores their potential.[13]

The path forward for imidazo[1,2-a]imidazole derivatives involves a deeper exploration of their structure-activity relationships (SAR), investigation into other potential mechanisms (including the possibility of AMPK activation), and comprehensive preclinical evaluation to establish their in vivo efficacy and safety profiles. While metformin's role is secure, the development of novel agents like imidazo[1,2-a]imidazoles is crucial for providing alternative and combination therapies for the diverse population of patients with type 2 diabetes.

References

  • Role of AMP-activated protein kinase in mechanism of metformin action. PMC.[Link]

  • Synthesis of imidazo[1,2-a]imidazole derivatives. ResearchGate.[Link]

  • The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases. PMC.[Link]

  • What is the effect of Metformin (metformin) on AMP-activated protein kinase (AMPK)? Dr.Oracle.[Link]

  • AMPK and Metformin: Shared Mechanisms. Wordmarks - Webflow Ecommerce website template.[Link]

  • The Antidiabetic Drug Metformin Activates the AMP-Activated Protein Kinase Cascade via an Adenine Nucleotide-Independent Mechanism. American Diabetes Association.[Link]

  • Synthesis of imidazo[1,2-a]imidazole derivatives under microwave... ResearchGate.[Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC.[Link]

  • ANTIDIABETIC ACTIVITY OF NEW IMIDAZOLE DERIVATIVE. ResearchGate.[Link]

  • Imidazo[1,2‐a]pyridine and pyrazole based antidiabetic agents (1–8) and... ResearchGate.[Link]

  • Derivatives of Imidazole. II. Synthesis and Reactions of Imidazo[1,2-α]pyrimidines and Other Bi- and Tricyclic Imidazo Derivatives with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Proposed mechanism for the formation of imidazo[1,2-a]imidazole... ResearchGate.[Link]

  • Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes. PubMed.[Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC.[Link]

  • QSAR studies on imidazoles and sulfonamides as antidiabetic agents. SciSpace.[Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.[Link]

  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing.[Link]

  • Design and synthesis of 4,5-diphenyl-imidazol-1,2,3-triazole hybrids as new anti-diabetic agents: in vitro α-glucosidase inhibition, kinetic and docking studies. PubMed.[Link]

  • Comparison of different drugs as add-on treatments to metformin in type 2 diabetes: a meta-analysis. PubMed.[Link]

Sources

Assessing the Neuroprotective Potential of Imidazo[1,2-a]imidazoles: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents for neurodegenerative diseases, the scientific community is increasingly exploring the vast chemical space of heterocyclic compounds. Among these, the imidazo[1,2-a]imidazole scaffold has emerged as a promising, yet underexplored, nucleus for the development of next-generation neuroprotective drugs. This guide provides a comprehensive framework for assessing the neuroprotective potential of novel imidazo[1,2-a]imidazole derivatives, drawing direct comparisons with established neuroprotective agents: Edaravone, Riluzole, and Memantine.

This document is structured to provide not just a theoretical overview, but a practical, experimentally-grounded roadmap for researchers. We will delve into the mechanistic underpinnings of the known drugs, present a clear strategy for evaluating novel compounds, and provide detailed protocols for key in vitro assays. The causality behind experimental choices is explained to empower researchers in their decision-making process.

The Therapeutic Landscape: Benchmarking Against a Gold Standard

A thorough evaluation of any novel neuroprotective agent necessitates a clear understanding of the existing therapeutic landscape. Edaravone, Riluzole, and Memantine represent three distinct, yet complementary, mechanistic approaches to neuroprotection.

  • Edaravone , a potent free radical scavenger, directly mitigates oxidative stress, a key pathological feature in many neurodegenerative disorders.[1] Its primary mechanism involves quenching reactive oxygen species (ROS) and inhibiting lipid peroxidation, thereby preserving the integrity of neuronal membranes.[1]

  • Riluzole primarily functions by modulating glutamatergic neurotransmission. It inhibits the presynaptic release of glutamate, the principal excitatory neurotransmitter in the central nervous system.[2] This action is crucial in preventing excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage and death.

  • Memantine is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[3] By blocking the NMDA receptor channel, Memantine prevents excessive calcium influx into neurons, a key event in the excitotoxic cascade.[4]

The diverse mechanisms of these drugs highlight the multifactorial nature of neurodegeneration and underscore the need for novel agents that may offer broader or more targeted neuroprotective effects.

The Promise of Imidazo[1,2-a]imidazoles: A Structural and Mechanistic Hypothesis

While direct experimental data on the neuroprotective effects of imidazo[1,2-a]imidazoles is nascent, the broader class of imidazole-containing heterocycles has demonstrated significant potential. Structurally related compounds, such as imidazo[1,2-a]pyridines and other imidazole derivatives, have been reported to possess anti-inflammatory, antioxidant, and enzyme-inhibiting properties relevant to neuroprotection.[5][6][7][8][9] The imidazole nucleus itself is a key component of biologically active molecules like histamine and the amino acid histidine, highlighting its biocompatibility and potential for interacting with physiological targets.

The proposed neuroprotective potential of imidazo[1,2-a]imidazoles is hypothesized to stem from a combination of factors:

  • Modulation of Inflammatory Pathways: The compact, electron-rich nature of the fused imidazole ring system may allow for interaction with key enzymes in neuroinflammatory cascades, such as cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antioxidant Activity: The nitrogen atoms within the imidazole rings could act as electron donors, enabling the scavenging of free radicals.

  • Enzyme Inhibition: The scaffold could serve as a template for designing inhibitors of enzymes implicated in neurodegeneration, such as monoamine oxidase (MAO) or glycogen synthase kinase 3β (GSK-3β).

A logical workflow for assessing a novel imidazo[1,2-a]imidazole derivative is crucial for systematically evaluating its potential.

A streamlined workflow for the evaluation of novel neuroprotective agents.

Comparative Data Analysis: A Quantitative Approach

To provide a clear benchmark for the evaluation of novel imidazo[1,2-a]imidazoles, the following tables summarize key in vitro and in silico parameters for the known neuroprotective drugs and a representative, hypothetical imidazo[1,2-a]imidazole scaffold.

Table 1: Comparative In Vitro Efficacy of Neuroprotective Agents

CompoundAssayCell LineInducer of ToxicityEndpointEC50 / IC50Reference
Edaravone Oxidative StressHT22GlutamateCell Viability~10-30 µM[1][10]
Riluzole Glutamate ReleaseMouse Neocortical SlicesElectrical Stimulation[3H]-Glutamate ReleaseIC50 = 19.5 µM[2]
Memantine NMDA Receptor AntagonismRecombinant NMDA ReceptorsGlutamateNMDA-induced CurrentIC50 = 0.69 - 2.76 µM (Ca2+ dependent)[11]
Imidazo[1,2-a]imidazole (Hypothetical) Neuronal ViabilitySH-SY5YH2O2Cell ViabilityTo be determinedN/A

Table 2: In Silico ADMET Prediction of a Representative Imidazo[1,2-a]imidazole Scaffold

ParameterPredicted ValueInterpretation
Molecular Weight < 500 g/mol Favorable for oral bioavailability
LogP 1.0 - 3.0Good balance of solubility and permeability
Hydrogen Bond Donors < 5Adherence to Lipinski's Rule of Five
Hydrogen Bond Acceptors < 10Adherence to Lipinski's Rule of Five
Blood-Brain Barrier (BBB) Permeability Predicted to be permeablePotential for CNS activity
hERG Inhibition Predicted to be non-inhibitoryLower risk of cardiotoxicity
Ames Mutagenicity Predicted to be non-mutagenicLower risk of carcinogenicity

Disclaimer: The in silico data for the imidazo[1,2-a]imidazole scaffold is predictive and requires experimental validation.

Experimental Protocols: A Practical Guide to In Vitro Neuroprotection Assays

The following protocols provide a detailed, step-by-step guide for three fundamental in vitro assays to assess the neuroprotective potential of novel compounds.

Neuronal Viability Assessment using the MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[12][13][14][15]

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., imidazo[1,2-a]imidazole derivatives) for 1-2 hours. Include a vehicle control and a positive control (e.g., Edaravone).

  • Induction of Toxicity: Add a neurotoxic agent (e.g., 100 µM H2O2 or 5 mM glutamate) to the wells (except for the untreated control wells) and incubate for 24 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells. Calculate the EC50 value for the test compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress within the cells.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[16][17][18][19][20]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Induction of Oxidative Stress: Add a ROS-inducing agent (e.g., 100 µM H2O2) and incubate for a shorter duration, typically 1-4 hours.

  • H2DCFDA Staining: Remove the medium and incubate the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined in a parallel plate) and express the results as a percentage of the ROS level in the vehicle-treated, toxin-exposed group.

Assessment of Apoptosis via Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Principle: A specific peptide substrate for caspase-3 is conjugated to a fluorescent reporter molecule. Upon cleavage by active caspase-3, the fluorophore is released and its fluorescence can be measured.[21][22][23][24][25]

Protocol:

  • Cell Seeding, Treatment, and Toxicity Induction: Follow steps 1-3 of the MTT assay protocol.

  • Cell Lysis: After the incubation period, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.

  • Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates in a black 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used in the kit.

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each lysate and express the results as a percentage of the caspase-3 activity in the vehicle-treated, toxin-exposed group.

Proposed Neuroprotective Signaling Pathways

Based on the known mechanisms of action of the comparator drugs and the potential of imidazole-based compounds, the following signaling pathways are relevant for investigation.

Sources

A Technical Guide to the Structure-Activity Relationship of Antimicrobial Imidazo[1,2-a]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the global battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among the promising candidates, imidazo[1,2-a]imidazole derivatives have emerged as a class of heterocyclic compounds with significant potential for the development of new anti-infective agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance, supported by experimental data and detailed protocols. As a Senior Application Scientist, this document is structured to provide not just a recitation of facts, but a logical and insightful narrative to aid in the rational design of more potent and selective antimicrobial compounds.

The Imperative for Novel Antimicrobials: The Rise of the Imidazo[1,2-a]imidazole Scaffold

The escalating crisis of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds. The imidazole ring, a five-membered heterocycle, is a well-established pharmacophore present in numerous clinically used drugs.[1][2] Its fused bicyclic derivatives, such as the imidazo[1,2-a]imidazole core, offer a rigid and tunable framework for interacting with biological targets. These derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][3] The mechanism of action for many imidazole-based antimicrobials involves the disruption of crucial cellular processes, including DNA replication, cell wall synthesis, and membrane integrity.[4]

Deconstructing the Imidazo[1,2-a]imidazole Core: A Structure-Activity Relationship Deep Dive

The antimicrobial potency of imidazo[1,2-a]imidazole derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Understanding these relationships is critical for optimizing their therapeutic potential.

The Core Scaffold and Key Positions for Substitution

The fundamental imidazo[1,2-a]imidazole scaffold presents several key positions where chemical modifications can significantly influence antimicrobial activity. The general structure and key substitution points are illustrated below.

Caption: Key substitution positions on the imidazo[1,2-a]imidazole scaffold.

Influence of Substituents on Antimicrobial Activity

Systematic modification of the imidazo[1,2-a]imidazole core has revealed several key SAR trends. While comprehensive studies on a wide range of imidazo[1,2-a]imidazole derivatives are still emerging, data from related fused imidazole systems provide valuable insights.

Substitution at the 2- and 5-positions appears to be particularly crucial for potent antimicrobial activity. For instance, in a series of 2,5-disubstituted benzimidazoles, which share structural similarities, specific substitutions led to significant activity against both Gram-positive and Gram-negative bacteria.[5]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Fused Imidazole Derivatives

Compound IDScaffoldR1 (Position 2)R2 (Position 5/6)S. aureusE. coliC. albicansReference
HL1 Imidazole--625>5000-[4]
HL2 Imidazole--6252500-[4]
13b Imidazo[1,2-a]pyridine-triazole5-methyl-1-aryl-1H-1,2,3-triazol-4-yl-Significant--[6]
13j Imidazo[1,2-a]pyridine-triazole5-methyl-1-aryl-1H-1,2,3-triazol-4-yl-Significant--[6]
5b Imidazo[1,2-a][4][7]naphthyridine-thiazole9-(m-tolyl)4-phenylthiazol-2-ylPotentPotentPotent[8]
7c Imidazo[1,2-a][4][7]naphthyridine-chromenone9-yl6-fluoro-3-(...)-2H-chromen-2-onePotentPotentPotent[8]

Note: "Significant" and "Potent" are used where specific MIC values were not provided in the abstract. The table highlights the diversity of scaffolds and the impact of substitutions.

From the available data, it is evident that the incorporation of bulky and lipophilic groups at the 2- and 5-positions often enhances antimicrobial activity. The presence of aromatic and heteroaromatic rings, such as phenyl, triazole, and thiazole, appears to be a common feature in the more active compounds.[6][8] This suggests that these moieties may be involved in crucial interactions with the biological target, potentially through pi-pi stacking or hydrophobic interactions.

Comparative Performance Against Standard Antimicrobials

A critical aspect of evaluating novel antimicrobial candidates is their performance relative to existing drugs. Several studies have compared the efficacy of imidazo[1,2-a]imidazole and related derivatives against standard antibiotics.

In one study, novel imidazole derivatives, HL1 and HL2, were evaluated against various bacterial strains.[4] While they demonstrated activity, their Minimum Inhibitory Concentrations (MICs) were significantly higher than those of the standard antibiotics, vancomycin and ciprofloxacin.[4][9] For example, against Staphylococcus aureus, HL1 and HL2 had an MIC of 625 µg/mL, whereas vancomycin and ciprofloxacin had much lower MICs.[4]

However, other fused imidazole systems have shown more promising results. For instance, certain imidazo[1,2-a]pyridine and imidazo[1,2-a][4][7]naphthyridine derivatives have been reported to exhibit potent activity, in some cases comparable to standard drugs.[6][8] This underscores the importance of the specific heterocyclic system and the nature of the substituents in determining the overall antimicrobial efficacy.

Experimental Protocols: A Guide to Synthesis and Antimicrobial Evaluation

To ensure the reproducibility and validation of research in this field, detailed experimental protocols are essential.

Synthesis of Imidazo[1,2-a]imidazole Derivatives

A general and efficient method for the synthesis of the related imidazo[1,2-a]benzimidazole scaffold involves a one-pot, two-step multicomponent reaction.[10] This approach can be adapted for the synthesis of the imidazo[1,2-a]imidazole core.

synthesis_workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: [4+1] Cycloaddition A 2-Aminobenzimidazole C Imine Intermediate A->C Piperidine, Microwave B Aromatic Aldehyde B->C E Imidazo[1,2-a]benzimidazole C->E Microwave D Isocyanide D->E

Caption: General workflow for the synthesis of imidazo[1,2-a]benzimidazoles.

Step-by-Step Protocol (Adapted from[10]):

  • Imine Formation: To a microwave vial, add 2-aminobenzimidazole (1.0 equiv.), an aromatic aldehyde (1.0 equiv.), and piperidine (0.3 equiv.) in a suitable solvent.

  • Irradiate the mixture in a microwave reactor at 100°C for 10 minutes.

  • Cycloaddition: To the same vial, add an isocyanide (1.1 equiv.).

  • Seal the vial and irradiate in the microwave reactor at 130°C for an additional 10 minutes.

  • After cooling, purify the product by column chromatography to obtain the desired imidazo[1,2-a]benzimidazole derivative.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

MIC_workflow A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Sources

A Researcher's Guide to the Cross-Validation of Experimental Results for Imidazo[1,2-a]imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]imidazole scaffold represents a promising frontier in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] However, the journey from a promising hit in an initial screen to a viable clinical candidate is fraught with challenges, chief among them being the robust and reproducible validation of experimental findings. This guide provides an in-depth technical comparison of methodologies for the cross-validation of experimental results for imidazo[1,2-a]imidazole compounds, emphasizing the principles of scientific integrity and providing actionable, field-proven insights.

The Imperative of Cross-Validation in Preclinical Research

In the realm of drug discovery, a single positive result, no matter how statistically significant in isolation, is rarely sufficient. Cross-validation, the process of corroborating findings through multiple, independent experimental approaches, is the cornerstone of building a convincing preclinical data package. This is particularly crucial for novel scaffolds like imidazo[1,2-a]imidazoles, where a deep understanding of their biological effects is still evolving. The core principle of cross-validation is to mitigate the risk of artifacts and false positives that can arise from the limitations of any single assay. By employing a battery of tests that probe different aspects of a compound's activity, we can triangulate on the true biological effect and gain greater confidence in our results.

Comparing Synthetic Routes: The Foundation of Reproducibility

The journey of validating an imidazo[1,2-a]imidazole derivative begins with its synthesis. The chosen synthetic route not only impacts the yield and purity of the compound but can also influence its biological activity. Therefore, a critical first step in cross-validation is ensuring the chemical integrity of the test compound. Several methods for the synthesis of imidazo[1,2-a]imidazole and its analogs have been reported, each with its own advantages and disadvantages.

A popular and efficient approach is the multi-component, one-pot synthesis, often facilitated by microwave irradiation.[3][4] This method offers the advantage of rapidly generating a diverse library of derivatives from readily available starting materials. For instance, the reaction of aromatic aldehydes, benzoyl cyanide, and 2-aminoimidazole-4,5-dicarbonitrile can yield novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives in good yields.[3] Another common strategy involves the cyclization of appropriate precursors, which can be tailored to introduce various substituents on the imidazole ring.

Table 1: Comparison of Synthetic Strategies for Imidazo[1,2-a]imidazole Analogs

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Multi-component, One-pot Synthesis Combines three or more reactants in a single step.High efficiency, operational simplicity, rapid generation of diverse derivatives.May require extensive purification to remove byproducts.
Microwave-assisted Synthesis Utilizes microwave energy to accelerate reactions.Reduced reaction times, often higher yields, environmentally friendly.Requires specialized equipment, scalability can be a concern.
Traditional Cyclization Methods Stepwise synthesis involving the formation of intermediates.Greater control over the reaction, can be easier to scale up.Often involves multiple steps, can be time-consuming, may use harsh reagents.

It is imperative to thoroughly characterize the synthesized compounds using techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structure and purity before proceeding with biological evaluation. Any impurities could lead to misleading biological results, confounding the entire validation process.

Cross-Validation of Anticancer Activity: A Multi-faceted Approach

The anticancer potential of imidazo[1,2-a]imidazole derivatives has been a major focus of research.[5][6][7] Validating this activity requires a suite of assays that probe different aspects of cancer cell biology, from general cytotoxicity to specific molecular mechanisms.

Initial Assessment of Cytotoxicity: A Comparison of Cell Viability Assays

Cell viability assays are the workhorse of in vitro anticancer screening. However, different assays measure different cellular parameters, and relying on a single method can be misleading. Therefore, cross-validation using at least two different viability assays is highly recommended.[3]

Table 2: Comparative Analysis of Common Cell Viability Assays

AssayPrincipleAdvantagesLimitations
MTT Assay Measures the metabolic activity of mitochondrial dehydrogenases, which reduce the tetrazolium salt MTT to a purple formazan product.[8]Well-established, cost-effective.The formazan product is insoluble and requires a solubilization step, which can introduce variability.[8]
XTT/MTS/WST-1 Assays Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[3]Higher throughput, more sensitive than MTT.Can be affected by changes in cellular redox state.
ATP-based Assays (e.g., CellTiter-Glo®) Measures the level of intracellular ATP, a marker of metabolically active cells.[9]Highly sensitive, rapid, suitable for high-throughput screening.ATP levels can be influenced by factors other than cell viability.
Trypan Blue Exclusion A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.Simple, direct measure of membrane integrity.Manual counting can be subjective and time-consuming, not suitable for high-throughput screening.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]imidazole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Delving Deeper: Mechanistic Cross-Validation

Once general cytotoxicity is established, it is crucial to investigate the underlying mechanism of action. This provides a more robust validation of the compound's anticancer activity.

Diagram 1: Workflow for Mechanistic Cross-Validation of Anticancer Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation A MTT Assay D Cell Cycle Analysis (Flow Cytometry) A->D Confirm anti-proliferative effect B XTT/MTS Assay B->D C ATP-based Assay C->D E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate cell fate F Western Blot (Key Signaling Proteins) E->F Identify molecular targets G Xenograft Tumor Model F->G Validate in a physiological context

Caption: Workflow for the cross-validation of anticancer activity.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M).[10]

  • Apoptosis Assays: Staining with Annexin V and propidium iodide (PI) can differentiate between viable, apoptotic, and necrotic cells, confirming that the compound induces programmed cell death.[11]

  • Western Blotting: This technique can be used to probe the expression levels of key proteins involved in cell survival and apoptosis signaling pathways (e.g., Akt, mTOR, caspases) to identify the molecular target of the compound.[11]

By demonstrating a consistent effect across multiple assays that measure different biological endpoints, a strong case can be built for the specific anticancer activity of an imidazo[1,2-a]imidazole derivative.

Cross-Validation of Antimicrobial Activity: Ensuring Robustness

Imidazo[1,2-a]imidazole and its analogs have also shown significant promise as antimicrobial agents against a range of bacteria and fungi.[12] The validation of antimicrobial activity requires a different set of experimental approaches.

Determining Antimicrobial Potency: A Comparison of Methods

The initial assessment of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparison of In Vitro Antimicrobial Susceptibility Testing Methods

MethodPrincipleAdvantagesDisadvantages
Broth Microdilution Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with the microorganism. The MIC is the lowest concentration with no visible growth.Quantitative (provides an MIC value), high-throughput.Can be labor-intensive to set up.
Disk Diffusion (Kirby-Bauer) A filter paper disk impregnated with the compound is placed on an agar plate inoculated with the microorganism. The diameter of the zone of inhibition around the disk is measured.Simple, inexpensive, widely used for qualitative screening.Provides qualitative or semi-quantitative results, less precise than dilution methods.
Agar Dilution The compound is incorporated into the agar medium at different concentrations. The MIC is the lowest concentration that inhibits growth.Can test multiple strains simultaneously.More labor-intensive than broth microdilution.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the imidazo[1,2-a]imidazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

From In Vitro to In Vivo: Bridging the Gap

A significant challenge in drug discovery is the often-poor correlation between in vitro activity and in vivo efficacy. Therefore, validating promising in vitro antimicrobial activity in a relevant animal model is a critical cross-validation step.

Diagram 2: Bridging In Vitro and In Vivo Antimicrobial Validation

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy Model A MIC Determination (Broth Microdilution) B Time-Kill Assay A->B Characterize bactericidal/bacteriostatic activity C Murine Infection Model (e.g., Sepsis, Thigh Infection) B->C Inform dose selection for in vivo study D Measurement of Bacterial Burden (CFU counts) C->D Assess in vivo efficacy

Sources

A Comparative Benchmarking Guide to the Catalytic Activity of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the catalytic activity of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, a bicyclic guanidine organocatalyst, in key asymmetric transformations. It is intended for researchers, scientists, and drug development professionals seeking to evaluate its performance against other established organocatalysts. This document delves into the mechanistic underpinnings of its catalytic power and presents a comparative assessment based on experimental data from benchmark reactions.

Introduction to 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole: A Bicyclic Guanidine Catalyst

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole, often referred to by its common name 1,3,4,6,7,8-hexahydro-2H-imidazo[1,2-a]pyrimidine or the abbreviation for the related structure TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), belongs to the class of bicyclic guanidines. These compounds are characterized by a rigid bicyclic framework incorporating a guanidine moiety. This structural constraint enhances their basicity, making them effective Brønsted base catalysts in a variety of organic transformations.[1] The guanidinium ion, formed upon protonation, is stabilized by charge delocalization, a key factor in their catalytic efficacy.[2]

The catalytic utility of bicyclic guanidines extends to numerous applications, including their use as strong, non-nucleophilic bases and as powerful organocatalysts for asymmetric synthesis.[1][3] Chiral derivatives of this scaffold have been successfully employed in promoting enantioselective reactions, highlighting their potential in the synthesis of complex chiral molecules.[4]

This guide will focus on benchmarking the catalytic performance of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and its close structural analogs in three fundamental carbon-carbon bond-forming reactions: the Asymmetric Michael Addition, the Asymmetric Aldol Reaction, and the Asymmetric Henry Reaction. Its performance will be contextualized by comparison with other prominent classes of organocatalysts, namely thioureas, proline derivatives, and squaramides.

Benchmark Reactions for Catalytic Evaluation

To provide a standardized assessment of catalytic performance, three well-established benchmark reactions have been selected. These reactions are widely used in the field of organocatalysis to evaluate the efficiency, selectivity, and scope of new catalysts.

Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation, enabling the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this guide, we will consider the addition of a 1,3-dicarbonyl compound to a nitro-olefin, a reaction known to be catalyzed by various organocatalysts.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the synthesis of β-hydroxy carbonyl compounds, which are versatile chiral building blocks. The direct aldol reaction between a ketone and an aldehyde, catalyzed by a small organic molecule, represents a significant advancement in organocatalysis.[5]

Asymmetric Henry Reaction

The asymmetric Henry (nitroaldol) reaction involves the C-C bond formation between a nitroalkane and a carbonyl compound. The resulting β-nitro alcohol is a valuable synthetic intermediate that can be readily converted into other functional groups.

Comparative Catalytic Performance

This section presents a comparative analysis of the catalytic activity of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (represented by its close analog TBD and other chiral bicyclic guanidines) against other classes of organocatalysts in the benchmark reactions. The data is compiled from various literature sources, and it is important to note that direct head-to-head comparisons under identical conditions are not always available. Therefore, reaction conditions are provided to allow for a more informed assessment.

Asymmetric Michael Addition: Acetylacetone to β-Nitrostyrene
Catalyst ClassCatalyst ExampleYield (%)ee (%)ConditionsReference
Bicyclic Guanidine Chiral Bicyclic Guanidine85-9990-98Dithiomalonates as nucleophiles[6]
Thiourea Cinchona-derived Thioureaup to 98up to 93Malonates to unsaturated 1,4-diketones[7]
Squaramide Cinchona-derived Squaramideup to 98>992,4-pentanedione to β-nitrostyrene[8]
Phase-Transfer Chiral Quaternary Ammonium SaltGoodModerate to GoodMalonates to chalcones[2]
Asymmetric Aldol Reaction: Acetone with p-Nitrobenzaldehyde
Catalyst ClassCatalyst ExampleYield (%)ee (%)ConditionsReference
Proline Derivative L-Prolinamideup to 93up to 93Aromatic aldehydes, -25 °C[9]
Proline L-Proline6876Acetone, neat[5]
Bicyclic Proline Analogue Bicyclic Amino Acid-82-95 (predicted)DFT study[7]
Asymmetric Henry Reaction: Nitromethane with Benzaldehyde
Catalyst ClassCatalyst ExampleYield (%)ee (%)ConditionsReference
Bicyclic Guanidine Chiral Guanidine-Thiourea8293-[10]
Thiourea Cinchona-derived Thiourea9092Toluene, rt, 48h[11]
Squaramide Quinine-Squaramideup to 82up to 99Domino Michael/aza-Henry[11]
Cinchona Alkaloid Modified Cinchona Alkaloid--General catalyst for C-N bond formation[12]

Mechanistic Insights and Experimental Protocols

Catalytic Cycle of Bicyclic Guanidine in Michael Addition

The catalytic cycle of a bicyclic guanidine in a Michael addition reaction typically involves the deprotonation of the pronucleophile (e.g., a 1,3-dicarbonyl compound) by the basic guanidine to form a guanidinium enolate ion pair. This ion pair then attacks the Michael acceptor (e.g., a nitro-olefin). The resulting intermediate is protonated by the guanidinium ion to afford the product and regenerate the catalyst.

Catalytic_Cycle_Guanidine Catalyst Bicyclic Guanidine IonPair Guanidinium Enolate Ion Pair Catalyst->IonPair + R-H - H+ Pronucleophile Pronucleophile (R-H) Intermediate Adduct Intermediate IonPair->Intermediate + Michael Acceptor MichaelAcceptor Michael Acceptor Product Michael Adduct Intermediate->Product + H+ Product->Catalyst - Catalyst

Caption: Simplified catalytic cycle for a bicyclic guanidine-catalyzed Michael addition.

Experimental Protocol: Asymmetric Michael Addition

This protocol is a general guideline for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitro-olefin catalyzed by a bicyclic guanidine.

Materials:

  • Chiral bicyclic guanidine catalyst (e.g., 1-10 mol%)

  • 1,3-Dicarbonyl compound (1.2 equivalents)

  • Nitro-olefin (1.0 equivalent)

  • Anhydrous solvent (e.g., toluene, CH2Cl2)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the chiral bicyclic guanidine catalyst.

  • Add the anhydrous solvent, followed by the 1,3-dicarbonyl compound.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or -78 °C) for a few minutes.

  • Add the nitro-olefin to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction (e.g., with saturated aqueous NH4Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess (e.g., by chiral HPLC).

Experimental Workflow: Asymmetric Aldol Reaction (Proline-Catalyzed)

The following diagram illustrates a typical workflow for a proline-catalyzed asymmetric aldol reaction.

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve L-Proline in Solvent (e.g., DMSO) b Add Ketone (e.g., Acetone) a->b c Add Aldehyde (e.g., p-Nitrobenzaldehyde) b->c d Stir at Room Temperature c->d e Monitor by TLC d->e f Aqueous Work-up e->f g Extraction f->g h Column Chromatography g->h

Caption: General experimental workflow for a proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction (Proline-Catalyzed)

This protocol is a general procedure for the L-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.[2][13]

Materials:

  • L-Proline (e.g., 20-30 mol%)

  • Ketone (e.g., acetone, cyclohexanone, used as reactant and/or solvent)

  • Aldehyde (1.0 equivalent)

  • Solvent (e.g., DMSO, DMF, or neat ketone)

Procedure:

  • In a reaction vessel, dissolve L-proline in the chosen solvent.

  • Add the ketone to the mixture.

  • Add the aldehyde to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Experimental Protocol: Asymmetric Henry Reaction (Organocatalyzed)

This protocol provides a general framework for an organocatalyzed asymmetric Henry reaction.[5]

Materials:

  • Chiral organocatalyst (e.g., chiral thiourea or guanidine, 5-20 mol%)

  • Aldehyde (1.0 equivalent)

  • Nitroalkane (1.2-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, CH2Cl2, MTBE)

  • Optional: co-catalyst or additive (e.g., a weak base)

Procedure:

  • To a reaction vial, add the chiral organocatalyst and the anhydrous solvent.

  • Add the aldehyde and stir for a few minutes.

  • Add the nitroalkane to the mixture. If a co-catalyst is used, add it at this stage.

  • Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography, or the solvent can be removed under reduced pressure prior to purification.

  • Characterize the purified product to determine the yield, diastereomeric ratio, and enantiomeric excess.

Conclusion

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and its chiral derivatives represent a potent class of bicyclic guanidine organocatalysts. Their strong Brønsted basicity, conferred by the rigid bicyclic structure, enables the efficient activation of pronucleophiles in a variety of important asymmetric C-C bond-forming reactions.

While direct, comprehensive comparative studies against other major organocatalyst classes are not always available, the existing literature demonstrates their high catalytic activity and stereoselectivity, particularly in Michael additions and Henry reactions. In these transformations, bicyclic guanidines often provide excellent yields and high enantioselectivities, positioning them as a valuable tool for synthetic chemists.

In contrast, the proline-catalyzed aldol reaction remains a benchmark for a different class of organocatalysis, proceeding through an enamine mechanism. The choice of catalyst will, therefore, depend on the specific transformation, substrate scope, and desired stereochemical outcome.

Further research involving head-to-head comparisons of these catalyst systems under standardized conditions will be invaluable for a more definitive and quantitative assessment of their relative merits. Nevertheless, this guide provides a solid foundation for researchers to understand the catalytic potential of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole and to make informed decisions when selecting an organocatalyst for their synthetic endeavors.

References

  • Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2016). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. [Link]

  • PubMed. (2020). Bicyclic Guanidine-Catalyzed Asymmetric Cycloaddition Reaction of Anthrones-Bifunctional Binding Modes and Origin of Stereoselectivity. [Link]

  • ResearchGate. (2005). Guanidine-catalyzed Asymmetric Addition Reactions: Michael Reaction of Cyclopentenone with Dibenzyl Malonates and Epoxidation of Chalcone. [Link]

  • ResearchGate. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • PubMed. (2014). Recent advances in cinchona alkaloid catalysis for enantioselective carbon-nitrogen bond formation reactions. [Link]

  • PubMed. (2012). Organocatalytic asymmetric addition of malonates to unsaturated 1,4-diketones. [Link]

  • RSC Publishing. (2012). Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. [Link]

  • ResearchGate. (2011). Benchmark aldol reaction between p-nitrobenzaldehyde (1) and acetone (2). [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity. [Link]

  • ResearchGate. (2016). A chiral analog of the bicyclic guanidine TBD: Synthesis, structure and Brønsted base catalysis. [Link]

  • ResearchGate. (2007). Chiral Bicyclic Guanidine as a Versatile Brønsted Base Catalyst for the Enantioselective Michael Reactions of Dithiomalonates and β-Keto Thioesters. [Link]

  • PubMed. (2017). Squaramide-Catalyzed Asymmetric Reactions. [Link]

  • Proceedings of the National Academy of Sciences. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. [Link]

  • Science. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction. [Link]

  • Organic Chemistry Frontiers. (2017). Squaramide-catalyzed domino Michael/aza-Henry [3 + 2] cycloaddition: asymmetric synthesis of functionalized 5-trifluoromethyl and 3-nitro substituted pyrrolidines. [Link]

  • Organic & Biomolecular Chemistry. (2011). Organocatalytic asymmetric intramolecular aza-Henry reaction: facile synthesis of trans-2,3-disubstituted tetrahydroquinolines. [Link]

  • Organic Chemistry Portal. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. [Link]

  • LookChem. (n.d.). Asymmetric organocatalytic Henry reaction. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, a nitrogen-containing heterocyclic compound. Our commitment to safety and environmental stewardship necessitates a thorough understanding of the material's hazards and the regulatory landscape governing its disposal.

While specific data for this exact molecule is limited, its structural similarity to imidazole and its hydrochloride salt allows us to extrapolate from well-documented safety and disposal procedures for these surrogates. This guide is built upon the foundational principles of chemical safety, risk mitigation, and regulatory compliance, ensuring a self-validating system for waste management in your laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a comprehensive understanding of the associated hazards is paramount. 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, like many imidazole derivatives, should be handled as a hazardous substance.

Key Hazards:

  • Corrosivity: Imidazole and its salts are known to be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3]

  • Irritation: The compound is irritating to the eyes and skin.[4]

  • Reproductive Toxicity: There is a potential risk of harm to an unborn child.[1][2][3][4]

  • Combustibility: Fine dust dispersed in the air may ignite and can form an explosive mixture.[1][2]

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride.[4][5]

Given these hazards, all waste containing this compound must be treated as hazardous chemical waste. The primary directive is to prevent any release to the environment and to ensure the safety of all personnel involved in the handling and disposal process.

Personal Protective Equipment (PPE): Your First Line of Defense

Strict adherence to PPE protocols is non-negotiable when handling 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride and its waste. The causality is clear: direct contact can lead to immediate and long-term health effects.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.[6]Protects against splashes and dust, preventing severe eye damage.[3]
Hand Protection Nitrile gloves. Always consult the manufacturer's glove compatibility chart.[6]Prevents skin contact, which can cause burns and irritation.[3]
Body Protection A fully-buttoned lab coat.[6] For larger quantities or spill cleanup, chemical-resistant coveralls may be necessary.Protects the skin from contamination.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood.[6]In the event of a spill or when handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[6]

Waste Segregation and Collection: A Critical Step for Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step-by-Step Segregation Protocol:

  • Designated Waste Container: All waste containing 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, whether in pure form, in solution, or as contaminated labware (e.g., pipette tips, weighing boats), must be collected in a designated, sealable, and airtight container.[6][7]

  • Container Compatibility: The waste container must be made of a compatible material, such as polyethylene or polypropylene.[4]

  • Labeling: Immediately upon adding the first waste, affix a completed "Hazardous Waste" label to the container.[6] This label should clearly identify the contents, including the full chemical name, associated hazards (e.g., Corrosive, Toxic), and the date of accumulation.

  • Incompatible Materials: Store the waste container away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[6][7]

Waste_Segregation_Workflow cluster_lab_operations Laboratory Operations cluster_waste_collection Waste Collection & Segregation cluster_storage Temporary Storage Generate_Waste Generate Waste (Pure compound, solutions, contaminated labware) Select_Container Select Compatible Container (Polyethylene/Polypropylene) Generate_Waste->Select_Container Initiates Disposal Label_Container Affix Hazardous Waste Label Select_Container->Label_Container Prepare for First Use Add_Waste Add Waste to Designated Container Label_Container->Add_Waste Ready for Waste Store_Securely Store Securely in a Cool, Dry, Ventilated Area Add_Waste->Store_Securely Seal and Store Check_Incompatibility Segregate from Incompatible Materials (Oxidizers, Acids) Store_Securely->Check_Incompatibility

Caption: Workflow for the segregation and initial collection of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride waste.

Spill Management: Immediate and Controlled Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

For Minor Spills (<25g or 25mL):

  • Alert Personnel: Immediately notify others in the vicinity.[7]

  • Restrict Access: Secure the area to prevent further contamination.

  • Don Appropriate PPE: This includes respiratory protection if dealing with a powder spill outside a fume hood.

  • Containment and Cleanup: Use appropriate tools to carefully clean up the spilled material.[6] For solid spills, gently sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the affected area thoroughly.

  • Waste Disposal: Place all cleanup materials into the designated hazardous waste container.[6][7]

For Major Spills:

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency responders.[6]

Final Disposal Pathway: Adherence to Regulatory Frameworks

The ultimate disposal of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride waste must be conducted through an approved waste disposal plant.[1][2][3] This is in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste from "cradle-to-grave."[8]

Disposal Decision Tree:

Disposal_Decision_Tree Start Full & Sealed Hazardous Waste Container Request_Pickup Complete Chemical Collection Request Form Start->Request_Pickup EHS_Pickup Arrange Pickup by Institution's EHS Department Request_Pickup->EHS_Pickup Transport Licensed Hazardous Waste Transporter EHS_Pickup->Transport Final_Disposal Approved Waste Disposal Facility Transport->Final_Disposal Incineration High-Temperature Incineration Final_Disposal->Incineration Preferred Method Landfill Engineered Landfill (Post-treatment) Final_Disposal->Landfill Alternative

Sources

A Comprehensive Guide to the Safe Handling of 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and handling protocols for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride. As a structurally related compound to imidazole, it is crucial to handle this chemical with the utmost care, adhering to stringent safety measures. This document synthesizes critical information from safety data sheets (SDS) of analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride was publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, imidazole, and its derivatives. It is imperative to consult the specific SDS provided by your chemical supplier for the most accurate and up-to-date information.

Section 1: Understanding the Risks

Based on data from structurally similar compounds, 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride is presumed to present significant health risks. The primary hazards are associated with its corrosive nature and potential reproductive toxicity.

1.1. Hazard Identification and Classification

The following table summarizes the potential hazards, drawing parallels from imidazole and its hydrochloride salt.

Hazard ClassificationDescriptionSupporting Evidence from Analogous Compounds
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]Imidazole is classified as a corrosive material that can cause severe skin burns.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Direct contact can lead to irreversible eye damage.[5]
Reproductive Toxicity May damage the unborn child.[1][2][5][6][7]Some imidazole derivatives are suspected of causing harm to the unborn child.[1][2][5][7]
Acute Oral Toxicity Harmful if swallowed.[1][2][8][7]Ingestion can cause burns to the gastrointestinal tract.[4][9]
Respiratory Irritation May cause respiratory irritation.[2][7]Inhalation of dust can cause chemical burns to the respiratory tract.[9]
Combustibility Dust may form an explosive mixture with air.[2][8][7]Fine dust dispersed in the air may ignite.[2]

1.2. The 'Why' Behind the Hazards: A Mechanistic Perspective

The imidazole moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a key structural feature responsible for its reactivity and hazardous properties. The lone pair of electrons on one of the nitrogen atoms imparts basicity, allowing it to readily react with acidic substances. In its hydrochloride salt form, it is acidic and corrosive. Upon contact with moisture, such as on the skin or in the respiratory tract, it can hydrolyze and exert corrosive effects.

Section 2: Your Personal Protective Armor: Essential PPE

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound.

2.1. Core PPE Requirements

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause severe eye damage.[9]
Hand Protection Impervious gloves (e.g., nitrile).To prevent skin contact and burns.[8][7] Always inspect gloves for integrity before use.
Body Protection A fully buttoned, flame-retardant lab coat.To protect the skin from accidental spills.
Respiratory Protection A NIOSH/MSHA-approved respirator.Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[9]

2.2. PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling cluster_post Post-Handling Assess_Risks Assess Risks & Read SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: A logical workflow for the correct use of Personal Protective Equipment.

Section 3: Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is paramount for ensuring safety.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][7] The storage area should be designated for corrosive materials.[8][7][9]

3.2. Handling and Use

  • Work Area Preparation: Always handle this compound within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][8][7][9] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][7][9]

  • Weighing: When weighing the solid, do so in a fume hood and take care to avoid generating dust.[8][7]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to control any potential exothermic reactions.

3.3. Spill Management

  • Small Spills: For a small spill within a fume hood, trained personnel wearing appropriate PPE can clean it up.[3] Cover the spill with an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.[3]

3.4. First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][4][8][9] Seek immediate medical attention.[2][4][8][9]
Skin Contact Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[2][4][8][9] Seek immediate medical attention.[2][4][8][9]
Inhalation Move the person to fresh air.[2][4][8][9] If breathing is difficult, provide oxygen.[4][9] Seek immediate medical attention.[2][4][9]
Ingestion Do NOT induce vomiting.[2][4][8][7][9] Rinse the mouth with water.[2][8][7] Seek immediate medical attention.[2][4][9]

3.5. Disposal Plan

All waste containing 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride must be treated as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[3]

  • Storage: Store waste containers in a designated hazardous waste accumulation area.

  • Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2][8][7] Do not allow the chemical or its solutions to enter drains.[5]

Section 4: The Logic of Safety: A Self-Validating System

The protocols outlined in this guide are designed to create a self-validating system of safety. Each step is a checkpoint that reinforces safe practices.

Safety_Logic cluster_verification Verification Loop Start Start: Receive Chemical Inspect_Container Inspect_Container Start->Inspect_Container End End: Proper Disposal Store_Properly Store_Properly Inspect_Container->Store_Properly Plan_Experiment Plan_Experiment Store_Properly->Plan_Experiment Wear_PPE Wear_PPE Plan_Experiment->Wear_PPE Handle_in_Hood Handle_in_Hood Wear_PPE->Handle_in_Hood Clean_Up Clean_Up Handle_in_Hood->Clean_Up Spill_Check Spill_Check Handle_in_Hood->Spill_Check Accident? Segregate_Waste Segregate_Waste Clean_Up->Segregate_Waste Segregate_Waste->End Spill_Check->Clean_Up No Follow_Spill_Protocol Follow_Spill_Protocol Spill_Check->Follow_Spill_Protocol Yes Follow_Spill_Protocol->Clean_Up

Caption: A logical diagram illustrating the self-validating safety workflow.

By consistently following this structured approach, from initial risk assessment to final disposal, you build a culture of safety that protects you, your colleagues, and your research.

References

Sources

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。